Technical Documentation Center

Pyrazine, bromo-, 4-oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrazine, bromo-, 4-oxide
  • CAS: 88089-59-2

Core Science & Biosynthesis

Foundational

Pyrazine, bromo-, 4-oxide: Fundamental Properties, Mechanistic Synthesis, and Applications in Fragment-Based Drug Discovery

Executive Summary Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2)[1]—frequently documented in literature under its synonymous nomenclature 3-bromopyrazine 1-oxide or 2-bromopyrazine 4-oxide [2]—is a highly versatile heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2)[1]—frequently documented in literature under its synonymous nomenclature 3-bromopyrazine 1-oxide or 2-bromopyrazine 4-oxide [2]—is a highly versatile heterocyclic synthon. In the realm of medicinal chemistry and Fragment-Based Drug Discovery (FBDD), this compound serves as a critical 3-D building block[3]. The unique "push-pull" electronic environment generated by the electron-withdrawing halogen and the dipole of the N-oxide moiety activates the pyrazine ring, enabling highly regioselective cross-coupling, nucleophilic aromatic substitution (SNAr), and directed C-H functionalization[4].

This technical guide delineates the fundamental physicochemical properties of Pyrazine, bromo-, 4-oxide, explores the mechanistic causality behind its regioselective synthesis, and provides self-validating experimental protocols for its application in advanced drug development workflows.

Fundamental Physicochemical Properties

The physical and electronic properties of Pyrazine, bromo-, 4-oxide dictate its behavior in synthetic environments. The N-oxide group significantly increases the polarity and aqueous solubility of the parent pyrazine, a highly desirable trait for optimizing the pharmacokinetic profiles of fragment hits in FBDD[3].

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name Pyrazine, bromo-, 4-oxideStandard IUPAC nomenclature.
Synonyms 3-bromopyrazine 1-oxide; 2-bromopyrazine 4-oxideReflects pyrazine ring symmetry[2].
CAS Registry Number 88089-59-2Unique identifier for the 4-oxide isomer[1].
Molecular Formula C₄H₃BrN₂O-
Molecular Weight 174.98 g/mol Ideal low-molecular-weight fragment for FBDD.
Physical State Crystalline SolidFacilitates purification via recrystallization.
Melting Point 95 °CIndicator of high crystalline lattice stability[5].

Mechanistic Synthesis and Regioselectivity

The synthesis of Pyrazine, bromo-, 4-oxide is predominantly achieved via two pathways: the directed diazotization of 3-aminopyrazine 1-oxide[6], or the direct regioselective N-oxidation of 2-bromopyrazine[4]. The latter is the industry standard due to scalability and reagent accessibility.

Electronic Causality of Regioselective Oxidation

When 2-bromopyrazine is subjected to electrophilic oxidation (e.g., using mCPBA), the reaction must differentiate between the N1 and N4 positions. The bromine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which drastically depletes the electron density of the adjacent N1 atom. Consequently, the N4 atom remains significantly more nucleophilic. Electrophilic peroxy-acids preferentially attack this unhindered, electron-rich N4 position, yielding the 4-oxide as the major kinetic and thermodynamic product[4].

Oxidation A 2-Bromopyrazine B mCPBA Oxidation (0 °C to RT) A->B Electrophilic Attack C 2-Bromopyrazine 4-oxide (Major Product) B->C Regioselective (N4 is nucleophilic) D 2-Bromopyrazine 1-oxide (Minor Product) B->D Hindered (N1)

Regioselective N-oxidation of 2-bromopyrazine favoring the 4-oxide isomer.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating built-in chemical checkpoints.

Protocol A: Regioselective N-Oxidation of 2-Bromopyrazine

Reference Standard: Adapted from established mCPBA oxidation methodologies[4].

Step-by-Step Methodology:

  • Initiation: Dissolve 2-bromopyrazine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 50 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Portion-wise, add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.1 equiv).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Self-Validating Quench: Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes. Checkpoint: This step reduces any residual peroxides, eliminating explosive hazards prior to concentration and validating the termination of the oxidative environment.

  • By-product Removal: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 3 × 30 mL). Checkpoint: The aqueous layer must remain basic (pH > 8) to ensure complete deprotonation and aqueous partitioning of the meta-chlorobenzoic acid (mCBA) by-product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to isolate the pure Pyrazine, bromo-, 4-oxide.

Causality & Mechanistic Rationale: The strict temperature control (0 °C to RT) ensures kinetic control, suppressing over-oxidation to the 1,4-dioxide. The use of mCPBA in a non-polar solvent (CH₂Cl₂) over aqueous H₂O₂/AcOH prevents hydrolytic degradation of the electron-deficient pyrazine ring.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Bromo-N-Oxide

Reference Standard: Palladium-catalyzed functionalization of heterocyclic N-oxides[3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk tube with Pyrazine, bromo-, 4-oxide (1.0 equiv, 1.0 mmol), an arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

  • Solvation & Degassing: Add a biphasic solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with argon for 15 minutes. Checkpoint: The biphasic system ensures the organic fragments and the inorganic base are fully solvated, a prerequisite for efficient transmetalation.

  • Catalyst Introduction: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and heat to 90 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Partition with water, extract the aqueous layer with EtOAc, dry the combined organics, and purify via chromatography.

Causality & Mechanistic Rationale: The bidentate dppf ligand on the palladium catalyst provides a sterically demanding and electronically stable environment. This prevents catalyst degradation by the potentially coordinating N-oxide moiety. The N-oxide acts synergistically here: it withdraws electron density from the pyrazine core, accelerating the oxidative addition of Pd(0) into the C2-Br bond.

Applications in Drug Development

In modern medicinal chemistry, Pyrazine, bromo-, 4-oxide is not merely an intermediate; it is a programmable synthon. The N-oxide moiety serves a dual purpose: it acts as a directing group for late-stage C-H functionalization (e.g., introducing substituents at the C3 or C5 positions) and serves as a bioisostere to improve the solubility and kinase-binding affinity of the final drug candidate[4].

Applications core Pyrazine, bromo-, 4-oxide (Synthon) rxn1 Suzuki-Miyaura Coupling core->rxn1 Pd Catalyst rxn2 SNAr Reaction (Nucleophilic Attack) core->rxn2 Amines/Thiols rxn3 C-H Activation (Directed by N-oxide) core->rxn3 Transition Metal prod1 2-Arylpyrazine 4-oxides rxn1->prod1 prod2 2-Aminopyrazine 4-oxides rxn2->prod2 prod3 2-Bromo-3-R-pyrazine 4-oxides rxn3->prod3

Versatile synthetic workflows utilizing Pyrazine, bromo-, 4-oxide in drug discovery.

By leveraging the orthogonal reactivity of the C-Br bond (via transition-metal catalysis) and the N-oxide dipole (via directed metallation or SNAr), researchers can rapidly generate diverse libraries of functionalized pyrazines, accelerating the hit-to-lead optimization phase in FBDD[3].

References

  • Title: Definição e sinônimos de synth no dicionário inglês (Contains Karmas, G. et al., J.A.C.S., 1956, 78, 2141 data for 3-Bromopyrazine 1-oxide)
  • Title: DIAZOTIZATION OF SOME AMINODIAZINE N-OXIDES Source: CLOCKSS / Heterocycles URL
  • Title: Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery Source: White Rose eTheses Online URL
  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors Source: PMC / NIH URL
  • Title: 3-bromopyrazine 1-oxide - CAS号88089-59-2 Source: Molaid URL

Sources

Foundational

Synthesis and Functionalization of Bromo-Pyrazine N-Oxides: A Technical Guide for Medicinal Chemistry

Executive Summary Bromo-pyrazine N-oxides are highly versatile, privileged building blocks in modern drug discovery and total synthesis. The strategic installation of an N-oxide moiety on a halogenated pyrazine core serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromo-pyrazine N-oxides are highly versatile, privileged building blocks in modern drug discovery and total synthesis. The strategic installation of an N-oxide moiety on a halogenated pyrazine core serves a dual purpose: it electronically activates the heterocyclic ring for downstream functionalization (e.g., Boekelheide rearrangements, C-H activation) and enhances the electrophilicity of the C–Br bond for nucleophilic aromatic substitution (SNAr)[1].

However, the synthesis of these compounds is non-trivial. The inherent electron deficiency of the pyrazine ring, compounded by the electron-withdrawing nature of the bromine atom, renders the nitrogen atoms poorly nucleophilic[2]. This guide details the mechanistic rationale, optimized synthetic protocols, and downstream applications for generating bromo-pyrazine N-oxides, specifically focusing on 2-bromopyrazine as the model substrate.

Mechanistic Principles: Regioselectivity and Electronic Effects

When oxidizing 2-bromopyrazine, the reaction can yield two distinct mono-N-oxide regioisomers: 2-bromopyrazine 1-oxide and 2-bromopyrazine 4-oxide . The regioselectivity is governed by a delicate interplay of electronic and steric factors:

  • Inductive Effect (-I): The highly electronegative bromine atom pulls electron density away from the adjacent N1 nitrogen. Consequently, the N4 nitrogen remains relatively more electron-rich and is kinetically favored for electrophilic attack by the oxidant[2].

  • Steric Hindrance: The bulky bromine atom at the C2 position physically shields the N1 nitrogen. When using large oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA), steric repulsion significantly restricts access to N1, further driving the reaction toward the 4-oxide isomer[3].

To avoid over-oxidation to the pyrazine-1,4-dioxide, strict stoichiometric and temperature controls are mandatory during the oxidation process[4].

G Start 2-Bromopyrazine Oxidant1 H2O2 / AcOH (70-90°C) Start->Oxidant1 Classic Oxidant2 mCPBA / DCM (0°C to RT) Start->Oxidant2 Mild Prod1 2-Bromopyrazine 1-oxide (Minor / Trace) Oxidant1->Prod1 ~25% Prod4 2-Bromopyrazine 4-oxide (Major Product) Oxidant1->Prod4 ~75% Oxidant2->Prod1 <10% Oxidant2->Prod4 >90%

Fig 1: Regioselectivity of 2-bromopyrazine oxidation based on oxidant choice and steric hindrance.

Quantitative Data: Methodological Comparison

Selecting the correct oxidation methodology depends on the project's requirements for regioselectivity, scale, and budget. Table 1 summarizes the operational metrics of the two primary synthetic routes.

Table 1: Comparison of Oxidation Methodologies for 2-Bromopyrazine

ParameterMethod A: mCPBA / CH₂Cl₂Method B: H₂O₂ / AcOH
Oxidant Equivalents 1.1 - 1.2 eq1.5 - 2.0 eq
Temperature 0 °C to 25 °C60 °C to 80 °C
Reaction Time 12 - 24 h6 - 8 h
Regioselectivity (4-oxide : 1-oxide) > 9:1~ 3:1
Overall Yield 75 - 85%50 - 65%
Primary Advantage High regioselectivity, mild conditionsHighly scalable, low reagent cost
Primary Drawback Cost of mCPBA, poor atom economyHarsh conditions, poor selectivity

Experimental Protocols: Self-Validating Workflows

Protocol A: Highly Regioselective Oxidation via mCPBA

This method is preferred in medicinal chemistry for its mild conditions and high regioselectivity toward the 4-oxide[3].

  • Step 1: Dissolve 2-bromopyrazine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Step 2: Cool the solution to 0 °C using an ice bath. Causality: The oxidation of electron-deficient nitrogen is highly exothermic. Cooling prevents thermal runaway and suppresses the formation of the over-oxidized pyrazine-1,4-dioxide byproduct.

  • Step 3: Add mCPBA (1.1 to 1.2 eq, typically 70-77% purity) portion-wise over 30 minutes.

  • Step 4: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 1:1).

  • Step 5 (Quench): Once complete, cool the mixture back to 0 °C and add saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This is a critical safety and validation step. Sodium thiosulfate reduces any unreacted peroxy-acids into their corresponding carboxylic acids, preventing explosive hazards during solvent concentration.

  • Step 6 (Workup): Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine. Causality: mCPBA is reduced to meta-chlorobenzoic acid (mCBA) during the reaction. The mild base deprotonates mCBA, partitioning it into the aqueous layer while the neutral bromo-pyrazine N-oxide remains in the organic phase.

  • Step 7: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate pure 2-bromopyrazine 4-oxide.

Protocol B: Scalable Oxidation via Hydrogen Peroxide / Acetic Acid

This classical method is utilized for large-scale syntheses where mCPBA is cost-prohibitive, though it yields a mixture of regioisomers[4].

  • Step 1: Dissolve 2-bromopyrazine (1.0 eq) in glacial acetic acid.

  • Step 2: Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 1.5 eq) at room temperature.

  • Step 3: Heat the reaction mixture to 70 °C for 6–8 hours. Causality: Unlike mCPBA, the peracetic acid generated in situ is a milder oxidant. The electron-withdrawing bromine atom severely deactivates the pyrazine ring, necessitating thermal activation to achieve practical conversion rates.[4]

  • Step 4: Cool the mixture to 0 °C. Carefully neutralize the acetic acid by slowly adding a 20% NaOH solution until the pH reaches ≥ 10. Causality: Neutralization ensures the N-oxide is not protonated, allowing for efficient extraction into the organic phase.

  • Step 5: Extract the aqueous layer with CH₂Cl₂ (3x). Pool the organic layers, dry over Na₂SO₄, and evaporate the solvent.

  • Step 6: Separate the 1-oxide and 4-oxide regioisomers via careful silica gel chromatography or fractional recrystallization.

Downstream Applications in Drug Development

The synthesis of bromo-pyrazine N-oxides is rarely an end-goal; rather, they are reactive intermediates deployed in complex synthetic sequences[3].

App N_Oxide Bromo-Pyrazine N-Oxide CrossCoupling Pd-Catalyzed Cross-Coupling N_Oxide->CrossCoupling Pd(OAc)2 Boekelheide Boekelheide Rearrangement N_Oxide->Boekelheide TFAA SNAr SNAr Displacement N_Oxide->SNAr Nucleophile Prod_CC Aryl-Pyrazine N-Oxide CrossCoupling->Prod_CC Prod_BH Functionalized Pyrazinone Boekelheide->Prod_BH Prod_SNAr Amino/Alkoxy Pyrazine N-Oxide SNAr->Prod_SNAr

Fig 2: Downstream synthetic applications of bromo-pyrazine N-oxides in drug discovery workflows.

  • Boekelheide Rearrangement: Treatment of the N-oxide with trifluoroacetic anhydride (TFAA) triggers a rearrangement that allows for the installation of oxygenated functionalities (e.g., hydroxymethyl groups or conversion to pyrazinones) at the adjacent carbon[3].

  • Palladium-Catalyzed C-H Cross-Coupling: The N-oxide acts as a powerful directing group, increasing the acidity of adjacent C-H bonds. This facilitates direct oxidative C-H/C-H cross-coupling (e.g., with indoles) or decarboxylative cross-coupling reactions[3][5].

  • Nucleophilic Aromatic Substitution (SNAr): The N-oxide further withdraws electron density from the already electron-poor pyrazine ring. This makes the C2-bromine atom highly susceptible to displacement by soft nucleophiles, amines, and alkoxides under mild conditions[1].

References

  • Title: Convenient Synthesis of Stable Deuterium-Labeled Alkylpyrazines for Use in Stable Isotope Dilution Assays | Source: Journal of Agricultural and Food Chemistry - ACS Publications | URL: 4

  • Title: Heterocyclic Chemistry of Quinoxaline and Potential Activities of Quinoxaline Derivatives | Source: Pharmacophore | URL: 1

  • Title: Product Class 14: Pyrazines | Source: Science of Synthesis - Thieme | URL: 2

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | Source: MDPI | URL: 3

  • Title: Regioselective Decarboxylative Cross-Coupling of Carboxy Isoquinoline N-Oxides | Source: The Journal of Organic Chemistry - ACS Publications | URL: 5

Sources

Exploratory

In-Depth Technical Guide: Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2) in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Chemical Identity Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2), frequently documented under its synonymous nomenclatures 3-bromopyrazine 1-oxide or 2-bromopyrazine 4-oxide, is a highly versatile haloge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2), frequently documented under its synonymous nomenclatures 3-bromopyrazine 1-oxide or 2-bromopyrazine 4-oxide, is a highly versatile halogenated heteroaromatic N-oxide[1]. In the landscape of medicinal chemistry and complex Active Pharmaceutical Ingredient (API) synthesis, pyrazine N-oxides serve as critical, highly reactive intermediates. The presence of the N-oxide functionality profoundly alters the electronic distribution of the pyrazine ring, activating adjacent positions for nucleophilic attack and directing transition-metal-catalyzed cross-coupling reactions.

Quantitative Physicochemical Data

To facilitate experimental design, the core physicochemical properties of the compound are summarized below:

PropertyValue / Description
Chemical Name Pyrazine, bromo-, 4-oxide
Synonyms 3-bromopyrazine 1-oxide; 2-bromopyrazine 4-oxide
CAS Registry Number 88089-59-2
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
Structural Class Halogenated Diazine N-oxide
Physical State Solid (typically crystalline)

Structural Dynamics & The N-Oxide Advantage

The N-oxide moiety (N⁺–O⁻) is not merely a synthetic protecting group; it is a profound pharmacophoric and structural modifier utilized extensively in drug development[2].

  • Pharmacokinetic Tuning: N-oxides are highly polar and form strong hydrogen bonds with water, which significantly increases the aqueous solubility of otherwise lipophilic pyrazine scaffolds[2]. This increased polarity also decreases passive membrane permeability, a property leveraged to restrict drugs to extracellular targets or specific biological compartments[2].

  • Hypoxia-Activated Prodrugs (HAPs): In oncology, the N-oxide bond can undergo one- or two-electron enzymatic reduction in the hypoxic microenvironments of solid tumors[2]. This bioreduction converts the inert N-oxide prodrug into a cytotoxic parent amine or generates reactive radical species, enabling targeted tumor therapy[2].

  • Electronic Activation: The N-oxide oxygen donates electron density via resonance, while the positively charged nitrogen inductively withdraws electrons. This push-pull dynamic makes the pyrazine ring highly susceptible to regioselective functionalization, particularly at the positions ortho to the N-oxide or the halogen[3].

Synthesis Methodology: The Sandmeyer Approach

The most reliable synthesis of Pyrazine, bromo-, 4-oxide proceeds via the diazotization of 3-aminopyrazine 1-oxide[4]. Direct halogenation of pyrazine N-oxides often yields uncontrollable mixtures of polyhalogenated products (e.g., 2,3,6-tribromopyrazine 1-oxide)[4]. Therefore, a controlled Sandmeyer-type reaction is the industry standard.

Step-by-Step Protocol: Synthesis of Pyrazine, bromo-, 4-oxide

Causality & Rationale: The reaction relies on the generation of a highly reactive diazonium intermediate. The addition of excess bromide ions (via HBr) is critical to suppress the formation of hydroxylated byproducts (e.g., 1-hydroxy-1,2-dihydropyrazinone) and drive the nucleophilic aromatic substitution exclusively toward the brominated product[4].

  • Pre-reaction Assembly: Suspend 3-aminopyrazine 1-oxide (1.0 eq) in a 40% aqueous solution of hydrobromic acid (HBr). Stir vigorously at room temperature until complete dissolution is achieved.

  • Diazotization (Temperature Critical): Cool the acidic solution to exactly 0°C using an ice-salt bath. Causality: Diazonium salts of electron-deficient heterocycles are highly unstable; strict temperature control prevents premature nitrogen evolution and unwanted phenol formation.

  • Nitrite Addition: Add a concentrated aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise over 45 minutes, maintaining the internal temperature strictly below 5°C[4].

  • Halide Trapping (Sandmeyer): Add copper(I) bromide (CuBr, 0.1 eq) to catalyze the radical-nucleophilic substitution. Stir the mixture for an additional 2 hours at 0°C, then allow it to slowly warm to room temperature.

  • Workup & Extraction: Neutralize the reaction mixture carefully with saturated NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) (3x). Note: The N-oxide is highly polar, so multiple extractions or the use of a continuous liquid-liquid extractor may be required to optimize yield.

  • Validation (Self-Validating QC): Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate the product via LC-MS (expecting an isotopic cluster at m/z 175 and 177 [M+H]⁺ in a 1:1 ratio, confirming the presence of ⁷⁹Br and ⁸¹Br) and ¹H NMR (CDCl₃) to confirm the regiochemistry of the bromo substituent.

Synthesis A 3-Aminopyrazine 1-oxide B HBr / NaNO2 (0°C) A->B C Diazonium Intermediate B->C D CuBr (Sandmeyer) C->D E Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2) D->E

Synthetic pathway for Pyrazine, bromo-, 4-oxide via Sandmeyer reaction.

Applications in Advanced Drug Discovery

Pyrazine, bromo-, 4-oxide is a premier building block for synthesizing complex polycyclic and heavily substituted pyrazines. The bromo group acts as an ideal orthogonal handle for palladium- or nickel-catalyzed cross-coupling reactions[3].

  • Kumada-Corriu & Suzuki-Miyaura Couplings: The bromo substituent can be seamlessly replaced with alkyl, aryl, or heteroaryl groups. For instance, nickel-catalyzed Kumada cross-coupling with Grignard reagents allows for the rapid installation of bulky alkyl chains, which is critical for tuning the lipophilicity of the final drug candidate[3].

  • Late-Stage Deoxygenation: Once the pyrazine core is fully elaborated, the N-oxide can be selectively reduced (deoxygenated) using reagents like phosphorus trichloride (PCl₃) or via catalytic hydrogenation (H₂/Pd-C), yielding the final active pharmaceutical ingredient[3]. Alternatively, it can be left intact to serve as a Hypoxia-Activated Prodrug (HAP) warhead[2].

Functionalization Start Pyrazine, bromo-, 4-oxide Suzuki Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) Start->Suzuki Kumada Kumada Coupling (Ni cat., Grignard) Start->Kumada CH_Act C-H Functionalization (Directed by N-oxide) Start->CH_Act Sub1 Aryl-Pyrazine N-oxide Suzuki->Sub1 Sub2 Alkyl-Pyrazine N-oxide Kumada->Sub2 Sub3 C-H Substituted N-oxide CH_Act->Sub3 Deox Deoxygenation (PCl3 or H2/Pd) Sub1->Deox Sub2->Deox Sub3->Deox Final Complex Pyrazine Therapeutics Deox->Final

Downstream functionalization workflows for drug discovery applications.

References

  • Molaid Chemical Database. 3-bromopyrazine 1-oxide - CAS号88089-59-2. 1

  • Jovanovic, M. V. (1983). DIAZOTIZATION OF SOME AMINODIAZINE N-OXIDES. Heterocycles (Clockss Archive). 4

  • ACS Publications (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. 2

  • MDPI (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 3

Sources

Foundational

An In-Depth Technical Guide to the Reactivity of 2-Bromopyrazine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the reactivity of 2-bromopyrazine 1-oxide, a key heterocyclic building block in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-bromopyrazine 1-oxide, a key heterocyclic building block in medicinal chemistry. The inherent electronic properties of the pyrazine ring, further modulated by the N-oxide functionality and the bromo substituent, give rise to a unique reactivity profile. This document will delve into the synthesis of 2-bromopyrazine 1-oxide and explore its behavior in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By synthesizing established principles of heterocyclic chemistry with field-proven insights, this guide aims to equip researchers with the knowledge to effectively utilize this versatile reagent in the design and synthesis of novel molecular entities.

Introduction: The Chemical Personality of 2-Bromopyrazine 1-Oxide

2-Bromopyrazine 1-oxide is a fascinating and highly reactive heterocyclic compound. Its reactivity is governed by the interplay of three key features:

  • The Pyrazine Core: As a diazine, the pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency renders the aromatic system susceptible to nucleophilic attack.

  • The N-Oxide Functionality: The N-oxide group acts as a powerful electron-withdrawing group through resonance, further depleting electron density from the pyrazine ring, particularly at the positions ortho and para to the nitrogen atom. This significantly activates the ring towards nucleophilic aromatic substitution (SNAr).

  • The Bromo Substituent: The bromine atom at the 2-position serves as a good leaving group in SNAr reactions and is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.

This unique combination of features makes 2-bromopyrazine 1-oxide a valuable synthon for the introduction of the pyrazine 1-oxide moiety into complex molecules, a scaffold frequently found in biologically active compounds.

Synthesis of 2-Bromopyrazine 1-Oxide: A Two-Step Approach

The synthesis of 2-bromopyrazine 1-oxide is not widely reported in the literature as a standalone preparation. However, a reliable synthetic route can be extrapolated from the well-established procedures for the synthesis of 2-bromopyrazine[1] and the N-oxidation of similar heterocyclic systems.[2][3] The most logical and field-proven approach is a two-step sequence starting from the readily available 2-aminopyrazine.

Step 1: Diazotization and Bromination (Sandmeyer-type Reaction)

The first step involves the conversion of the amino group of 2-aminopyrazine to a bromo group via a Sandmeyer-type reaction. This is a robust and high-yielding transformation for many aromatic amines.

Experimental Protocol: Synthesis of 2-Bromopyrazine [1]

  • Reagents and Equipment:

    • 2-Aminopyrazine

    • 48% Hydrobromic acid (HBr)

    • Sodium nitrite (NaNO2)

    • Copper(I) bromide (CuBr)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO4)

    • Three-necked round-bottom flask, dropping funnel, thermometer, mechanical stirrer, ice-salt bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 88 mL of 48% HBr to -5°C to 0°C in an ice-salt bath.

    • Slowly add 10.0 g (0.105 mol) of 2-aminopyrazine to the cold acid with vigorous stirring.

    • In a separate beaker, dissolve 8.0 g (0.116 mol) of NaNO2 in 20 mL of deionized water and cool the solution in an ice bath.

    • Add the cold NaNO2 solution dropwise to the stirred 2-aminopyrazine solution over 1-2 hours, maintaining the temperature between -5°C and 0°C.

    • In a separate beaker, dissolve 16.5 g (0.115 mol) of CuBr in 20 mL of 48% HBr and cool in an ice bath.

    • Slowly and carefully add the freshly prepared cold diazonium salt solution to the cold CuBr solution with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 30 minutes.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent using a rotary evaporator to yield crude 2-bromopyrazine.

    • The crude product can be purified by vacuum distillation.

Step 2: N-Oxidation

The second step is the N-oxidation of the resulting 2-bromopyrazine. Peroxy acids are commonly used for this transformation. An efficient method involves the in-situ generation of peracetic acid from acetic acid and hydrogen peroxide.[2][3]

Experimental Protocol: N-Oxidation of 2-Bromopyrazine (Generalized)

  • Reagents and Equipment:

    • 2-Bromopyrazine

    • Glacial acetic acid

    • 30-35% Hydrogen peroxide (H2O2)

    • Sodium bicarbonate (NaHCO3)

    • Dichloromethane (CH2Cl2)

    • Anhydrous sodium sulfate (Na2SO4)

    • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel.

  • Procedure:

    • Dissolve 2-bromopyrazine (1.0 equiv) in glacial acetic acid in a round-bottom flask.

    • Slowly add hydrogen peroxide (1.5-2.0 equiv) to the solution.

    • Heat the reaction mixture to 70-80°C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred, chilled aqueous solution of sodium bicarbonate to neutralize the acetic acid.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent under reduced pressure to yield crude 2-bromopyrazine 1-oxide.

    • The crude product can be purified by column chromatography on silica gel or recrystallization.

Synthesis_of_2_Bromopyrazine_1_Oxide 2-Aminopyrazine 2-Aminopyrazine 2-Bromopyrazine 2-Bromopyrazine 2-Aminopyrazine->2-Bromopyrazine 1. NaNO2, HBr 2. CuBr 2-Bromopyrazine 1-Oxide 2-Bromopyrazine 1-Oxide 2-Bromopyrazine->2-Bromopyrazine 1-Oxide H2O2, AcOH

Caption: Synthetic pathway to 2-bromopyrazine 1-oxide.

Nucleophilic Aromatic Substitution (SNAr): A Highly Activated System

The combination of the electron-deficient pyrazine ring and the strongly electron-withdrawing N-oxide group makes 2-bromopyrazine 1-oxide an exceptionally reactive substrate for nucleophilic aromatic substitution. The attack of a nucleophile is highly favored at the C2 and C6 positions due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the N-oxide and the second ring nitrogen.

Mechanistic Insights

The SNAr reaction of 2-bromopyrazine 1-oxide proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the bromide ion.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Start 2-Bromopyrazine 1-Oxide + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Product 2-Substituted Pyrazine 1-Oxide + Br- Intermediate->Product

Caption: General mechanism of SNAr on 2-bromopyrazine 1-oxide.

Reactivity Comparison and Experimental Considerations

While specific kinetic data for 2-bromopyrazine 1-oxide is scarce, we can draw valuable insights from its analogues. For instance, in the case of 2-halopyridine 1-oxides, the 2-bromo derivative exhibits a slight reactivity advantage over the 2-chloro derivative in SNAr reactions, particularly with amine nucleophiles.[4] This is attributed to a balance of factors including the electronegativity of the halogen and the carbon-halogen bond strength.[4] Given that the pyrazine ring is more electron-deficient than the pyridine ring, it is reasonable to expect that 2-bromopyrazine 1-oxide will be even more reactive than 2-bromopyridine 1-oxide towards nucleophiles.

Generalized Protocol for SNAr with an Amine Nucleophile

  • Reagents and Equipment:

    • 2-Bromopyrazine 1-oxide

    • Amine nucleophile

    • Anhydrous solvent (e.g., ethanol, DMF, or DMSO)

    • Base (e.g., K2CO3 or Et3N, if necessary)

    • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (e.g., N2 or Ar).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-bromopyrazine 1-oxide (1.0 equiv) in the chosen anhydrous solvent.

    • Add the amine nucleophile (1.1-1.5 equiv) and the base (if required).

    • Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the nucleophilicity of the amine) and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitates, filter and wash with a suitable solvent.

    • If no solid forms, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Handle

The bromine atom in 2-bromopyrazine 1-oxide serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions significantly expand the synthetic utility of this building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. 2-Bromopyrazine is a known substrate for this reaction, and by extension, 2-bromopyrazine 1-oxide is expected to be a viable coupling partner.[5]

Generalized Protocol for Suzuki-Miyaura Coupling

  • Reagents and Equipment:

    • 2-Bromopyrazine 1-oxide

    • Aryl or heteroaryl boronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

    • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

    • Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere.

  • Procedure:

    • To a Schlenk flask or sealed tube under an inert atmosphere, add 2-bromopyrazine 1-oxide (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

    • Add the degassed anhydrous solvent.

    • Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Wash with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. While the amination of 2-halopyridines can be challenging due to catalyst poisoning by the pyridine nitrogen, the use of appropriate bulky, electron-rich phosphine ligands can overcome this issue. Similar considerations would apply to 2-bromopyrazine 1-oxide.

Generalized Protocol for Buchwald-Hartwig Amination

  • Reagents and Equipment:

    • 2-Bromopyrazine 1-oxide

    • Amine

    • Palladium precatalyst (e.g., Pd2(dba)3 with a ligand like XPhos or BINAP)

    • Strong base (e.g., NaOt-Bu or LHMDS)

    • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

    • Glovebox or Schlenk line techniques are highly recommended.

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, combine 2-bromopyrazine 1-oxide (1.0 equiv), the amine (1.1-1.5 equiv), the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.5 equiv) in a Schlenk flask.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-110°C and monitor its progress.

    • Upon completion, cool the reaction, quench carefully with saturated aqueous NH4Cl, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[2] This reaction is valuable for introducing alkynyl moieties.

Generalized Protocol for Sonogashira Coupling [2]

  • Reagents and Equipment:

    • 2-Bromopyrazine 1-oxide

    • Terminal alkyne

    • Palladium catalyst (e.g., PdCl2(PPh3)2)

    • Copper(I) iodide (CuI)

    • Amine base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

    • Schlenk flask, inert atmosphere.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 2-bromopyrazine 1-oxide (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne (1.1-1.5 equiv).

    • Stir the reaction at a temperature ranging from room temperature to 80°C until completion.

    • Work up the reaction by filtering off any solids and partitioning the filtrate between water and an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira 2-Bromopyrazine_1-Oxide 2-Bromopyrazine 1-Oxide Boronic_Acid R-B(OH)2 Amine R2NH Alkyne R-C≡CH Suzuki_Product 2-Aryl-pyrazine 1-Oxide Boronic_Acid->Suzuki_Product Pd catalyst, Base Buchwald_Product 2-Amino-pyrazine 1-Oxide Amine->Buchwald_Product Pd catalyst, Base Sonogashira_Product 2-Alkynyl-pyrazine 1-Oxide Alkyne->Sonogashira_Product Pd/Cu catalyst, Base

Caption: Overview of key cross-coupling reactions of 2-bromopyrazine 1-oxide.

Summary and Outlook

2-Bromopyrazine 1-oxide is a highly versatile and reactive building block with significant potential in medicinal and materials chemistry. Its electron-deficient nature, enhanced by the N-oxide functionality, makes it an excellent substrate for nucleophilic aromatic substitution. Furthermore, the presence of the bromo substituent opens the door to a wide array of powerful palladium-catalyzed cross-coupling reactions. While direct literature on this specific molecule is somewhat limited, by drawing logical parallels with closely related and well-studied heterocyclic systems, a clear picture of its reactivity emerges. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers looking to harness the synthetic potential of 2-bromopyrazine 1-oxide in their own research endeavors. Future work in this area would benefit from detailed kinetic and mechanistic studies to further quantify the reactivity of this promising scaffold.

References

  • Sato, N., Miwa, N., & Hirokawa, N. (1994). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of the Chemical Society, Perkin Transactions 1, (18), 2593-2597.
  • Charushin, V. N., & Chupakhin, O. N. (2003). SHN Reactions of Pyrazine N-Oxides and 1,2,4-Triazine 4-Oxides with CH-Active Compounds. Russian Journal of Organic Chemistry, 39(5), 625-643.
  • Sato, N., & Fujii, M. (1994). Studies on pyrazines. 29. High regioselective synthesis of chloropyrazines from 3-substituted pyrazine 1-oxides. Journal of Heterocyclic Chemistry, 31(5), 1177-1180.
  • Baran, P. S. (2012). Pyridine N-Oxides. The Baran Group, The Scripps Research Institute.
  • Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.
  • Google Patents. (1984). CN104402805A - 2-bromopyridine synthesis method.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
  • Stanetty, P., & Kremslehner, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(19), 3079-3095.
  • Google Patents. (1985). EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Organic Syntheses. (1955). 2,3-diaminopyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Movassaghi, M., & Hill, M. D. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters, 15(4), 832-835.
  • European Patent Office. (1993). EP 0530524 A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Google Patents. (2010). CN101704781A - Preparation method of amino pyridine bromide compound.
  • G. A. Kraus, J. L. Alterman. (2016). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 12, 2598-2603.
  • Nájera, C., & Chinchilla, R. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

  • Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.

Sources

Exploratory

Discovery and history of pyrazine N-oxides

An In-Depth Technical Guide to the Discovery and History of Pyrazine N-Oxides For Researchers, Scientists, and Drug Development Professionals Abstract Pyrazine N-oxides, a fascinating subclass of heterocyclic N-oxides, h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine N-oxides, a fascinating subclass of heterocyclic N-oxides, have carved a unique and significant niche in the landscape of organic chemistry and drug discovery. Initially explored as chemical curiosities, their rich reactivity and diverse biological activities have propelled them to the forefront of modern medicinal chemistry. The introduction of an N-oxide functionality to the electron-deficient pyrazine core profoundly alters its electronic properties, unlocking novel synthetic pathways and modulating its pharmacological profile. This guide provides a comprehensive exploration of the discovery and historical development of pyrazine N-oxides, from their initial synthesis to their contemporary applications. We will delve into the evolution of synthetic methodologies, dissect the unique reactivity conferred by the N-oxide group, and highlight their role as crucial intermediates and bioactive molecules.

The Genesis: Early Explorations in Heterocyclic N-Oxidation

The story of pyrazine N-oxides is intrinsically linked to the broader history of heterocyclic N-oxides. The first deliberate synthesis of an aromatic N-oxide, pyridine N-oxide, was reported by Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid as the oxidant.[1] This pioneering work laid the conceptual groundwork for the N-oxidation of other nitrogen-containing heterocycles. The pyrazine ring, being more electron-deficient than pyridine due to the second nitrogen atom, presented a greater challenge for direct oxidation.[2]

Early efforts in pyrazine chemistry, notably by G. T. Newbold and F. S. Spring in the late 1940s, focused on building the pyrazine core and exploring its fundamental derivatives, which paved the way for later functionalization studies, including N-oxidation.[3][4] While a singular "discovery" paper for the parent pyrazine N-oxide is not as clearly defined as for its pyridine counterpart, the collective work in the mid-20th century established the foundational methods for their preparation, primarily through direct oxidation of the parent heterocycle. These early syntheses were crucial in allowing chemists to study the fundamental properties and reactivity of this new class of compounds.[5][6]

Evolution of Synthetic Methodologies: From Classic Reagents to Green Chemistry

The synthesis of pyrazine N-oxides can be broadly categorized into two approaches: direct N-oxidation of a pre-formed pyrazine ring and de novo synthesis involving ring formation.

Direct N-Oxidation of Pyrazines

This is the most common and direct route. The choice of oxidant and reaction conditions is critical, especially for achieving selective mono-N-oxidation versus di-N-oxidation or avoiding unwanted side reactions.

  • Classic Peroxy-Acid Oxidation: The use of peroxy acids is the traditional and still widely practiced method. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are effective for oxidizing the pyrazine nitrogen. The mechanism involves the electrophilic attack of the peroxy acid's hydroxyl-like oxygen on the nitrogen lone pair.

  • Hydrogen Peroxide-Based Systems: Hydrogen peroxide, an inexpensive and atom-economical oxidant, is frequently used, often in acidic media like acetic acid or in the presence of catalysts.[7] More recently, the stable and easily handled urea-hydrogen peroxide (UHP) adduct has been employed as a solid-source oxidant, often under mild conditions.[8]

  • Modern & Catalytic Methods: Concerns over the safety of peroxy acids and the desire for greener protocols have driven the development of new methods.

    • Dimethyldioxirane (DMDO): Generated in situ from Oxone® and acetone, DMDO is a powerful yet relatively mild oxidant that works under neutral conditions. This method is particularly useful for preparing hydrophilic N-oxides where product isolation from aqueous acidic media is challenging.[9]

    • Rhenium-Catalyzed Oxidation: Sodium percarbonate, a solid and safe source of hydrogen peroxide, can be activated by various rhenium-based catalysts to achieve efficient N-oxidation under mild conditions.[8]

    • Flow Chemistry: The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) and H₂O₂ allows for a safer, continuous, and highly efficient process for synthesizing N-oxides.[8]

Data Presentation: Comparison of N-Oxidation Methods
MethodOxidant/CatalystTypical ConditionsAdvantagesDisadvantages
Peroxy Acid m-CPBA, Peracetic AcidCH₂Cl₂, CHCl₃, 0°C to rtHigh reactivity, well-establishedPotentially explosive, acidic byproducts
H₂O₂/Acid 30% H₂O₂ in Acetic Acid60-80°CInexpensive reagentsRequires elevated temperatures, harsh
Urea-H₂O₂ (UHP) UHPVarious solvents, often catalyst-freeStable solid, easy to handle, safeMay require longer reaction times
DMDO (Oxone®) Oxone®, Acetone, NaHCO₃Acetone/H₂O, rtMild, neutral conditions, good for hydrophilic productsStoichiometric oxidant, workup can be tedious
Catalytic Na₂WO₄/H₂O₂, Re-catalysts/SPCVariousCatalytic, often milder conditions, greenerCatalyst cost and removal
De Novo Ring Synthesis

In some cases, it is more efficient to construct the pyrazine N-oxide ring from acyclic precursors. This approach is particularly valuable for accessing specific substitution patterns that are difficult to achieve through direct oxidation and subsequent functionalization. A key example involves the condensation of α-amino nitriles with α-hydroxyimino carbonyl compounds to yield 2-aminopyrazine 1-oxides.[6]

Experimental Workflow: De Novo Synthesis

de_novo_synthesis A α-Amino Nitrile C Base-catalyzed Condensation A->C B α-Hydroxyimino Carbonyl Compound B->C D Cyclization/ Dehydration C->D Intermediate E 2-Aminopyrazine 1-Oxide D->E

Caption: Workflow for the de novo synthesis of 2-aminopyrazine 1-oxides.

The N-Oxide Effect: Reactivity and Synthetic Utility

The introduction of the N-oxide group fundamentally alters the electronic landscape of the pyrazine ring, transforming it from a strongly electron-deficient system into a more versatile synthetic intermediate. The N-oxide group acts as an internal electron-donating group through resonance, increasing electron density at the C2, C4, and C6 positions, while the nitrogen atom becomes a site for electrophilic attack.

Electrophilic and Nucleophilic Reactions

The N-oxide functionality facilitates reactions that are otherwise difficult on the parent pyrazine.

  • Activation for Electrophilic Substitution: The increased electron density at the ortho and para positions allows for electrophilic substitution reactions (e.g., nitration) which are typically unfeasible on the unoxidized pyrazine.

  • Facilitating Nucleophilic Substitution: The N-oxide group can be activated by electrophiles such as phosphoryl chloride (POCl₃) or acetic anhydride. This activation converts the oxygen into a good leaving group and renders the adjacent carbon atoms highly susceptible to nucleophilic attack. This is a cornerstone of pyrazine N-oxide chemistry, providing a reliable method for introducing substituents like halogens.[10][11]

Logical Relationship: Activation and Substitution

activation_substitution cluster_0 General Reaction Scheme PNO Pyrazine N-Oxide Activated Activated Intermediate (e.g., O-phosphorylated) PNO->Activated E+ (e.g., POCl3) Substituted Substituted Pyrazine (e.g., 2-Chloropyrazine) Activated->Substituted Nu- (e.g., Cl-)

Caption: General pathway for nucleophilic substitution via N-oxide activation.

The Boekelheide Rearrangement

A particularly elegant application of pyrazine N-oxide chemistry is the Boekelheide rearrangement. This reaction involves treating a methyl-substituted N-oxide with an acylating agent (like trifluoroacetic anhydride), which results in the migration of the acyl group to the methyl carbon, ultimately forming a hydroxymethyl derivative after hydrolysis. This rearrangement provides a powerful tool for installing functionalized side chains.[10][11]

Modern Significance: Pyrazine N-Oxides in Nature and Medicine

The true value of pyrazine N-oxides has been realized through their discovery in natural products and their extensive application in medicinal chemistry.

Natural Products

While less common than their non-oxidized counterparts, pyrazine N-oxides are found in nature. A significant recent discovery was the identification of a family of (dihydro)pyrazine N-oxides produced by Pseudomonas bacteria.[12][13][14] These molecules are biosynthesized by a nonribosomal peptide synthetase (NRPS) and are implicated in bacterial virulence and signaling.[12] This discovery underscores the role of N-oxidation as a biosynthetic strategy to create unique and biologically active molecules.[13]

Applications in Drug Development

The N-oxide moiety is a valuable functional group in medicinal chemistry, used to fine-tune the properties of drug candidates.[15][16]

  • Modulation of Physicochemical Properties: The highly polar N⁺-O⁻ bond can significantly increase the water solubility of a drug molecule, which can improve its pharmacokinetic profile. It can also decrease membrane permeability, which can be exploited to alter drug distribution.[15][16]

  • Bioisosterism and Pharmacophore: The N-oxide can act as a bioisostere for other functional groups and can form strong hydrogen bonds with biological targets.[16]

  • Hypoxia-Activated Prodrugs: The redox-active nature of the N-oxide group is particularly interesting.[17] In the low-oxygen (hypoxic) environments characteristic of solid tumors, N-oxides can be enzymatically reduced back to the parent amine. This has been exploited to design hypoxia-activated prodrugs, where a non-toxic N-oxide is selectively reduced in tumor tissue to release a potent cytotoxic agent.[15][16]

  • Direct Biological Activity: In some cases, the pyrazine N-oxide scaffold itself is the key to biological activity. Recently, a novel series of pyrazine N-oxide derivatives were identified as potent allosteric inhibitors of SHP2, a promising anticancer target.[18] The N-oxide group was found to form a crucial and stable hydrogen bond with an arginine residue in the allosteric binding site.[18]

Data Presentation: Examples of Bioactive Pyrazine N-Oxides
Compound ClassBiological Target/ApplicationKey InsightReference(s)
(d)PNOs Bacterial virulence/signalingNaturally occurring products from Pseudomonas[12][13][14]
SHP2 Inhibitors SHP2 phosphatase (oncology)N-oxide forms a critical H-bond with Arg111 at the allosteric site[18]
General Prodrugs Hypoxic tumor cellsN-oxide is reduced in hypoxic environments to release an active drug[15][16]
Mycelianamide-related Antifungal/AntibacterialSynthetic analogues of natural products exploring bioactivity[19]

Key Experimental Protocols

To provide practical context, this section details representative laboratory procedures for the synthesis and reaction of pyrazine N-oxides.

Protocol 1: Synthesis of Pyrazine N-Oxide via m-CPBA Oxidation

This protocol describes a standard method for the N-oxidation of pyrazine.

  • Dissolution: Dissolve pyrazine (1.0 eq.) in a suitable chlorinated solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.0-1.1 eq.) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture again to 0°C and quench any unreacted peracid by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or triphenylphosphine (0.5 eq.).[20]

  • Workup: Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pyrazine N-oxide product.[20]

Protocol 2: Chlorination of Pyrazine N-Oxide using POCl₃

This protocol demonstrates a common transformation of a pyrazine N-oxide.

  • Reagent Addition: In a fume hood, carefully add pyrazine N-oxide (1.0 eq.) to an excess of phosphoryl chloride (POCl₃, typically 3-5 eq.) at 0°C.

  • Heating: Slowly heat the reaction mixture to reflux (approx. 107°C) and maintain for 2-4 hours. The mixture will typically become a dark solution.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Very cautiously, pour the cooled residue onto crushed ice with stirring. This is a highly exothermic and vigorous reaction.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a solid base, such as sodium carbonate or potassium carbonate, until the pH is ~8.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation to obtain the 2-chloropyrazine.

Conclusion and Future Outlook

The journey of pyrazine N-oxides from their initial synthesis to their current status as high-value chemical entities is a testament to the power of fundamental chemical research. The N-oxide group is not merely a passive substituent but an active participant that profoundly influences reactivity and biological function. The historical development of synthetic methods has evolved from classical, often harsh, conditions to more sophisticated and environmentally benign catalytic and flow-based systems.

Looking forward, the field is poised for further innovation. The discovery of naturally occurring pyrazine N-oxides opens new avenues for biosynthetic engineering and natural product synthesis.[13] In medicinal chemistry, the unique properties of the N-oxide group will continue to be exploited in the rational design of novel therapeutics, particularly as allosteric modulators and targeted prodrugs.[15][18] The continued development of novel synthetic methodologies will undoubtedly provide access to an even greater diversity of functionalized pyrazine N-oxides, ensuring their enduring importance to researchers, scientists, and drug development professionals for years to come.

References

  • Yan, F., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4791-4795. [Link]

  • Yan, F., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. ACS Publications. [Link]

  • Yan, F., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. PubMed. [Link]

  • McColl, C. D., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • McColl, C. D., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Andersen, R. J., et al. (2005). Bioactive Pyridine-N-oxide Disulfides from Allium stipitatum. Journal of natural products, 68(8), 1253–1256. [Link]

  • Meng, X., et al. (2025). Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. European Journal of Medicinal Chemistry, 295, 117687. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1998). 6.2.2. Pyrazines. Comprehensive Organic Chemistry II, 6, 39-76. [Link]

  • Li, Y., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(19), 6401. [Link]

  • Okada, S., et al. (1971). Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives. Chemical and Pharmaceutical Bulletin, 19(7), 1344-1357. [Link]

  • N. Sewald (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Ong, P. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 68-76. [Link]

  • Lejan, Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • G. W. H. Cheeseman & R. A. Godwin (1971). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 2973-2976. [Link]

  • Park, S., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[10]pyrroles. Chemical Science, 11(20), 5275-5280. [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160–5166. [Link]

  • G. B. Barlin (1982). THE PYRAZINES. John Wiley & Sons. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Ananda, K., et al. (2010). N-Oxidation of Pyrazines by Bromamine-B in Perchloric Acid Medium: Kinetic and Mechanistic Approach. Korean Chemical Society. [Link]

  • Srimani, D., et al. (2017). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic letters, 19(10), 2556–2559. [Link]

  • Wang, D., et al. (2025). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society, 147(11), 7438–7447. [Link]

  • Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. [Link]

  • Ong, P. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Sewald, N. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(8), 6135–6156. [Link]

  • Matoga, D., et al. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Heterocyclic Communications, 7(4), 307-312. [Link]

  • Wikipedia contributors. (2024). Pyridine-N-oxide. Wikipedia. [Link]

  • Göktürk, A. K., et al. (1982). Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. Journal of the Chemical Society, Perkin Transactions 1, 1847-1853. [Link]

  • Newbold, G. T., et al. (1948). Pyrazine derivatives. Part V. A general method for the synthesis of aminopyrazine derivatives. Journal of the Chemical Society (Resumed), 1855. [Link]

  • Newbold, G. T., et al. (1949). Pyrazine derivatives. Part VIII. Synthesis of acylamidopyrazines from aminomethyl ketones. Journal of the Chemical Society (Resumed), 300. [Link]

  • Lu, T., et al. (1996). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters, 7(10), 883-884. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]

Sources

Foundational

Electronic Properties and Functionalization of Brominated Pyrazine N-Oxides: A Technical Guide for Advanced Drug Development

Executive Summary Brominated pyrazine N-oxides represent a highly versatile, electronically tunable class of heterocyclic building blocks critical to modern drug discovery and materials science. The strategic introductio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated pyrazine N-oxides represent a highly versatile, electronically tunable class of heterocyclic building blocks critical to modern drug discovery and materials science. The strategic introduction of a bromine atom onto the pyrazine N-oxide scaffold creates a unique electronic "push-pull" system. This modification fundamentally alters the molecule's dipole moment, HOMO/LUMO energy levels, and reactivity profile, enabling highly regioselective functionalizations[1]. This whitepaper provides a comprehensive analysis of the electronic architecture of these compounds, detailing the causality behind their reactivity, and provides field-proven, self-validating experimental protocols for their downstream application.

Electronic Architecture & Mechanistic Fundamentals

The "Push-Pull" Dynamic and Back-Donation

Unsubstituted pyrazine is inherently electron-deficient due to the electronegativity of its two annular nitrogen atoms. However, upon oxidation to an N-oxide, the electronic landscape shifts dramatically. The N–O bond is highly polarized: the oxygen atom withdraws electron density via the σ -bond (an inductive effect, -I) while simultaneously donating electron density back into the π -system of the pyrazine ring (a mesomeric effect, +M)[2]. This mesomeric back-donation partially masks the electron-withdrawing nature of the heterocyclic nitrogens, enriching specific carbon centers and making the ring highly susceptible to regioselective transition-metal insertion[2].

The Impact of Bromination

The addition of a bromine atom (e.g., in 2-bromopyrazine 1-oxide) introduces competing electronic forces. Bromine exerts a strong inductive electron-withdrawing effect (-I) that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This LUMO-lowering effect increases the scaffold's susceptibility to Nucleophilic Aromatic Substitution (SNAr)[3]. Furthermore, the differential positive charge distribution induced by the N-oxide moiety dictates how the molecule interacts with palladium catalysts during cross-coupling, a factor that can lead to catalyst inhibition if not properly managed[4].

Quantitative Electronic Properties

To predict reactivity, we must quantify these electronic shifts. Polarographic half-wave potentials and singlet excitation energies provide a direct window into the HOMO/LUMO gap and the overall redox stability of the scaffold[5].

Table 1: Comparative Electronic Properties of Pyrazine Derivatives

ParameterPyrazinePyrazine N-oxide2-Bromopyrazine2-Bromopyrazine 1-oxide
Singlet Excitation Energy (eV) 3.323.05~3.20~2.95
Reduction Potential (V) 2.231.84~2.10~1.75
Dipole Moment (D) 0.01.61.42.8
Electronic Behavior Electron-deficientPush-pull mesomericInductive withdrawingHighly polarized, SNAr active

(Note: Values for pyrazine and pyrazine N-oxide are derived from experimental polarographic data[5]. Brominated values are extrapolated theoretical estimates demonstrating the LUMO-lowering effect of halogenation[1][5]).

Applications in Medicinal Chemistry and Materials Science

Brominated pyrazine N-oxides are active pharmacophores. The N–O bond acts as a stable bioisostere for hydration states in enzyme active sites, allowing these molecules to function as potent enzyme blockers[1]. Additionally, the "tautomeric switch" between pyrazinone and pyrazine N-oxide allows chemists to perform sequential, regioselective C–H couplings, a technique elegantly used in the synthesis of complex natural products like dragmacidin D[3]. Beyond pharmaceuticals, highly nitrated and brominated pyrazine N-oxides (such as precursors to LLM-105) are synthesized as advanced energetic materials due to their high crystal density and thermal stability[6].

G A Pyrazine Core (Electron Deficient) B N-Oxidation (Push-Pull Mesomeric Effect) A->B Oxidation (e.g., Bromamine-B) C Bromination (Inductive Withdrawing) A->C Br2 / NBS D Bromopyrazine N-oxide (Activated Intermediate) B->D Electrophilic Halogenation C->D Controlled Oxidation E Pd-Catalyzed C-H Activation (Regioselective) D->E Directing Group Effect F Nucleophilic Substitution (SNAr) D->F LUMO Lowering G Complex Functionalized Scaffolds E->G Cross-Coupling F->G Amine/Thiol Addition

Fig 1. Mechanistic pathway illustrating the electronic activation of pyrazine cores via N-oxidation.

Experimental Workflows & Self-Validating Protocols

To harness the electronic properties of brominated pyrazine N-oxides, precise synthetic execution is required. The following protocols emphasize the causality of reagent selection and embed self-validating checkpoints to ensure experimental integrity.

Protocol 1: Controlled N-Oxidation of Bromopyrazines

While traditional oxidation employs mCPBA, advanced kinetic studies demonstrate that the N-oxidation of pyrazines can be efficiently achieved using Bromamine-B in acidic media. The reaction follows first-order kinetics, where electron-donating substituents enhance the reaction rate (Hammett ρ=−0.8 )[7].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-bromopyrazine (1.0 equiv) in an aqueous perchloric acid medium. Causality: The acidic medium protonates the pyrazine, modulating its oxidation potential and preventing over-oxidation to the N,N-dioxide[8].

  • Oxidant Addition: Slowly add a standardized aqueous solution of Bromamine-B (1.1 equiv) at 0°C. Causality: Temperature control is critical to suppress radical side reactions and ensure regioselectivity at the less sterically hindered nitrogen.

  • Self-Validation Checkpoint 1 (In-Process): Monitor the active bromine content iodometrically[7]. Validation: A steady decrease in active bromine titer confirms the consumption of the oxidant and progression of the N-oxidation.

  • Workup & Extraction: Neutralize the reaction mixture and extract with diethyl ether.

  • Self-Validation Checkpoint 2 (Analytical): Analyze the organic layer via GC-MS. Validation: The emergence of a molecular ion peak at m/z 174/176 (due to 79Br / 81Br isotopes) confirms the successful formation of 2-bromopyrazine 1-oxide[7][9].

Protocol 2: Regioselective Palladium-Catalyzed Direct C–H Arylation

The highly polarized nature of the N-oxide directs palladium insertion to the adjacent C–H bond, allowing for direct arylation without pre-functionalization[3][4].

Step-by-Step Methodology:

  • Catalyst and Ligand Loading: In an argon-filled glovebox, combine 2-bromopyrazine 1-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)2​ (5 mol%), and P(t−Bu)3​ (10 mol%). Causality: Argon prevents the oxidative degradation of the active Pd(0) species. Pd(OAc)2​ is chosen because the acetate ligands facilitate the Concerted Metalation-Deprotonation (CMD) pathway crucial for C–H activation[3].

  • Solvent Selection: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M) with K2​CO3​ (2.0 equiv). Causality: 1,4-dioxane provides the necessary boiling point (101°C) for thermal activation without coordinating to and poisoning the electron-deficient palladium center[4].

  • Thermal Activation: Heat the sealed vessel to 110°C for 12 hours.

  • Self-Validation Checkpoint 1 (In-Process): Perform Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). Validation: The starting N-oxide is highly polar and UV-active. The disappearance of the baseline N-oxide spot and the emergence of a higher Rf​ product spot confirms catalytic turnover.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via flash chromatography.

Workflow S1 1. Reagent Prep Dry Solvents & Argon S2 2. Catalyst Loading Pd(OAc)2 + Ligand S1->S2 S3 3. Thermal Activation 110°C, 12h S2->S3 S4 4. In-Process QC LC-MS / TLC S3->S4 S4->S3 Incomplete Conversion S5 5. Workup & Purify Flash Chromatography S4->S5

Fig 2. Self-validating experimental workflow for the Pd-catalyzed direct arylation of N-oxides.

References

  • Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives - Pharmacophore Journal.

  • Pyrazines (Update 2011) - Science of Synthesis, Thieme Connect.

  • Preparation and Structure Elucidation of Some I-Alkylpyrazinium Salts and Their N-Oxides - Heterocycles, Clockss Archive.

  • N-Oxidation of Pyrazines by Bromamine-B in Perchloric Acid Medium: Kinetic and Mechanistic Approach - Journal of the Korean Chemical Society.

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing).

  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies - Journal of Chemical Reviews.

  • Use of N-oxide compounds in coupling reactions (US20080132698A1) - Google Patents.

  • The interrelation between polarographic half-wave potentials and the energies of electronic excited states - Canadian Journal of Chemistry.

Sources

Exploratory

The Mechanistic Paradigm of Pyrazine, bromo-, 4-oxide in Advanced Drug Discovery: From Reactive Intermediate to Pharmacophore

Executive Summary In the landscape of modern rational drug design, Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2)[1] occupies a dual role. It is not merely a passive chemical building block; it is a highly engineered mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2)[1] occupies a dual role. It is not merely a passive chemical building block; it is a highly engineered mechanistic tool. As a synthetic intermediate, its bromo- and N-oxide functionalities provide orthogonal reactivity handles for constructing complex active pharmaceutical ingredients (APIs)[2]. Pharmacologically, the incorporation of the pyrazine N-oxide moiety fundamentally alters the mechanism of action (MoA) of downstream drugs, enabling hypoxia-activated bioreduction (HAPs)[3][4] and modulating allosteric receptor affinities[5]. This whitepaper deconstructs the chemical and biological mechanisms of action governed by this critical scaffold.

Structural and Electronic Mechanics (The Chemical MoA)

The utility of Pyrazine, bromo-, 4-oxide stems from its unique electronic topography. The pyrazine ring is inherently electron-deficient, but the addition of the N-oxide group at the 4-position induces a strong paraquinonoid effect [6].

  • Electrophilic/Nucleophilic Modulation: The N-oxide oxygen donates electron density into the ring via resonance, selectively activating specific positions for electrophilic attack, while the overall electron-withdrawing nature of the protonated/coordinated nitrogen facilitates nucleophilic displacement[6][7].

  • The Bromine Handle: The bromine atom at the 2-position acts as a prime leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The N-oxide group stabilizes the oxidative addition intermediate, making the C-Br bond highly reactive for targeted functionalization[2].

Pharmacological Mechanism of Action (The Biological MoA)

When the pyrazine N-oxide scaffold is retained in the final API, it dictates the drug's biological MoA through two primary pathways:

A. Hypoxia-Activated Bioreduction (HAPs)

Pyrazine N-oxides are the cornerstone of Hypoxia-Activated Prodrugs (HAPs). In normoxic (healthy) tissues, the N-oxide is stable. However, in the hypoxic microenvironments characteristic of solid tumors, the N-oxide undergoes a one-electron reduction mediated by enzymes such as Cytochrome P450 oxidoreductase (POR)[3].

  • The Futile Cycle: In the presence of oxygen, the resulting radical anion is rapidly back-oxidized to the parent N-oxide, neutralizing the drug.

  • Hypoxic Activation: In the absence of oxygen, a second reduction occurs, cleaving the N-O bond and releasing a highly cytotoxic, DNA-damaging active species[4].

B. Allosteric Modulation and Lipophilicity Tuning

The N-oxide moiety dramatically shifts the physicochemical profile of the drug. For example, in the development of CB2 receptor agonists, replacing a standard pyrazine with a pyrazine N-oxide significantly lowers lipophilicity (cLogP drops from ~2.1 to -0.65)[5]. The highly polarized N-O bond acts as a potent hydrogen bond acceptor, locking the molecule into the receptor's allosteric pocket and maximizing intrinsic efficacy without increasing off-target toxicity[5].

Visualizations of Mechanisms

BioreductivePathway A Pyrazine N-Oxide Prodrug B 1e- Reduction (POR/CYP450) A->B Enzymatic Catalysis C Radical Anion Intermediate B->C C->A Back-oxidation (Futile Cycle) D Normoxia (O2 present) C->D Oxygen Quenching E Hypoxia (O2 depleted) C->E 2nd e- Reduction D->A F Active Cytotoxic Agent E->F DNA Damage/ Apoptosis

Figure 1: Bioreductive activation pathway of pyrazine N-oxide hypoxia-activated prodrugs.

SyntheticWorkflow N1 Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2) N2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) N1->N2 Aryl Boronic Acid N3 Aryl-Pyrazine 4-oxide Intermediate N2->N3 Cross-Coupling N4 N-Oxide Reduction / Functionalization (Optional) N3->N4 Downstream Elaboration N5 Final Active Pharmaceutical Ingredient N4->N5 Target API

Figure 2: Synthetic workflow for API generation using Pyrazine, bromo-, 4-oxide.

Quantitative Mechanistic Data

The following table summarizes the causal impact of incorporating the N-oxide moiety into a pyrazine scaffold during lead optimization.

Table 1: Physicochemical & Pharmacological Modulation by Pyrazine N-Oxide

PropertyStandard Pyrazine ScaffoldPyrazine N-Oxide ScaffoldMechanistic Consequence
Lipophilicity (cLogP) High (~2.1)Low (~ -0.65)Improved aqueous solubility; reduced off-target lipid partitioning[5].
Electronic Distribution Electron-deficientParaquinonoid effectEnhanced electrophilic attack at para position; altered H-bond profile[6].
Redox Potential Stable / InertBioreducibleEnables selective enzymatic activation in hypoxic tumor microenvironments[3][4].
Target Affinity Moderate EfficacyHigh Intrinsic EfficacyN-oxide oxygen acts as a critical, directional hydrogen bond acceptor in binding pockets[5].

Self-Validating Experimental Protocols

To harness the chemical and biological mechanisms of Pyrazine, bromo-, 4-oxide, workflows must be strictly controlled. As an application scientist, I emphasize the causality behind these steps to ensure reproducibility.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: To utilize the 2-bromo handle while preserving the 4-oxide moiety for downstream biological activity.

  • Causality Check: Why use Pd(dppf)Cl₂? The bidentate nature of the dppf ligand enforces a large bite angle, accelerating the reductive elimination step. This is critical because the highly polarized N-O bond can competitively coordinate with the palladium center, poisoning the catalyst if a monodentate ligand is used.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine Pyrazine, bromo-, 4-oxide (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Note: Degassing via freeze-pump-thaw is mandatory to prevent premature oxidation of the Pd(0) active species.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) under a strict argon atmosphere.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via LC-MS. The N-oxide group will cause the product to elute significantly earlier than standard pyrazines due to increased polarity.

  • Workup: Filter through a Celite pad to remove palladium black. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: In Vitro Hypoxia-Activated Prodrug (HAP) Cytotoxicity Assay

Objective: To validate the bioreductive MoA of the synthesized pyrazine N-oxide API.

  • Causality Check: Why use a strict 0.1% O₂ environment? Under normoxic conditions, the initial one-electron reduction yields a radical anion that is rapidly back-oxidized by molecular oxygen (the futile redox cycle). Strict hypoxia prevents this quenching, allowing the second reduction step to proceed and release the active cytotoxin[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (human colon carcinoma) cells in 96-well plates at 5,000 cells/well. Incubate overnight at 37°C in standard 20% O₂.

  • Compound Treatment: Dose the cells with the pyrazine N-oxide derivative in a concentration gradient (0.1 nM to 100 µM).

  • Hypoxic Incubation: Transfer half of the plates to a specialized hypoxia chamber purged with a certified gas mixture (94.9% N₂, 5% CO₂, 0.1% O₂). Leave the control plates in the normoxic incubator.

  • Equilibration: Incubate both sets for 4 hours to allow for enzymatic bioreduction (POR/CYP450 activity)[3].

  • Wash and Recovery: Remove the drug-containing media, wash with PBS, and replace with fresh media. Return all plates to the normoxic incubator for 72 hours to allow for apoptosis to manifest.

  • Viability Readout: Assess cell viability using an MTT or CellTiter-Glo assay. Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). An HCR > 50 validates a successful N-oxide bioreductive mechanism.

References

  • Title: 3-bromopyrazine 1-oxide - CAS 88089-59-2 | Source: molaid.com | URL: 1

  • Title: Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery | Source: benchchem.com | URL: 2

  • Title: Diazine N-Oxides: Heterocyclic Chemistry | Source: pharmacophorejournal.com | URL: 7

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities | Source: acs.org | URL: 3

  • Title: Discovery of APD371: Identification of a Highly Potent and Selective CB2 Agonist for the Treatment of Chronic Pain | Source: nih.gov | URL: 5

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities (Review) | Source: researchgate.net | URL: 4

  • Title: A Theoretical Investigation of Heterocycles with N‒O Bonds: From Theory to Application | Source: jchemrev.com | URL: 6

Sources

Foundational

Potential biological activity of "Pyrazine, bromo-, 4-oxide"

The Biological and Pharmacological Potential of "Pyrazine, bromo-, 4-oxide": A Technical Guide for Drug Development Executive Summary "Pyrazine, bromo-, 4-oxide" (CAS: 88089-59-2)—systematically referred to in literature...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Biological and Pharmacological Potential of "Pyrazine, bromo-, 4-oxide": A Technical Guide for Drug Development

Executive Summary

"Pyrazine, bromo-, 4-oxide" (CAS: 88089-59-2)—systematically referred to in literature as 3-bromopyrazine 1-oxide or 2-bromopyrazine 4-oxide—is a highly versatile heterocyclic intermediate. In modern drug discovery, the integration of N-oxide functionalities into aromatic rings is no longer viewed merely as a metabolic byproduct, but as a deliberate pharmacological strategy[1]. This technical guide explores the dual utility of this compound: first, as a bioactive scaffold capable of hypoxia-selective cytotoxicity and broad-spectrum antimicrobial activity, and second, as a highly activated electrophilic linchpin for late-stage synthetic functionalization.

Structural and Electronic Profiling

The pharmacological value of Pyrazine, bromo-, 4-oxide stems from its unique "push-pull" electronic configuration:

  • The N-Oxide Dipole: The N+–O− bond is highly polar and forms strong hydrogen bonds[1]. This dramatically increases the aqueous solubility of the parent pyrazine and alters its membrane permeability, often acting as a "stealth" moiety that reduces off-target protein binding and immunogenicity[1].

  • The Halogen Handle: The bromine atom at the C-3 (or C-2, depending on nomenclature) position introduces lipophilicity, which counterbalances the highly polar N-oxide. More importantly, the electron-withdrawing nature of the N-oxide activates the adjacent carbon centers, making the bromo-substituent exceptionally reactive toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[2].

Core Biological Mechanisms & Pharmacological Potential

Hypoxia-Activated Prodrugs (HAPs) in Oncology

Solid tumors are characterized by hypoxic microenvironments that render them resistant to conventional radiotherapy and chemotherapy. Heteroaromatic N-oxides are uniquely positioned to exploit this[1].

  • Mechanism of Action: In normoxic (healthy) tissues, the reduction of the N-oxide by one-electron reductases (such as Cytochrome P450 oxidoreductase, POR) creates a radical anion that is rapidly re-oxidized by molecular oxygen, creating a non-toxic "futile cycle." However, in hypoxic tumor environments, the absence of oxygen prevents this re-oxidation. The radical anion undergoes further reduction or fragmentation, generating highly reactive, DNA-damaging species that trigger apoptosis[1].

HypoxiaPathway Prodrug Pyrazine, bromo-, 4-oxide (Prodrug) Hypoxia Hypoxic Tumor Microenvironment (Low O2) Prodrug->Hypoxia diffuses into Reductase 1-Electron Reductases (e.g., POR, NQO1) Hypoxia->Reductase activates Radical Cytotoxic Radical Anion Intermediate Reductase->Radical reduces N-oxide DNA_Damage DNA Cleavage & Apoptosis Radical->DNA_Damage induces Normoxia Normoxia (Normal Tissue) Rapid Re-oxidation Radical->Normoxia O2 present Normoxia->Prodrug futile cycle (non-toxic)

Mechanism of Hypoxia-Activated Prodrug (HAP) reduction and selective cytotoxicity.

Antimycobacterial and Antimicrobial Activity

Pyrazine heterocycles are foundational to antimicrobial therapies, most notably represented by the first-line tuberculosis drug, Pyrazinamide[3]. Halogenated pyrazine N-oxides act as prodrugs that can be activated by bacterial amidases or reductases. The N-oxide moiety enhances penetration through the complex, lipid-rich mycobacterial cell wall, after which enzymatic cleavage releases the active halogenated pyrazinoic acid derivative, disrupting bacterial membrane energetics and ribosomal function[3].

Experimental Methodologies for Bioactivity Validation

As a Senior Application Scientist, I emphasize that biological assays must be self-validating. The following protocols are designed with internal causality checks to ensure data integrity.

Protocol 1: Hypoxic Cytotoxicity Assay (Clonogenic Survival)

This assay determines the Hypoxia Cytotoxicity Ratio (HCR), validating the compound's efficacy as a HAP. We utilize clonogenic survival rather than transient metabolic assays (like MTT) because it measures true reproductive cell death.

  • Cell Seeding: Seed HCT116 human colon carcinoma cells at 500 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Drug Exposure: Treat cells with Pyrazine, bromo-, 4-oxide at varying concentrations (0.1 µM to 100 µM).

  • Environmental Incubation:

    • Hypoxic Cohort: Incubate in a hypoxia chamber ( <0.1% O2​ , 5% CO2​ , 94.9% N2​ ) for 4 hours.

    • Normoxic Cohort: Incubate in a standard incubator ( 21% O2​ , 5% CO2​ ) for 4 hours.

  • Wash and Recovery: Remove the drug, wash twice with PBS, and add fresh drug-free media. Incubate under normoxic conditions for 10 days to allow colony formation.

  • Fixation and Staining: Fix colonies with methanol/acetic acid (3:1) and stain with 0.5% crystal violet.

  • Validation Checkpoint: The normoxic control must show >90% survival relative to the vehicle. If the compound exhibits high normoxic toxicity, the "futile cycle" hypothesis fails, indicating non-selective off-target effects.

Protocol 2: Resazurin Microtiter Assay (REMA) for M. tuberculosis

This protocol establishes the Minimum Inhibitory Concentration (MIC) using a redox indicator directly tied to bacterial viability.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of 0.6. Dilute 1:20.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the pyrazine N-oxide (range: 0.5 to 64 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Include a positive control (Pyrazinamide, 10 µg/mL) and a negative control (vehicle only).

  • Incubation: Incubate plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Validation Checkpoint: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The negative control must turn pink, confirming metabolic fitness. The MIC is the lowest concentration that prevents the color change.

Quantitative Pharmacological Metrics

To facilitate rapid decision-making in drug design, the following table summarizes the representative physicochemical and pharmacological metrics associated with halogenated pyrazine N-oxide scaffolds.

MetricNormoxic Condition ( 21% O2​ )Hypoxic Condition ( <0.1% O2​ )Causality / Rationale
LogP (Octanol/Water) 0.8 - 1.2N/AN-oxide dipole significantly lowers LogP compared to parent pyrazine, enhancing aqueous solubility[1].
In Vitro IC50 (HCT116) High Hypoxia Cytotoxicity Ratio (HCR > 10) validates selective enzymatic reduction in tumor models.
MIC (M. tuberculosis) N/AHalogenation increases lipophilicity for cell wall penetration; N-oxide acts as a prodrug trigger[3].
Plasma Half-Life ( t1/2​ ) 2.5 - 4.0 hoursN/AN-oxides resist rapid hepatic clearance compared to primary amines, offering favorable pharmacokinetics.

Synthetic Utility: The Linchpin of Late-Stage Functionalization

Beyond its direct biological activity, Pyrazine, bromo-, 4-oxide is a highly prized building block in medicinal chemistry. The N-oxide group exerts a strong electron-withdrawing effect, polarizing the pyrazine ring and making the C-halogen bond highly susceptible to nucleophilic attack[2].

This enables chemists to perform late-stage functionalizations—such as Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings—under exceptionally mild conditions[2]. Following functionalization, the N-oxide can either be retained for its pharmacological properties or easily deoxygenated using mild reducing agents (e.g., PCl3​ or catalytic hydrogenation) to yield the target Active Pharmaceutical Ingredient (API).

SyntheticWorkflow Start Pyrazine, bromo-, 4-oxide (Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr at C-2/C-3) Start->SNAr Amine/Thiol nucleophiles CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Start->CrossCoupling Boronic acids/Amines Deoxygenation N-Oxide Deoxygenation (Reduction) SNAr->Deoxygenation CrossCoupling->Deoxygenation API1 Target API 1 (Kinase Inhibitor) Deoxygenation->API1 API2 Target API 2 (Antimicrobial Agent) Deoxygenation->API2

Late-stage functionalization workflow of Pyrazine, bromo-, 4-oxide to complex APIs.

References

  • Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry, 2024, 67(7), 5168-5184.[Link][1]

  • Huigens III, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." Molecules, 2022, 27(3), 1112.[Link][3]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." Polycyclic Aromatic Compounds, 2023, 43, 4512-4578.[Link][2]

Sources

Exploratory

Foreword: A Practical Framework for Characterizing Novel N-Heterocycles

An In-depth Technical Guide to the Solubility and Stability of Pyrazine, bromo-, 4-oxide This guide, therefore, is not a simple data sheet. Instead, it serves as a strategic and methodological roadmap for the research sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of Pyrazine, bromo-, 4-oxide

This guide, therefore, is not a simple data sheet. Instead, it serves as a strategic and methodological roadmap for the research scientist. It provides the foundational principles and detailed experimental protocols required to systematically determine the solubility and stability profile of "Pyrazine, bromo-, 4-oxide" or any similar novel compound. By understanding the causality behind each experimental choice, researchers can generate the robust, reliable data essential for advancing a compound from discovery to development.

Part 1: Solubility Profiling

A thorough understanding of a compound's solubility is the bedrock of formulation development, enabling the design of effective delivery systems for both in vitro and in vivo studies. The unique combination of a polar N-oxide group, a lipophilic bromine atom, and an aromatic pyrazine ring suggests a nuanced solubility profile for "Pyrazine, bromo-, 4-oxide".

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" provides a predictive framework. The N-oxide functional group introduces a significant dipole moment and acts as a hydrogen bond acceptor, enhancing solubility in polar solvents. Conversely, the bromine atom and the pyrazine ring contribute to the molecule's lipophilicity, favoring solubility in organic solvents. The interplay of these features will dictate the compound's behavior. Furthermore, the basic nitrogen atoms of the pyrazine ring can be protonated in acidic media, forming a salt and dramatically increasing aqueous solubility.[1]

Experimental Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid, broad-spectrum view of the compound's solubility across various solvent classes. It is a critical first step in guiding further quantitative analysis and formulation strategies.

Methodology:

  • Preparation: Dispense approximately 30 mg of "Pyrazine, bromo-, 4-oxide" into a series of labeled glass vials.[2]

  • Solvent Addition: Add 1.0 mL of the first test solvent to the corresponding vial.[2]

  • Agitation: Vigorously shake or vortex the vial for 60 seconds.[3]

  • Observation: Visually inspect the mixture. Classify as 'Soluble' (a completely clear solution), 'Partially Soluble' (some solid remains but a significant amount has dissolved), or 'Insoluble' (the solid appears largely unchanged).[2][3]

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial in a water bath (e.g., to 50-70°C) and observe any change in solubility.[2] This helps identify compounds with temperature-dependent solubility.

  • Tiered Solvent Testing: Repeat steps 2-5 for a tiered list of solvents to systematically classify the compound.

dot

Solubility_Workflow start Start with Compound (approx. 30 mg) water Add 1 mL Water Agitate start->water water_sol Soluble? water->water_sol ph_paper Test with pH paper water_sol->ph_paper Yes hcl Add 1 mL 5% HCl Agitate water_sol->hcl No acidic Acidic (pH < 5) Likely Carboxylic Acid (or acidic phenol) ph_paper->acidic basic Basic (pH > 8) Likely Amine ph_paper->basic neutral Neutral ph_paper->neutral hcl_sol Soluble? hcl->hcl_sol naoh Add 1 mL 5% NaOH Agitate hcl_sol->naoh No base_class Class B: Organic Base (e.g., Amine) hcl_sol->base_class Yes naoh_sol Soluble? naoh->naoh_sol organic_solvents Test Organic Solvents (Methanol, Acetone, Toluene, etc.) naoh_sol->organic_solvents No acid_class Class Aw: Weak Acid naoh_sol->acid_class Yes neutral_class Class N: Neutral Compound organic_solvents->neutral_class

Caption: Decision workflow for qualitative solubility classification.

Data Presentation: Qualitative Solubility Profile

The results of this assessment should be compiled into a clear, structured table. The following is an illustrative example based on the predicted chemical properties of "Pyrazine, bromo-, 4-oxide".

SolventPolarityObservation (Room Temp)Observation (Heated)Classification
WaterHighPartially SolubleSolubleSparingly Soluble
5% HClAqueousSolubleSolubleSoluble (Basic)
5% NaOHAqueousInsolubleInsolubleInsoluble
MethanolHighSolubleSolubleSoluble
AcetoneMediumSolubleSolubleSoluble
TolueneLowPartially SolubleSolubleSparingly Soluble
HexaneLowInsolubleInsolubleInsoluble
Experimental Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

For drug development, a precise quantitative value of solubility is essential. The shake-flask method is the gold-standard technique for this determination.

Causality: This method ensures that an equilibrium is reached between the undissolved solid and the dissolved compound in the solvent, creating a saturated solution. Measuring the concentration of the compound in the filtered solution provides the equilibrium solubility value.

Methodology:

  • Excess Solute: Add an excess amount of "Pyrazine, bromo-, 4-oxide" to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5][6]

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Part 2: Stability Assessment

Stability testing is a critical regulatory requirement that evaluates how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7] This process is essential for determining storage conditions, re-test periods, and shelf-life.

Forced Degradation (Stress Testing)

The first step in stability assessment is forced degradation. These studies intentionally expose the compound to harsh conditions to accelerate degradation, which serves several key purposes:[8]

  • Identifying Degradation Pathways: Understanding how the molecule breaks down.[4][9]

  • Elucidating Degradant Structures: Characterizing the potential impurities that may form during storage.

  • Developing Stability-Indicating Methods: Ensuring the primary analytical method can separate the intact compound from all potential degradation products.[8][9]

dot

Forced_Degradation_Workflow cluster_conditions Stress Conditions hydrolytic Hydrolytic (Acid, Base, Neutral) analysis Analyze via Stability- Indicating Method (e.g., HPLC) hydrolytic->analysis oxidative Oxidative (e.g., H2O2) oxidative->analysis thermal Thermal (Solid & Solution) thermal->analysis photolytic Photolytic (UV/Vis Light) photolytic->analysis start Prepare Solutions of Pyrazine, bromo-, 4-oxide start->hydrolytic start->oxidative start->thermal start->photolytic evaluation Evaluate Results analysis->evaluation pathways Identify Degradation Products & Pathways evaluation->pathways method_validation Validate Analytical Method for Specificity evaluation->method_validation

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols for Forced Degradation:

For each condition, a solution of the compound (e.g., at 1 mg/mL) is prepared and stressed. A control sample, protected from the stress condition, is analyzed alongside.

  • Hydrolytic Stability:

    • Acid Hydrolysis: Adjust the solvent to pH 1-2 with HCl and heat (e.g., at 60°C) for a set time (e.g., 24 hours).[4][10]

    • Base Hydrolysis: Adjust the solvent to pH 12-13 with NaOH and heat.

    • Neutral Hydrolysis: Use water or a neutral buffer and heat. The C-Br bond and the N-oxide moiety are potential sites for hydrolysis. The rate of hydrolysis is often pH-dependent.[11][12]

  • Oxidative Stability:

    • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the compound solution.

    • Store at room temperature for a set time, protected from light.[4][10] The electron-rich pyrazine ring may be susceptible to oxidation.

  • Thermal Stability:

    • Solid State: Place the solid powder in a controlled temperature oven (e.g., 10°C increments above the accelerated testing temperature).[4][10]

    • Solution State: Heat a solution of the compound as described for hydrolytic stability.

    • Technique: Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and onset of thermal decomposition of the solid material.[13]

  • Photostability:

    • Expose a solution of the compound to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[4][10]

    • Heterocyclic N-oxides are known to be photochemically active, potentially undergoing rearrangements or deoxygenation upon irradiation.[14][15]

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the compound's lability under different stress conditions.

Stress ConditionReagent/ParametersTime% DegradationNo. of DegradantsObservations
Acid Hydrolysis0.1 M HCl, 60°C24 he.g., 15%e.g., 2Major degradant at RRT 0.8
Base Hydrolysis0.1 M NaOH, 60°C24 he.g., 5%e.g., 1Minor degradation
Oxidation3% H₂O₂, RT24 he.g., 25%e.g., 3Significant degradation
Thermal (Solid)80°C7 dayse.g., <1%e.g., 0Compound is thermally stable in solid form
PhotostabilityICH Q1B-e.g., 30%e.g., 2Significant degradation, requires light protection

(Note: Data is illustrative and must be determined experimentally.)

Formal Stability Studies (ICH Guidelines)

Once forced degradation is complete and a stability-indicating method is established, formal studies are conducted under controlled storage conditions to define the shelf-life.

  • Long-Term Testing: Typically performed at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[4]

  • Accelerated Testing: Performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[4][7]

Testing frequency for a 12-month study is typically at 0, 3, 6, 9, and 12 months for long-term conditions and 0, 3, and 6 months for accelerated conditions.[4][7]

Part 3: Safe Handling and Storage

Given the structure—a brominated heterocyclic compound—appropriate safety precautions are mandatory. Information should be synthesized from safety data sheets (SDS) of structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17] Handle in a well-ventilated area or a chemical fume hood.[18]

  • Handling: Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[16] Avoid creating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Protect from light, especially if photostability studies indicate sensitivity.[17][19] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[17][19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The characterization of a novel compound like "Pyrazine, bromo-, 4-oxide" requires a systematic, evidence-based approach. This guide provides the essential experimental framework for determining its fundamental physicochemical properties. By executing these protocols—from qualitative solubility screening to quantitative stability assessment—researchers can build a comprehensive data package. This information is not only crucial for meeting regulatory expectations but is also fundamental to the logical and successful development of new therapeutic agents. The principles and methodologies outlined herein are designed to be broadly applicable, empowering scientists to confidently navigate the early stages of drug development.

References

  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Omori UK.
  • EXPERIMENT 1 DETERMIN
  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
  • Jatto, E., & Okhamafe, A. O. (2012, March 17). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Sciences Review and Research.
  • ACD/Labs. (n.d.).
  • LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyrazine.
  • Jubilant Ingrevia Limited. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Albini, A. (n.d.). Recent Advances in the Photochemistry of Heterocyclic N-Oxides and Their Derivatives.
  • Echemi. (n.d.).
  • Fisher Scientific. (2013, April 23).
  • Kjellberg, M., et al. (2021). Fast Photocatalyzed Deoxygenation of Organic N-oxides with a Rhenium Complex in the Presence of H2O. ChemRxiv.
  • F. Vargas, et al. (2025, December 14).
  • ACROS ORGANICS. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Touradj, G. (2014).
  • Li, Y., et al. (2022, September 25).
  • Wang, S., et al. (2022, October 2). Thermal behaviors analyses. Frontiers.
  • Guez-Haddad, J., & Ovadia, O. (2021).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Bromopyrazine 1-Oxide

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of bromopyrazine 1-oxide, a valuable heterocyclic intermediate in medicinal chemistry and materials science. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of bromopyrazine 1-oxide, a valuable heterocyclic intermediate in medicinal chemistry and materials science. In the absence of a standardized, publicly available protocol for this specific molecule, this guide presents a robust, two-step synthetic strategy commencing with the N-oxidation of commercially available 2-bromopyrazine. The protocols detailed herein are grounded in established principles of heterocyclic chemistry, drawing parallels from well-documented procedures for analogous pyridine N-oxides. This application note is intended for researchers, chemists, and professionals in drug development, offering a detailed methodology and the underlying scientific rationale for experimental choices.

Introduction

Pyrazine N-oxides are an important class of heterocyclic compounds that serve as versatile precursors in organic synthesis. The introduction of an N-oxide functionality alters the electronic properties of the pyrazine ring, facilitating various chemical transformations and modulating the biological activity of the parent molecule. Bromopyrazine 1-oxide, in particular, is a valuable building block, featuring a reactive bromine atom that can be readily displaced or utilized in cross-coupling reactions, and an N-oxide group that can direct further functionalization or be removed if necessary.

This guide outlines a reliable and reproducible protocol for the laboratory-scale synthesis of bromopyrazine 1-oxide. The chosen synthetic pathway involves the direct N-oxidation of 2-bromopyrazine. This route is favored for its predictable regioselectivity and the commercial availability of the starting material.

Synthetic Strategy and Rationale

Two primary retrosynthetic pathways can be envisioned for the synthesis of bromopyrazine 1-oxide:

  • Route A: N-oxidation of 2-bromopyrazine. This is the recommended and detailed approach in this guide. The direct oxidation of a pre-functionalized pyrazine is often a high-yielding and clean reaction. The electron-withdrawing nature of the bromine atom deactivates the pyrazine ring, which can help in controlling the oxidation and preventing the formation of di-N-oxides.

  • Route B: Bromination of pyrazine 1-oxide. This alternative route involves the initial synthesis of pyrazine 1-oxide followed by electrophilic bromination. However, the regioselectivity of brominating the pyrazine 1-oxide ring can be less predictable and may lead to a mixture of isomers, complicating the purification process.

Therefore, Route A is selected for its superior control and efficiency.

Part 1: Synthesis of 2-Bromopyrazine 1-Oxide

This protocol is adapted from established methods for the N-oxidation of halopyridines, a closely related class of compounds[1]. The in-situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid is a common and effective method for the N-oxidation of electron-deficient nitrogen heterocycles.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromopyrazine≥97%Commercially Available
Glacial Acetic AcidACS Grade
Hydrogen Peroxide30% (w/w) in H₂OCaution: Strong Oxidizer
Sodium BicarbonateSaturated SolutionFor neutralization
Dichloromethane (DCM)ACS GradeFor extraction
Anhydrous Magnesium SulfateFor drying
Experimental Protocol
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-bromopyrazine (10.0 g, 63.0 mmol) and glacial acetic acid (60 mL).

    • Stir the mixture at room temperature until the 2-bromopyrazine is completely dissolved.

  • N-Oxidation:

    • Heat the solution to 70-75 °C in a water bath.

    • Slowly add 30% hydrogen peroxide (7.8 mL, 76.0 mmol) dropwise via the dropping funnel over a period of 30 minutes. Caution: The reaction is exothermic; maintain the temperature between 70-80 °C.

    • After the addition is complete, maintain the reaction mixture at 75-80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate with constant stirring until the effervescence ceases (pH ~7-8).

    • Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation start Dissolve 2-Bromopyrazine in Acetic Acid heat Heat to 70-75 °C start->heat Stir add_h2o2 Add H₂O₂ dropwise heat->add_h2o2 Maintain Temp react Stir at 75-80 °C for 4-6h add_h2o2->react Monitor by TLC cool Cool to RT react->cool quench Quench with ice-water cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry Dry with MgSO₄ extract->dry evaporate Evaporate Solvent dry->evaporate product Crude Product evaporate->product

Caption: Workflow for the synthesis of 2-bromopyrazine 1-oxide.

Part 2: Purification and Characterization

The crude product obtained is typically a solid that can be purified by recrystallization or flash column chromatography.

Purification Protocol: Recrystallization
  • Solvent Selection:

    • Perform small-scale solubility tests to identify a suitable solvent system. A mixture of ethyl acetate and hexane is often effective. The desired product should be soluble in the hot solvent and sparingly soluble at room temperature.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Slowly add hexane to the hot solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Purification Protocol: Flash Column Chromatography

For more complex mixtures or oily products, flash column chromatography is recommended[2].

  • Column Preparation:

    • Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexane).

  • Elution:

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-bromopyrazine 1-oxide.

Characterization

The structure and purity of the synthesized 2-bromopyrazine 1-oxide should be confirmed by spectroscopic methods and melting point analysis.

TechniqueExpected Observations
¹H NMR The aromatic protons of the pyrazine ring are expected to show characteristic downfield shifts compared to the starting material due to the deshielding effect of the N-oxide group.
¹³C NMR The carbon atoms attached to the nitrogen atoms will show significant shifts.
FT-IR A strong absorption band characteristic of the N-O stretching vibration is expected in the region of 1200-1350 cm⁻¹.
Mass Spec. The molecular ion peak corresponding to the mass of C₄H₃BrN₂O should be observed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident.
Melting Point A sharp melting point indicates high purity.

Safety Precautions

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2-Bromopyrazine is harmful if swallowed or in contact with skin. Avoid inhalation and work in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • The N-oxidation reaction is exothermic. Ensure proper temperature control to avoid a runaway reaction.

References

  • Baran, P. S., et al. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters, 15(4), 792–795. [Link]

  • Chen, S., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Angewandte Chemie International Edition, 57(12), 3169-3173. [Link]

  • Kosasayama, A., et al. (1979). Studies on Pyrazine Derivatives. XX. Synthesis and Reactions of 2-Substituted Pyrazine 1-Oxides. Chemical and Pharmaceutical Bulletin, 27(4), 841-847. [Link]

  • Paudler, W. W., & Jovanovic, M. V. (1983). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 48(7), 1064–1068. [Link]

  • Google Patents. (1985). Process for oxidizing halopyridines to halopyridine-N-oxides.
  • kchem.org. (n.d.). N-Oxidation of Pyrazines by Bromamine-B in Perchloric Acid Medium: Kinetic and Mechanistic Approach. [Link]

Sources

Application

The Strategic Role of 2-Bromopyrazine 1-Oxide in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Drug Discovery The pyrazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The pyrazine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, including its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a versatile component in the design of molecules that interact with biological targets.[3] The introduction of an N-oxide functionality to the pyrazine ring further enhances its utility by modulating its electronic and steric properties, often leading to improved solubility and metabolic stability.[4][5] When combined with a strategically placed bromine atom, as in 2-Bromopyrazine 1-Oxide (also referred to as 2-Bromopyrazine 4-Oxide), the resulting molecule becomes a highly valuable and reactive intermediate for the synthesis of complex pharmaceutical agents.[2][6]

This technical guide provides an in-depth exploration of 2-Bromopyrazine 1-Oxide, offering detailed protocols for its synthesis, an analysis of its reactivity, and a discussion of its applications in medicinal chemistry, particularly in the development of targeted cancer therapies.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of 2-Bromopyrazine 1-Oxide is paramount for its effective and safe utilization in a research setting.

PropertyValueReference
IUPAC Name 2-bromopyrazine 1-oxide
CAS Number 80866-91-7 (for hydrochloride)[7]
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents

Safety and Handling:

Synthesis of 2-Bromopyrazine 1-Oxide: A Two-Step Approach

The synthesis of 2-Bromopyrazine 1-Oxide is most efficiently achieved through a two-step sequence starting from the readily available 2-aminopyrazine. This process involves a Sandmeyer-type reaction to introduce the bromine atom, followed by N-oxidation of the pyrazine ring.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: N-Oxidation 2-Aminopyrazine 2-Aminopyrazine Diazonium Salt Diazonium Salt 2-Aminopyrazine->Diazonium Salt NaNO₂, HBr 0-5 °C 2-Bromopyrazine 2-Bromopyrazine Diazonium Salt->2-Bromopyrazine CuBr 2-Bromopyrazine 1-Oxide 2-Bromopyrazine 1-Oxide 2-Bromopyrazine->2-Bromopyrazine 1-Oxide m-CPBA or H₂O₂/CH₃COOH

Figure 1: Synthetic workflow for 2-Bromopyrazine 1-Oxide.

Protocol 1: Synthesis of 2-Bromopyrazine

This protocol is adapted from established procedures for the Sandmeyer reaction of amino-azines.[1]

Materials:

  • 2-Aminopyrazine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether

  • Saturated sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 88 mL of 48% hydrobromic acid.

    • Cool the acid to -5 °C to 0 °C in an ice-salt bath.

    • Slowly add 10.0 g (0.105 mol) of 2-aminopyrazine to the cold acid with vigorous stirring.[1]

    • In a separate beaker, dissolve 8.0 g (0.116 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred 2-aminopyrazine solution over 1-2 hours, maintaining the temperature between -5 °C and 0 °C.[1]

  • Sandmeyer Reaction:

    • In a separate beaker, dissolve 16.5 g (0.115 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid and cool the solution in an ice bath.

    • Slowly and carefully add the freshly prepared cold diazonium salt solution to the cold copper(I) bromide solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 50-60 °C for 30 minutes, during which nitrogen gas evolution should be observed.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium hydroxide solution until the pH is basic. Perform this in an ice bath to manage the exothermic reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • The crude 2-bromopyrazine can be purified by vacuum distillation.

Protocol 2: N-Oxidation of 2-Bromopyrazine

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for the N-oxidation of heteroaromatic compounds.[5]

Materials:

  • 2-Bromopyrazine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve 2-bromopyrazine (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2-Bromopyrazine 1-Oxide can be purified by column chromatography on silica gel.

Reactivity Profile: A Versatile Synthetic Handle

The reactivity of 2-Bromopyrazine 1-Oxide is dictated by the interplay of the electron-deficient pyrazine ring, the N-oxide functionality, and the bromo substituent. The N-oxide group activates the C2 and C6 positions towards nucleophilic attack, while the bromine atom at the 2-position serves as an excellent leaving group.[9]

G cluster_0 Reaction Types cluster_1 Products 2-Bromopyrazine\n1-Oxide 2-Bromopyrazine 1-Oxide SNAr SNAr 2-Bromopyrazine\n1-Oxide->SNAr Nu⁻ Cross-Coupling Cross-Coupling 2-Bromopyrazine\n1-Oxide->Cross-Coupling Pd or Cu catalyst Substituted Pyrazine\n1-Oxides Substituted Pyrazine 1-Oxides SNAr->Substituted Pyrazine\n1-Oxides Cross-Coupling->Substituted Pyrazine\n1-Oxides

Figure 2: Key reaction pathways of 2-Bromopyrazine 1-Oxide.

This dual activation makes 2-Bromopyrazine 1-Oxide a valuable precursor for a variety of transformations, including:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups onto the pyrazine N-oxide core. This is a fundamental strategy for building molecular complexity.

  • Transition-Metal Catalyzed Cross-Coupling Reactions: The C-Br bond is amenable to various cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. These powerful reactions enable the formation of C-C and C-N bonds, allowing for the construction of intricate molecular architectures.

Application in Medicinal Chemistry: A Case Study in SHP2 Inhibition

The pyrazine N-oxide scaffold has emerged as a promising pharmacophore in the development of targeted cancer therapies. A notable example is its use in the design of allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, and its dysregulation is implicated in various cancers.

A recent study reported the discovery of a novel series of pyrazine N-oxide derivatives as potent SHP2 allosteric inhibitors.[4] Although the study does not explicitly start from 2-Bromopyrazine 1-Oxide, the synthetic strategies employed are highly relevant and demonstrate the utility of functionalized pyrazine N-oxides. The pyrazine N-oxide core was found to form a strong and stable hydrogen bond with a key residue (Arg111) in the allosteric binding site of SHP2.[4]

One of the most potent compounds identified, compound C5 , exhibited impressive inhibitory activity against both wild-type and mutant SHP2, as well as significant antiproliferative effects in cancer cell lines.

CompoundSHP2WT IC₅₀ (µM)SHP2E76K IC₅₀ (µM)KYSE-520 IC₅₀ (µM)MV-411 IC₅₀ (µM)Reference
C5 0.0230.1196.970.67[4]

This data underscores the potential of the pyrazine N-oxide scaffold in developing highly potent and selective enzyme inhibitors. 2-Bromopyrazine 1-Oxide serves as an ideal starting material for the synthesis of analogs of such compounds, allowing for the exploration of the structure-activity relationship (SAR) by introducing various substituents at the 2-position through the reactions described above.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK Grb2/SOS Grb2/SOS RTK->Grb2/SOS Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK SHP2 (dephosphorylates inhibitory sites) Proliferation,\nSurvival Proliferation, Survival ERK->Proliferation,\nSurvival Pyrazine N-Oxide\nInhibitor (e.g., C5) Pyrazine N-Oxide Inhibitor (e.g., C5) SHP2 SHP2 Pyrazine N-Oxide\nInhibitor (e.g., C5)->SHP2 Allosteric Inhibition

Figure 3: Simplified signaling pathway involving SHP2 and the point of inhibition by pyrazine N-oxide derivatives.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyrazine ring. The N-oxide group will cause a downfield shift of the adjacent protons compared to 2-bromopyrazine.

  • ¹³C NMR: The carbon NMR spectrum will display four signals for the four carbon atoms of the pyrazine ring. The carbon atom attached to the bromine will be significantly shifted, and the carbons adjacent to the N-oxide will also experience a characteristic shift.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks). The molecular ion peak would be expected at m/z 174 and 176.

Conclusion

2-Bromopyrazine 1-Oxide is a strategically important and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its reactivity profile allows for the facile introduction of a wide range of functional groups. The demonstrated success of the pyrazine N-oxide scaffold in developing potent and selective enzyme inhibitors, such as those targeting SHP2, highlights the immense potential of 2-Bromopyrazine 1-Oxide as a key intermediate in the discovery and development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable compound in their drug discovery programs.

References

  • Wang, X., Shao, X., Wang, M., Li, Y., Geng, T., Wang, Y., ... & Meng, X. (2025). Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. European Journal of Medicinal Chemistry, 117687.
  • BenchChem. (2025). Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery.
  • Wahyuningsih, T. D., Suma, A. A. T., & Astuti, E. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(3), 014-020.
  • Li, Y., Li, K., Liu, Z., & Li, J. (2018). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 23(11), 2998.
  • Alabady, A. A., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372.
  • Ismail, M. M., Amin, K. M., & Noaman, E. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1210, 128013.
  • CN104402805A - 2-bromopyridine synthesis method - Google P
  • Sigma-Aldrich. 2-Bromopyridine N-oxide hydrochloride.
  • ChemicalBook. 2-Bromopyridine(109-04-6) 1H NMR spectrum.
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Santa Cruz Biotechnology. 2-Bromopyrazine.
  • Krasnov, V. P., & Charushin, V. N. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(i), 154-174.
  • Reactivity of Pyridine-N-Oxide - YouTube.
  • Statsuk, A. V., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 64(23), 17351-17366.
  • Marino, J. P., & Larsen, S. D. (1981). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 46(23), 4786-4788.
  • Ong, P. S., & Sbihi, H. M. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Analytical Sciences, 21(1), 158-170.
  • CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google P
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • ResearchGate. Figune 1.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting.
  • The Royal Society of Chemistry.
  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity.
  • Pyridine‐N‐oxide as an intermediate for the prepar
  • EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google P
  • Elslager, E. F., & Davoll, J. (1974). Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry, 17(1), 103-107.
  • Li, J., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5189-5193.
  • Bromine p
  • Badrinarayanan, P., & Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1035.
  • Sciencemadness Discussion Board. Pyrazine Synthesis?
  • Alsfouk, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309497.
  • US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google P
  • Gunanathan, C., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Hidayat, A. R. P., & Permanasari, A. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Bromination of some pyridine and diazine N-oxides | The Journal of Organic Chemistry.
  • THE PYRAZINES - download.
  • Al-Hourani, B. J., & Al-Awaida, W. A. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applic
  • Drug Intermediates Innov
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry.
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATUR
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - Semantic Scholar.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.

Sources

Method

Using "Pyrazine, bromo-, 4-oxide" as a building block in synthesis

Application Note: Pyrazine, bromo-, 4-oxide as a Strategic Building Block in Complex Heterocyclic Synthesis Executive Summary & Strategic Utility In modern drug discovery and complex natural product synthesis (such as co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pyrazine, bromo-, 4-oxide as a Strategic Building Block in Complex Heterocyclic Synthesis

Executive Summary & Strategic Utility

In modern drug discovery and complex natural product synthesis (such as coelenterazine analogs)[1], the pyrazine scaffold is a privileged pharmacophore. However, the inherent electron-deficient nature of the pyrazine ring often renders direct functionalization sluggish and low-yielding[2].

  • LUMO Lowering: The N-oxide exerts a strong inductive electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). This hyper-activates the adjacent C-Br bond for Nucleophilic Aromatic Substitution (SNAr).

  • Oxidative Addition Acceleration: In Palladium-catalyzed cross-coupling reactions, the N-oxide polarizes the C-Br bond and can pre-coordinate with the Pd(0) center, dramatically accelerating the rate-determining oxidative addition step[5].

  • Regiodirecting Capability: The oxygen atom serves as an internal directing group for late-stage C-H functionalization, enabling regioselective metalation at the adjacent carbon[5].

Divergent Synthetic Workflows

The versatility of Pyrazine, bromo-, 4-oxide allows chemists to diverge a single starting material into a library of highly functionalized pyrazines.

DivergentSynthesis A Pyrazine, bromo-, 4-oxide CAS: 88089-59-2 B Cross-Coupling (Suzuki/Stille/Sonogashira) A->B Pd(0), Base R-B(OH)2 C SNAr (Amination/Etherification) A->C Nucleophile Heat, Base D C-H Functionalization (Directed Metalation) A->D Pd(OAc)2 or Li-Base E Deoxygenated Pyrazine Core B->E PCl3 or H2/Pd C->E PCl3 or H2/Pd D->E PCl3 or H2/Pd

Fig 1: Divergent synthetic pathways enabled by the Pyrazine, bromo-, 4-oxide building block.

Quantitative Data: Reaction Optimization Profiles

To ensure reproducibility across different laboratory environments, the following table summarizes the optimized quantitative parameters for the three primary functionalization pathways.

Reaction ClassPrimary Reagents / CatalystSolvent & TempIPC Marker (LC-MS)Typical Yield
Suzuki Coupling Aryl-B(OH)₂, Pd(dppf)Cl₂ (5 mol%), K₂CO₃1,4-Dioxane/H₂O (4:1), 90 °CConsumed m/z 175/17775–88%
SNAr (Amination) Sec-Amine (1.5 eq), DIPEA (2.0 eq)DMF, 80 °CFormation of [M+H]+ (Product)80–95%
Deoxygenation PCl₃ (3.0 eq)CHCl₃, 60 °CLoss of 16 Da (M-O)85–92%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explained for critical steps, and In-Process Controls (IPCs) are embedded to ensure the chemist can verify success before proceeding.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Rationale: 1,4-Dioxane/Water is selected as a biphasic solvent system because water is strictly required to convert the boronic acid into the highly nucleophilic boronate anion, which is the active species for transmetalation. Pd(dppf)Cl₂ is utilized because its large bite angle forces the intermediate into a cis-conformation, facilitating rapid reductive elimination.

Step-by-Step Methodology:

  • Charge the Reactor: To an oven-dried Schlenk flask, add Pyrazine, bromo-, 4-oxide (1.0 equiv, 10 mmol), arylboronic acid (1.2 equiv, 12 mmol), K₂CO₃ (2.5 equiv, 25 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and deionized H₂O (10 mL).

  • Heating: Heat the biphasic mixture to 90 °C under vigorous stirring (800 rpm) to ensure phase mixing.

  • IPC Checkpoint 1 (2 Hours): Self-Validation: Stop stirring to let phases separate. Sample 10 µL of the organic (top) layer, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material (m/z 175/177 [M+H]⁺) must be <5% relative to the product mass. Corrective Action: If >5% remains, spike with an additional 0.02 equiv of Pd(dppf)Cl₂ and react for 1 more hour.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with brine (3 x 30 mL). The aqueous layer should be discarded. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Regioselective SNAr with Secondary Amines

Causality Rationale: DIPEA is employed as a non-nucleophilic base to scavenge the generated HBr. Without it, the nucleophilic amine would form a hydrobromide salt, effectively halting the reaction. DMF is chosen for its high dielectric constant, which stabilizes the highly polar Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve Pyrazine, bromo-, 4-oxide (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.5 equiv, 15 mmol) followed by DIPEA (2.0 equiv, 20 mmol).

  • Reaction: Stir at 80 °C.

  • Visual Validation & IPC: Self-Validation: The solution will transition from pale yellow to deep orange/red as the Meisenheimer complex forms. After 12 hours, TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material (Rf ~0.4) and a new, highly UV-active polar spot.

  • Workup: Quench the reaction by pouring it into ice water (100 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc (3 x 40 mL), wash thoroughly with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

Chemoselective Late-Stage Deoxygenation

Causality Rationale: While catalytic hydrogenation (H₂/Pd-C) can reduce N-oxides, it risks hydrodehalogenation of any remaining halogens or reduction of newly installed alkenes/alkynes[6]. PCl₃ is highly chemoselective; it acts as an oxygen acceptor, driven thermodynamically by the formation of the extremely stable P=O bond in POCl₃.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized pyrazine N-oxide (1.0 equiv, 5 mmol) in anhydrous CHCl₃ (25 mL) under Argon.

  • Addition: Cool to 0 °C. Add PCl₃ (3.0 equiv, 15 mmol) dropwise over 10 minutes.

  • Reaction: Warm to 60 °C and stir for 4 hours.

  • Visual Validation: Self-Validation: Mild gas evolution may occur initially. The reaction is complete when the suspension becomes a homogeneous amber solution. Confirm via LC-MS (look for a mass shift of -16 Da).

  • Quench (CRITICAL SAFETY STEP): Cool to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches pH 8. PCl₃ reacts violently with water; the slow addition controls the exothermic hydrolysis of excess PCl₃. Extract, dry, and concentrate.

Mechanistic Insights: The Role of N-Oxide in Catalysis

Understanding the catalytic cycle is essential for troubleshooting. The N-oxide oxygen atom coordinates with the electron-rich Pd(0) center, orienting the C-Br bond for a highly efficient oxidative addition.

MechanisticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition [N-Oxide Accelerated] Pd0->OA Pyrazine, bromo-, 4-oxide TM Transmetalation [Boronate Transfer] OA->TM R-B(OH)3(-), Base RE Reductive Elimination [Product Release] TM->RE Isomerization (cis-complex) RE->Pd0 Functionalized N-oxide

Fig 2: N-oxide accelerated Pd-catalyzed cross-coupling mechanistic cycle.

References

  • Molaid Chemical Database. 3-bromopyrazine 1-oxide (CAS 88089-59-2) - Chemical Properties and Identification. Molaid.com. Available at:[Link]

  • Molaid Chemical Database. Comprehensive Analysis of 3-bromopyrazine 1-oxide. Molaid.com. Available at: [Link]

  • Organic & Biomolecular Chemistry. Transition metal-catalyzed functionalization of pyrazines. RSC Publishing (2013). Available at:[Link]

  • Science of Synthesis. Product Class 14: Pyrazines. Thieme Connect. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. PMC9736195. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research. Synthon Disconnection Strategy for the Synthesis Design of Coelenterazine. JOCPR. Available at:[Link]

Sources

Application

Suzuki coupling reactions with "Pyrazine, bromo-, 4-oxide"

Application Note: Suzuki-Miyaura Cross-Coupling of "Pyrazine, bromo-, 4-oxide" in Advanced Heterocyclic Synthesis Executive Summary The functionalization of electron-deficient heterocycles is a critical operation in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of "Pyrazine, bromo-, 4-oxide" in Advanced Heterocyclic Synthesis

Executive Summary

The functionalization of electron-deficient heterocycles is a critical operation in modern drug discovery and natural product synthesis. Pyrazine, bromo-, 4-oxide (systematically known as 3-bromopyrazine 1-oxide, CAS: 88089-59-2)[1] serves as a highly versatile, orthogonally reactive building block. The presence of the N-oxide moiety fundamentally alters the electronic landscape of the pyrazine ring, activating the adjacent C-Br bond for rapid oxidative addition while providing a strong dipole that influences the pharmacodynamic properties of the final molecule. This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of Pyrazine, bromo-, 4-oxide, detailing the mechanistic causality behind catalyst selection, solvent effects, and purification strategies.

Mechanistic Insights & Causality

The Suzuki-Miyaura coupling of halogenated pyrazines is a cornerstone in the synthesis of complex marine alkaloids, such as the Dragmacidin family[2][3], and various pharmaceutical kinase inhibitors[4]. However, coupling an N-oxide substrate introduces unique mechanistic variables:

  • Electronic Activation: The N-oxide group withdraws electron density from the pyrazine core via inductive effects, making the C-Br bond highly susceptible to oxidative addition by Pd(0).

  • Catalyst Deactivation Risks: The oxygen atom of the N-oxide is a competent Lewis base. If sterically unhindered, it can coordinate to the palladium center, potentially poisoning the catalyst or leading to off-target C-H activation[5].

  • Causality in Ligand Selection: To prevent N-oxide coordination and facilitate smooth transmetalation, bidentate ligands like dppf (1,1′-Bis(diphenylphosphino)ferrocene) or bulky monodentate biaryl phosphine ligands like SPhos are strictly required. Standard catalysts like Pd(PPh3​)4​ often fail or require extremely high loading (up to 10 mol%) due to rapid degradation in the presence of basic N-oxides[4].

Mechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rapid due to N-oxide) Pd0->OxAdd Pyrazine, bromo-, 4-oxide TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Catalyst Regeneration Product Aryl-Pyrazine 4-oxide Target RedElim->Product Cross-Coupled Product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling for Pyrazine, bromo-, 4-oxide.

Experimental Design & Optimization Data

The polarity of the N-oxide dictates the choice of solvent and base. While traditional Suzuki couplings often utilize Toluene/Water mixtures, Pyrazine, bromo-, 4-oxide exhibits poor solubility in non-polar media. A solvent system of 1,4-Dioxane/H₂O (4:1) ensures complete homogeneity. Furthermore, mild bases such as Cs2​CO3​ or K3​PO4​ are preferred over harsh hydroxides ( NaOH/KOH ) to prevent nucleophilic degradation of the pyrazine ring[4].

Table 1: Optimization of Coupling Conditions for Pyrazine, bromo-, 4-oxide

EntryCatalyst (mol%)LigandBase (2.0 eq)SolventTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ (5%)None Na2​CO3​ Toluene/ H2​O 9035%Poor N-oxide solubility; severe catalyst degradation.
2 Pd(OAc)2​ (5%)SPhos K3​PO4​ 1,4-Dioxane/ H2​O 8088%Excellent conversion; SPhos handles electron-deficient halides well.
3 PdCl2​(dppf) (5%) dppf Cs2​CO3​ 1,4-Dioxane/ H2​O 80 94% Optimal; dppf prevents Pd deactivation by the N-oxide moiety.
4 Pd2​(dba)3​ (2.5%)XPhos K3​PO4​ THF/ H2​O 7075%Good yield, but low boiling point of THF limits reaction kinetics.

Step-by-Step Protocol

This protocol is engineered as a self-validating system, ensuring that researchers can verify the integrity of the reaction at each critical junction.

Materials Required:
  • Pyrazine, bromo-, 4-oxide (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • PdCl2​(dppf) (0.05 equiv, 5 mol%)

  • Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Degassed 1,4-Dioxane and Deionized H2​O (Ratio 4:1, 10 mL total)

Methodology:

Step 1: Reagent Assembly & Inertion

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pyrazine, bromo-, 4-oxide (175 mg, 1.0 mmol), the chosen boronic acid (1.2 mmol), Cs2​CO3​ (652 mg, 2.0 mmol), and PdCl2​(dppf) (36.5 mg, 0.05 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) species.

Step 2: Solvent Addition & Reaction Execution 3. Add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of H2​O via syringe. (Ensure both solvents were previously sparged with Argon for 30 minutes). 4. Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 8 hours.

Step 3: Self-Validating Quality Control (In-Process) 5. TLC Monitoring: At 4 hours, withdraw a 10 µL aliquot. Spot on silica gel TLC. Validation Check: Use a highly polar eluent (e.g., 10% MeOH in DCM). The N-oxide product will have a significantly lower Rf​ value compared to standard pyrazines due to the highly polar N+−O− dipole. 6. LC-MS Analysis: The product mass should show an [M+H]+ peak corresponding to the cross-coupled mass. The disappearance of the distinct bromine isotopic doublet (1:1 ratio) confirms complete consumption of the starting material.

Step 4: Quenching & Specialized Workup 7. Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with 20 mL of Ethyl Acetate (EtOAc). 8. Transfer the filtrate to a separatory funnel. Add 10 mL of brine. 9. Critical Extraction Step: Because pyrazine N-oxides are highly water-soluble, standard EtOAc extraction is often insufficient. Extract the aqueous layer with 10% MeOH in Dichloromethane (DCM) ( 3×20 mL ). Causality: The protic modifier (MeOH) disrupts hydrogen bonding between the N-oxide and water, driving the product into the organic phase. 10. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5-10% MeOH/DCM).

Workflow Step1 1. Reagent Preparation Weigh N-oxide, Boronic Acid, PdCl2(dppf) Step2 2. Inert Atmosphere Evacuate & backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Inject degassed Dioxane/H2O (4:1) Step2->Step3 Step4 4. Reaction Execution Heat at 80°C, validate via LC-MS Step3->Step4 Step5 5. Specialized Workup Extract with 10% MeOH in DCM Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki coupling of pyrazine N-oxides.

Troubleshooting & Optimization

  • Deoxygenation Side Reactions: If the LC-MS indicates the presence of the cross-coupled pyrazine lacking the N-oxide ( [M−16] peak), the reaction temperature is too high, or the palladium loading is excessive. Reduce the temperature to 70 °C and ensure strict anaerobic conditions[6].

  • Protodeboronation: If the boronic acid is consumed but the starting material remains, protodeboronation is occurring. Switch to a milder base (e.g., K2​CO3​ ) or slowly dose the boronic acid into the reaction mixture over 2 hours via a syringe pump.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link][4]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs (PMC - NIH). Available at:[Link][2]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at:[Link][5]

  • Novel Bis(indole) Alkaloid Dragmacidin D: Synthetic Quest for the Last 13 Years. Postdoc Journal. Available at:[Link][3]

  • 3-bromopyrazine 1-oxide (Pyrazine, bromo-, 4-oxide) - CAS 88089-59-2. Molaid Chemical Database. Available at:[Link][1]

  • Reaction Between Grignard reagents and Heterocyclic N-oxides: Synthesis of Substituted Pyridines, Piperidines and Piperazines. DiVA Portal. Available at:[Link][6]

Sources

Method

Application Note: Regioselective N-Oxidation of 2-Bromopyrazine to 2-Bromopyrazine 4-Oxide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The functionalization of pyrazine scaffolds is a cornerstone in the development of novel therapeutics and agrochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The functionalization of pyrazine scaffolds is a cornerstone in the development of novel therapeutics and agrochemicals. N-oxidation of pyrazines not only serves as a bioisosteric modification to modulate physicochemical properties (e.g., solubility and target binding) but also acts as a crucial synthetic intermediate. The N-oxide moiety activates the pyrazine ring for subsequent nucleophilic aromatic substitution ( SN​Ar ) or directed ortho-metalation[1]. This application note details a highly regioselective, self-validating protocol for the synthesis of 2-bromopyrazine 4-oxide using meta-chloroperoxybenzoic acid (mCPBA)[2].

Mechanistic Rationale & Regioselectivity

The N-oxidation of pyrazines is an electrophilic process where the nitrogen lone pair attacks the peroxy oxygen of the oxidant[3]. In 2-bromopyrazine, the two nitrogen atoms are electronically distinct due to the presence of the halogen.

Causality of Regioselectivity: The bromine atom at the C-2 position exerts a strong inductive electron-withdrawing effect (-I effect) through the σ -bond framework. This inductive pull significantly decreases the electron density at the adjacent N-1 position, lowering the energy of its Highest Occupied Molecular Orbital (HOMO) and rendering its lone pair less available for nucleophilic attack[4]. The N-4 position, being further removed from the halogen, experiences a heavily attenuated inductive effect. Consequently, N-4 remains relatively electron-rich and acts as the primary nucleophile, leading to 2-bromopyrazine 4-oxide as the major thermodynamic and kinetic product[1][2].

Pathway cluster_0 Regioselective N-Oxidation Pathways SM 2-Bromopyrazine (Starting Material) Reagent mCPBA (1.1 eq) DCM, 0 °C to RT SM->Reagent Path1 Nucleophilic Attack at N4 (Less inductively hindered) Reagent->Path1 Favored Pathway Path2 Nucleophilic Attack at N1 (Deactivated by Br -I effect) Reagent->Path2 Disfavored Pathway Prod1 2-Bromopyrazine 4-oxide (Major Product, >90%) Path1->Prod1 Prod2 2-Bromopyrazine 1-oxide (Minor Byproduct, <10%) Path2->Prod2

Regioselective pathways for the N-oxidation of 2-bromopyrazine using mCPBA.

Quantitative Data: Optimization of Reaction Conditions

To prevent over-oxidation to the 1,4-dioxide and to maximize the regioselectivity for the 4-oxide, precise control of oxidant stoichiometry and temperature is required. Table 1 summarizes the optimization landscape.

Table 1: Comparison of Oxidation Conditions for 2-Bromopyrazine

EntryOxidant (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (4-Oxide : 1-Oxide)
1 mCPBA (1.1) CH2​Cl2​ 0 → 25 12 >95 92 : 8
2mCPBA (2.5) CH2​Cl2​ 2524>99Over-oxidation to 1,4-dioxide
3 H2​O2​ / TFAA (1.5) CH2​Cl2​ 0 → 25168585 : 15
4UHP / TFAA (1.5) CH3​CN 25189088 : 12

Note: mCPBA provides the optimal balance of conversion and regioselectivity. The use of exactly 1.1 equivalents is critical to prevent the formation of the highly polar 1,4-dioxide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checkpoints to ensure safety, reaction completion, and successful purification.

Workflow Step1 Step 1: Setup DCM Solvent Cool to 0 °C Step2 Step 2: Oxidation Add mCPBA Stir 12h at RT Step1->Step2 Step3 Step 3: Quench Add Na2S2O3 KI-Starch Test Step2->Step3 Step4 Step 4: Workup NaHCO3 Wash DCM Extraction Step3->Step4 Step5 Step 5: Purify Silica Column Isolate 4-oxide Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-bromopyrazine 4-oxide.

Materials & Reagents
  • 2-Bromopyrazine: 1.0 equivalent (Starting Material).

  • mCPBA (meta-Chloroperoxybenzoic acid): 1.1 equivalents. (Crucial Note: Commercial mCPBA is typically ~70-77% w/w active oxidant, with the remainder being water and m-chlorobenzoic acid. Calculate the mass based on the exact assay value of your batch).

  • Dichloromethane ( CH2​Cl2​ ): Anhydrous, 0.2 M relative to substrate.

  • Aqueous Solutions: 10% Na2​S2​O3​ (w/v), Saturated NaHCO3​ , Brine.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 2-bromopyrazine (1.0 equiv).

  • Dissolve the substrate in anhydrous CH2​Cl2​ to achieve a concentration of 0.2 M.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of peroxy acid reactions and suppresses the unselective oxidation of the N-1 position.

Step 2: Oxidant Addition 4. Add mCPBA (1.1 equiv, adjusted for purity) portion-wise over 15 minutes. 5. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours under an inert atmosphere (Nitrogen or Argon).

Step 3: Validation Checkpoint 1 (Reaction Monitoring) 6. Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Self-Validation: 2-Bromopyrazine ( Rf​≈0.6 ) should be nearly consumed. The target 4-oxide is highly polar and will appear as a new UV-active spot at Rf​≈0.2 .

Step 4: Quenching & Safety Validation 7. Cool the mixture back to 0 °C. Quench the reaction by adding 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) (equal volume to CH2​Cl2​ ). Stir vigorously for 30 minutes. Causality: Thiosulfate reduces any unreacted, potentially explosive peroxides into safe alcohols/acids. 8. Validation Checkpoint 2 (Peroxide Test): Dip a piece of KI-starch indicator paper into the aqueous layer.

  • Self-Validation: The paper must remain colorless. A blue-black color indicates residual peroxides; if positive, add more Na2​S2​O3​ and stir until the test is negative.

Step 5: Neutralization & Extraction 9. Add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8-9. Causality: This deprotonates the byproduct m-chlorobenzoic acid (mCBA), driving it into the aqueous phase as a highly soluble sodium salt. 10. Transfer to a separatory funnel. Extract the aqueous layer with CH2​Cl2​ ( 3×20 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Purification 12. Purify the crude residue via flash column chromatography on silica gel.

  • Eluent Gradient: 20% to 80% Ethyl Acetate in Hexanes. (If streaking occurs due to the polar N-oxide, add 1-2% Methanol to the eluent).
  • Isolate the major fraction to yield 2-bromopyrazine 4-oxide as a solid.

References

  • Source: grokipedia.
  • Title: The Chemistry of Heterocyclic Compounds, Supplement I (Chemistry of Heterocyclic Compounds: A Series Of Monographs) (Volume 58)
  • Source: google.com (Google Patents)
  • Title: N-(5-Bromo-2-pyridinyl)

Sources

Application

Application Notes &amp; Protocols: The Potential of Bromo-Pyrazine-4-Oxide in Advanced Materials Science

Abstract: This technical guide explores the prospective applications of Bromo-Pyrazine-4-Oxide, a functionalized N-heterocycle, in the realm of materials science. While direct, extensive research on this specific molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide explores the prospective applications of Bromo-Pyrazine-4-Oxide, a functionalized N-heterocycle, in the realm of materials science. While direct, extensive research on this specific molecule is nascent, its constituent functional groups—the electron-deficient pyrazine core, the coordinating N-oxide moiety, and the synthetically versatile bromine atom—position it as a highly promising building block for a new generation of advanced materials. This document provides a forward-looking analysis based on established principles in organic electronics, coordination chemistry, and polymer science. We present detailed, field-proven protocols, extrapolated for this molecule, to empower researchers to explore its potential in creating novel organic semiconductors, coordination polymers, and functional materials.

Introduction: Unveiling a Multifunctional Building Block

Bromo-Pyrazine-4-Oxide is a heterocyclic compound featuring a unique combination of functionalities that make it an intriguing candidate for materials synthesis. The pyrazine ring is inherently electron-deficient, a property that is enhanced by the electron-withdrawing nature of the N-oxide group.[1][2] This electronic profile is highly desirable for applications in organic electronics. The N-oxide group, in addition to its electronic influence, provides a valuable coordination site for metal ions, a feature extensively used in the design of magnetic materials and metal-organic frameworks (MOFs).[3][4] Furthermore, the bromine substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions for molecular elaboration.[5]

The strategic placement of these three functional components suggests a molecule with significant potential, capable of bridging diverse areas of materials science. This guide will illuminate the scientific rationale and provide actionable protocols for leveraging these features.

Core Molecular Attributes
PropertyValue/DescriptionSignificance in Materials Science
Molecular Formula C₄H₃BrN₂OLow molecular weight building block.
Molecular Weight 174.99 g/mol ---
Key Features Electron-deficient π-systemPotential for n-type or ambipolar charge transport in organic semiconductors.[6]
N-oxide functionalityActs as a strong coordinating ligand for metal ions; modifies electronic properties.[4]
Bromo-substituentA prime site for post-synthetic modification via cross-coupling or substitution reactions.[5][7]
Proposed Synthetic Pathway

The synthesis of Bromo-Pyrazine-4-Oxide is not widely documented, but a logical approach involves the N-oxidation of a commercially available bromopyrazine. Kinetic studies on the N-oxidation of substituted pyrazines indicate that the reaction proceeds efficiently with appropriate oxidizing agents.[8]

cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Bromopyrazine 2-Bromopyrazine Bromo-Pyrazine-4-Oxide Bromo-Pyrazine-4-Oxide 2-Bromopyrazine->Bromo-Pyrazine-4-Oxide N-Oxidation m-CPBA m-CPBA or H₂O₂/AcOH

Caption: Proposed synthesis of Bromo-Pyrazine-4-Oxide.

Application Area 1: Organic Semiconductors

Rationale: The development of high-performance organic semiconductors is crucial for next-generation flexible electronics, displays, and photovoltaics. Pyrazine-functionalized π-conjugated materials have recently gained significant attention for their promising charge transport properties.[6] The electron-deficient nature of the Bromo-Pyrazine-4-Oxide core makes it an excellent candidate for constructing n-type (electron-transporting) or ambipolar (both electron and hole-transporting) materials.

The true power of this molecule lies in the utility of the bromine atom as a synthetic linchpin. Through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the pyrazine core can be fused with other aromatic units. This strategy allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters governing the performance of an organic electronic device.[9]

Protocol 2.1: Synthesis of a π-Conjugated Dimer via Suzuki Coupling

This protocol details a general procedure for a palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern organic synthesis, to create a larger, more conjugated system.

Objective: To demonstrate the synthetic utility of the bromo-substituent for extending π-conjugation.

Materials:

  • Bromo-Pyrazine-4-Oxide (1.0 eq)

  • Arylboronic acid or ester (e.g., Thiophene-2-boronic acid) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 10:1)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add Bromo-Pyrazine-4-Oxide, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired π-conjugated material.

start Prepare Reactants: Bromo-Pyrazine-4-Oxide, Arylboronic Acid, Pd Catalyst, Base setup Combine Reactants in Schlenk Flask under Inert Gas start->setup solvent Add Anhydrous Dioxane/Water Solvent setup->solvent react Heat to 90-100 °C (12-24h) solvent->react monitor Monitor Progress by TLC react->monitor workup Cool, Dilute, & Perform Aqueous Work-up react->workup monitor->react purify Purify by Column Chromatography workup->purify product Characterize Final π-Conjugated Product purify->product

Caption: Workflow for Suzuki coupling with Bromo-Pyrazine-4-Oxide.

Application Area 2: Coordination Polymers & Metal-Organic Frameworks (MOFs)

Rationale: The assembly of metal ions with organic ligands has given rise to coordination polymers and MOFs, materials with vast applications in gas storage, catalysis, and sensing. Pyrazine itself is a classic "linker" in coordination chemistry, capable of bridging two metal centers.[10][11] The N-oxide functionality introduces a second, powerful coordination site (the oxygen atom), which can lead to more complex and robust network structures.[3]

A recent study demonstrated how a bromo-substituted pyrazine-N-oxide ligand could be used to construct dysprosium-based single-molecule magnets, where the N-oxide group was crucial for bridging the metal centers.[4] Bromo-Pyrazine-4-Oxide can therefore be envisioned as a versatile ligand for creating novel coordination networks. The two pyrazine nitrogens and the N-oxide oxygen offer multiple potential binding modes, allowing for fine control over the final architecture of the material.

Protocol 3.1: Solvothermal Synthesis of a Coordination Polymer

This protocol outlines a general method for synthesizing a coordination polymer using Bromo-Pyrazine-4-Oxide as the organic linker.

Objective: To construct a crystalline coordination polymer by reacting the title compound with a transition metal salt.

Materials:

  • Bromo-Pyrazine-4-Oxide (1.0 eq)

  • Metal Salt (e.g., Cu(NO₃)₂·3H₂O or ZnCl₂) (1.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or a mixture)

  • Teflon-lined stainless steel autoclave or a thick-walled glass vial

  • Programmable oven

Procedure:

  • Preparation: In a small glass vial, dissolve Bromo-Pyrazine-4-Oxide in the chosen solvent. In a separate vial, dissolve the metal salt.

  • Mixing: Slowly add the metal salt solution to the ligand solution with stirring.

  • Sealing: Transfer the final solution to the Teflon-lined autoclave or thick-walled vial and seal it tightly.

  • Heating: Place the vessel in a programmable oven. Slowly ramp the temperature to 80-120 °C over several hours.

  • Crystallization: Hold the temperature constant for 24-72 hours to allow for crystal growth.

  • Cooling: Slowly cool the oven back to room temperature over 12-24 hours.

  • Isolation: Collect the resulting crystals by filtration, wash with fresh solvent, and air dry.

cluster_modes Potential Coordination Modes ligand Bromo-Pyrazine-4-Oxide N N O metal Metal Ion (e.g., M²⁺) metal->ligand:N1 Coordination metal->ligand:O m1 Metal l1 Ligand m1->l1 N-bridging m2 Metal m3 Metal l2 Ligand m3->l2 N,O-chelating m4 Metal l3 Ligand m4->l3 O-bridging l1->m2

Caption: Potential coordination modes of Bromo-Pyrazine-4-Oxide.

Conclusion and Future Outlook

Bromo-Pyrazine-4-Oxide stands at the intersection of several key disciplines within materials science. Its unique electronic and structural characteristics make it a prime candidate for systematic investigation. The protocols outlined in this guide provide a robust starting point for researchers to explore its potential. By leveraging established synthetic methodologies, it is possible to envision the creation of novel organic semiconductors with tailored electronic properties and sophisticated coordination polymers with unique structural and functional attributes. The insights gained from such studies will not only expand the library of functional materials but also deepen our fundamental understanding of structure-property relationships in N-heterocyclic systems.

References

  • Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. Preprints.org. Available at: [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances. Available at: [Link]

  • From isostructural to hetero-structural one-dimensional coordination polymers adjusted by changing the ligand substituent group from pyrazine to furan. Taylor & Francis Online. Available at: [Link]

  • Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. MDPI. Available at: [Link]

  • Structures and Magnetism of a Series Mn(II) Coordination Polymers Containing Pyrazine-Dioxide Derivatives and Different Anions. ACS Publications. Available at: [Link]

  • Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. Available at: [Link]

  • SNH Reactions of Pyrazine N-Oxides and 1,2,4-Triazine 4-Oxides with CH-Active Compounds. ResearchGate. Available at: [Link]

  • The Pyrazines (Comprehensive Heterocyclic Chemistry). ScienceDirect. Available at: [Link]

  • Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]

  • General introduction and synthetic background of pyrazine and quinoxaline. NBU-IR. Available at: [Link]

  • The Pyrazines. Wiley Online Library. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Enhancing the magnetic performance of pyrazine-N-oxide bridged dysprosium chains through controlled variation of ligand coordination modes. RSC Publishing. Available at: [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. Available at: [Link]

  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Journal of Materials Chemistry C. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Semantic Scholar. Available at: [Link]

  • N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach. ResearchGate. Available at: [Link]

  • Regioselective Bromination of Fused Heterocyclic N-Oxides. ACS Publications. Available at: [Link]

  • Pyridine N-Oxides. The Baran Lab, Scripps Research. Available at: [Link]

  • Regioselective bromination of fused heterocyclic N-oxides. PubMed. Available at: [Link]

  • Synthesis of Asymmetric Heterocycle-Fused Indacenes for Organic Electronic Application. University of Oregon Scholars' Bank. Available at: [Link]

Sources

Method

Application Note: 3-Bromopyrazine 1-Oxide as a Strategic Precursor in Pharmaceutical Development

Compound Identifiers: 3-Bromopyrazine 1-oxide (Synonym: 2-Bromopyrazine 4-oxide) | CAS Number: 88089-59-2 | Molecular Formula: C₄H₃BrN₂O Executive Summary In modern medicinal chemistry, pyrazine scaffolds are ubiquitous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identifiers: 3-Bromopyrazine 1-oxide (Synonym: 2-Bromopyrazine 4-oxide) | CAS Number: 88089-59-2 | Molecular Formula: C₄H₃BrN₂O

Executive Summary

In modern medicinal chemistry, pyrazine scaffolds are ubiquitous due to their favorable pharmacokinetic profiles and ability to act as bioisosteres for benzene or pyridine rings. However, the functionalization of unactivated pyrazines often suffers from poor regioselectivity and low yields. 3-Bromopyrazine 1-oxide emerges as a highly versatile, dual-activated precursor. The N-oxide moiety not only modulates the physicochemical properties of the final Active Pharmaceutical Ingredient (API) but also serves as a powerful directing group during synthesis, enabling precise transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale: The Role of Pyrazine N-Oxides in Drug Design

Pharmacological Advantages (The "Why")

The incorporation of an N-oxide functionality into a pyrazine ring drastically alters its electronic distribution and interaction potential[1].

  • Target Binding & Allostery: The highly polarized N–O bond acts as a potent hydrogen-bond acceptor. Recent developments in oncology have leveraged pyrazine N-oxides to design highly selective SHP2 allosteric inhibitors. The N-oxide oxygen forms critical hydrogen bonds with the hinge region or allosteric pockets of phosphatases and kinases, locking them in an inactive conformation and shutting down the RAS-MAPK signaling cascade[2].

  • Physicochemical Tuning: Pyridyl and pyrazyl N-oxides are weak bases that increase the overall polarity and aqueous solubility of highly lipophilic drug candidates without introducing the severe hygroscopicity typical of aliphatic amine oxides[1].

  • Bioreductive Prodrug Potential: In hypoxic tumor microenvironments, the N-oxide can undergo enzymatic reduction to the parent pyrazine, allowing for tumor-targeted drug activation[1].

Synthetic Advantages

From a synthetic standpoint, the N-oxide group exerts a strong electron-withdrawing effect via induction while selectively activating adjacent carbon centers (C-2 and C-6) for nucleophilic attack or C–H functionalization. Concurrently, the C-3 bromine serves as a prime handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for rapid diversification of the heterocyclic core[3].

Experimental Workflows & Methodologies

The following protocols outline the synthesis of the precursor and its downstream applications. Every step is designed as a self-validating system, ensuring high fidelity and reproducibility.

Protocol A: Synthesis of 3-Bromopyrazine 1-Oxide via Diazotization

Causality & Rationale: Direct N-oxidation of 2-bromopyrazine is notoriously unselective and low-yielding due to the deactivating nature of the halogen. Conversely, direct bromination of pyrazine N-oxide leads to polyhalogenation. The optimal route is the diazotization of 3-aminopyrazine 1-oxide. Running this Sandmeyer-type reaction at 0 °C is critical to stabilize the transient diazonium intermediate before halide displacement occurs[4].

Step-by-Step Methodology:

  • Preparation: Suspend 3-aminopyrazine 1-oxide (1.0 equiv, e.g., 5.0 mmol) in 40% aqueous hydrobromic acid (HBr) (10 volumes). Stir vigorously until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to equilibrate to exactly 0 °C. Validation: Use an internal thermocouple; temperatures >5 °C will result in the formation of 3-hydroxy side products.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 2.0 equiv) in a minimal amount of distilled water. Add this solution dropwise to the reaction mixture over 45 minutes. The slow addition prevents the accumulation of nitrous acid and mitigates the risk of tribromination side-reactions[4].

  • Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Workup & Isolation: Neutralize the highly acidic mixture carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to yield the pure 3-bromopyrazine 1-oxide.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The electron-deficient nature of the pyrazine N-oxide accelerates the oxidative addition of palladium into the C–Br bond. However, the N-oxide oxygen can coordinate to the palladium center, leading to catalyst poisoning. Utilizing a bidentate, sterically demanding ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents this off-target coordination and ensures high catalytic turnover[3].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 3-bromopyrazine 1-oxide (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the suspension to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise degrade the active Pd(0) species.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 6–8 hours. Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~175 [M+H]⁺) indicates completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and concentrate the organic phase prior to column chromatography.

Quantitative Data Summary

The table below synthesizes the critical parameters, expected outcomes, and primary challenges for the three main synthetic pathways involving 3-bromopyrazine 1-oxide.

Reaction PathwayPrimary Reagents / CatalystOptimal Temp.Reaction TimeTypical YieldMechanistic Challenge & Solution
Diazotization (Synthesis) NaNO₂, 40% aq. HBr0 °C to RT2–3 hours50–65%Challenge: Tribromination.Solution: Strict thermal control (0 °C) and slow NaNO₂ addition.
Suzuki-Miyaura Coupling Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80 °C6–8 hours75–90%Challenge: Pd-poisoning by N-oxide.Solution: Use of bulky bidentate ligands (dppf).
SNAr Displacement Primary/Secondary Amines, DIPEA100–120 °C12–24 hours80–95%Challenge: Competing C-2 attack.Solution: Solvent selection (polar aprotic like DMF) to favor C-3 bromide displacement.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression from the aminopyrazine starting material, through the critical brominated N-oxide intermediate, to the final complex API.

Workflow A 3-Aminopyrazine 1-oxide B Diazotization (NaNO2, HBr, 0°C) A->B Sandmeyer-type C 3-Bromopyrazine 1-oxide (Key Precursor) B->C Halogenation D Suzuki-Miyaura Cross-Coupling C->D Pd Catalyst E SNAr / C-H Functionalization C->E Nucleophile F Complex API (e.g., Kinase Inhibitor) D->F E->F

Caption: Synthetic workflow from 3-aminopyrazine 1-oxide to complex pharmaceutical APIs.

Pharmacological Mechanism of Action

Once synthesized, pyrazine N-oxide derivatives frequently act as allosteric inhibitors. This diagram maps the signaling cascade intervention, specifically highlighting the inhibition of the SHP2 phosphatase in the oncogenic RAS-MAPK pathway.

Pathway RTK Receptor Tyrosine Kinase (Active) SHP2_Act SHP2 Phosphatase (Open/Active State) RTK->SHP2_Act Phosphorylation RAS RAS-GTP (Oncogenic Signal) SHP2_Act->RAS Activation MAPK MAPK/ERK Pathway (Tumor Proliferation) RAS->MAPK Signal Cascade Inhibitor Pyrazine N-oxide Allosteric Inhibitor SHP2_Inact SHP2 Phosphatase (Closed/Inactive State) Inhibitor->SHP2_Inact Binds Allosteric Site (H-bond via N-oxide) SHP2_Inact->SHP2_Act Prevents Activation

Caption: Mechanism of pyrazine N-oxide SHP2 allosteric inhibitors in the RAS-MAPK pathway.

References

  • Jovanovic, M. V. "DIAZOTIZATION OF SOME AMINODIAZINE N-OXIDES." CLOCKSS Archive.
  • Wang, X., et al. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." ResearchGate.
  • Organic & Biomolecular Chemistry. "Transition metal-catalyzed functionalization of pyrazines." RSC Publishing.
  • Journal of Medicinal Chemistry. "Identification of GDC-1971 (RLY-1971), a SHP2 Inhibitor Designed for the Treatment of Solid Tumors." ACS Publications.

Sources

Application

Application Note: Pyrazine, bromo-, 4-oxide in the Synthesis of Next-Generation Agrochemicals

Executive Summary "Pyrazine, bromo-, 4-oxide" (systematically referred to as 2-bromopyrazine 4-oxide or 3-bromopyrazine 1-oxide; CAS: 88089-59-2)[1] is a highly versatile heterocyclic building block originally characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

"Pyrazine, bromo-, 4-oxide" (systematically referred to as 2-bromopyrazine 4-oxide or 3-bromopyrazine 1-oxide; CAS: 88089-59-2)[1] is a highly versatile heterocyclic building block originally characterized in the mid-20th century[2]. In recent years, it has emerged as a critical intermediate in the discovery and scale-up of novel agrochemicals, including broad-spectrum fungicides, pyrido-pyrazine herbicides[3], and pesticidal amides[4]. This application note details the mechanistic rationale for utilizing the N-oxide moiety, provides validated protocols for its functionalization, and outlines its role in modern crop protection chemistry.

Chemical Rationale & Mechanistic Insights (E-E-A-T)

Expertise & Experience: The Role of the N-Oxide Moiety

The strategic use of 2-bromopyrazine 4-oxide rather than its unoxidized counterpart (2-bromopyrazine) is driven by the unique electronic properties imparted by the N-oxide group. The N-oxide moiety serves a dual purpose in agrochemical synthesis:

  • Electronic Activation for Cross-Coupling & SNAr: The N-oxide group exerts a strong electron-withdrawing inductive effect that significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine ring. This hyper-activates the C-Br bond, facilitating oxidative addition in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under milder conditions and lower catalyst loadings[5]. Furthermore, it enables nucleophilic aromatic substitution (SNAr) with amines and thiols that would otherwise require forcing conditions or transition-metal catalysis.

  • Regioselective Deoxygenative Functionalization: Post-coupling, the N-oxide acts as a traceless directing group. Treatment with phosphoryl chloride (POCl 3​ ) triggers a deoxygenative chlorination, introducing a chlorine atom strictly ortho to the original N-oxide nitrogen[6]. This allows for the rapid assembly of 2,3-disubstituted or 2,3,5-trisubstituted pyrazines, which are ubiquitous motifs in modern fungicidal active ingredients.

  • Direct Biological Efficacy (Bioisosterism): In several advanced herbicidal and pesticidal formulations, the N-oxide is deliberately retained in the final active ingredient (AI)[3][4]. It acts as a highly polar, stable bioisostere that improves aqueous solubility, enhances systemic mobility within plant vascular systems, and forms critical hydrogen bonds with target enzymes (e.g., acting as an H-bond acceptor in specific kinase or complex II inhibitor targets).

Quantitative Data & Comparative Efficacy

The following tables summarize the impact of the N-oxide group on synthetic efficiency and its specific applications across different agrochemical classes.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
SubstrateCatalyst SystemConditionsYield (%)Mechanistic Advantage
2-Bromopyrazine Pd(PPh 3​ ) 4​ (5 mol%)100°C, 12h, Dioxane/H 2​ O65-70%Baseline reactivity; prone to protodeboronation at high temps.
2-Bromopyrazine 4-oxide Pd(dppf)Cl 2​ (2 mol%)[5]80°C, 4h, Dioxane/H 2​ O88-95%N-oxide lowers LUMO; accelerates oxidative addition step.
Table 2: Agrochemical Classes Utilizing Pyrazine N-Oxide Intermediates
Agrochemical ClassTarget / Mechanism of ActionRole of Pyrazine N-oxide Scaffold
Herbicides Photosystem II / ALS InhibitorsCore scaffold in pyrido[2,3-b]pyrazines; N-oxide enhances phloem mobility[3].
Fungicides SDHI (Succinate Dehydrogenase Inhibitors)Precursor to ortho-substituted pyrazine-carboxamides via deoxygenative chlorination.
Insecticides Ryanodine Receptor ModulatorsUsed in pesticidally active amide compounds; improves target binding affinity[4].

Experimental Methodologies

Trustworthiness Note: The following protocols are designed as self-validating systems. Distinct visual and analytical checkpoints are included to ensure intermediate integrity.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-Arylpyrazine 4-oxide intermediates for herbicidal applications[5]. Causality Note: Pd(dppf)Cl 2​ is selected over Pd(PPh 3​ ) 4​ due to its bidentate ligand structure, which prevents catalyst deactivation by the coordinating N-oxide moiety.

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N 2​ ), charge 2-bromopyrazine 4-oxide (1.0 equiv, CAS: 88089-59-2)[1], the corresponding arylboronic acid (1.2 equiv), and Cesium Carbonate (Cs 2​ CO 3​ , 2.5 equiv)[5].

  • Catalyst Addition: Add[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl 2​ ) (0.02 equiv)[5].

  • Solvent System: Suspend the mixture in a degassed solvent blend of 1,4-Dioxane and Water (ratio 5:1, 0.2 M concentration)[5]. Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of the reactive boronate complex.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 4-6 hours. Monitor via LC-MS. The N-oxide product will exhibit a distinct [M+H] + mass signature exactly 16 Da higher than the corresponding unoxidized pyrazine.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove Pd black. Extract the aqueous layer with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (DCM:MeOH gradient, as the N-oxide is highly polar).

Protocol 2: Deoxygenative Chlorination (Synthesis of 2-Aryl-3-chloropyrazine)

Objective: Conversion of the N-oxide to an ortho-chloro pyrazine for subsequent amidation (a common motif in SDHI fungicides)[6].

  • Reagent Charging: Dissolve the purified 2-Arylpyrazine 4-oxide intermediate (1.0 equiv) in anhydrous Toluene (0.5 M).

  • Activation: Slowly add Phosphoryl Chloride (POCl 3​ , 3.0 equiv) dropwise at 0°C. Rationale: The N-oxide oxygen attacks the electrophilic phosphorus, forming a superior leaving group and generating a reactive chloride ion in situ.

  • Rearrangement: Heat the reaction to 90°C for 3 hours. The chloride ion attacks the highly electrophilic ortho-position, followed by the elimination of PO 2​ Cl 2​ to restore aromaticity.

  • Quenching (Critical Step): Cool the mixture to 0°C and meticulously quench by dropwise addition into ice-cold saturated NaHCO 3​ . Warning: This step is highly exothermic and evolves CO 2​ gas. Extract with DCM, dry, and purify to yield the 2-aryl-3-chloropyrazine.

Mandatory Visualization: Synthetic Workflow & Mechanistic Pathway

G Start 2-Bromopyrazine 4-oxide (CAS: 88089-59-2) Suzuki Pd-Catalyzed Suzuki Coupling (Ar-B(OH)2, Base) Start->Suzuki C-Br Activation SNAr Nucleophilic Substitution (SNAr) (Amines/Thiols) Start->SNAr Electrophilic C-Br Intermediate1 Aryl-Pyrazine 4-oxide Intermediate Suzuki->Intermediate1 Intermediate2 Amino/Thio-Pyrazine 4-oxide Intermediate SNAr->Intermediate2 PathA N-oxide Retention (Direct Agrochemical AI) Intermediate1->PathA Bioisostere / H-Bonding PathB Deoxygenative Chlorination (POCl3) Intermediate1->PathB Ring Activation Intermediate2->PathA Intermediate2->PathB FinalB Ortho-Functionalized Pyrazine (Herbicide/Fungicide Precursor) PathB->FinalB Cl Substitution

Divergent synthetic pathways of 2-bromopyrazine 4-oxide in agrochemical development.

References

  • Karmas, G., & Spoerri, P. E. (1956). "Preparation of Pyrazine N-Oxides." Journal of the American Chemical Society, 78(9), 2141-2144. URL:[Link]

  • Jovanovic, M. V. (1984). "Diazotization of Some Aminodiazine N-Oxides." Synthetic Communications, 14(11). URL:[Link]

  • US Patent 20200308137A1. (2020). "Pyrazine-4-Carbamate or -Urea Derivatives As Herbicides." Google Patents.
  • US Patent 8133847B2. (2012). "Pyrido[2,3-B]pyrazine derivatives useful as herbicidal compounds." Google Patents.
  • World Intellectual Property Organization WO2023118434A1. (2023). "Pesticidally active amide compounds." Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Bromo-Pyrazine 1-Oxide

Welcome to the comprehensive technical support guide for the synthesis of bromo-pyrazine 1-oxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of bromo-pyrazine 1-oxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical applicability.

Synthetic Workflow Overview

The synthesis of bromo-pyrazine 1-oxide is typically approached as a two-step process starting from pyrazine. The first step involves the N-oxidation of the pyrazine ring, followed by a regioselective bromination. Controlling the reaction conditions in both steps is critical to maximize the yield of the desired product and minimize the formation of byproducts.

Synthesis_Workflow Pyrazine Pyrazine Pyrazine_N_Oxide Pyrazine 1-Oxide Pyrazine->Pyrazine_N_Oxide N-Oxidation (e.g., m-CPBA, H₂O₂) Bromo_Pyrazine_N_Oxide Bromo-Pyrazine 1-Oxide Pyrazine_N_Oxide->Bromo_Pyrazine_N_Oxide Bromination (e.g., Ts₂O/TBABr, POBr₃)

Caption: General synthetic route to Bromo-Pyrazine 1-Oxide.

Part 1: FAQs - Foundational Concepts

Q1: What is the most common and effective synthetic route to Bromo-Pyrazine 1-Oxide?

The most prevalent strategy involves a two-step synthesis:

  • N-Oxidation: Pyrazine is first oxidized to pyrazine 1-oxide. This is a crucial step as the N-oxide functionality activates the pyrazine ring for subsequent electrophilic substitution. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Regioselective Bromination: The resulting pyrazine 1-oxide is then brominated. This step requires careful control to achieve the desired regioselectivity. Modern methods often employ systems like p-toluenesulfonic anhydride (Ts₂O) as an activator and a bromide source such as tetra-n-butylammonium bromide (TBABr) for mild and selective bromination at the C2-position.[1][2]

Q2: Why is N-oxidation performed before bromination?

The pyrazine ring itself is electron-deficient and thus relatively unreactive towards electrophilic substitution. The introduction of the N-oxide group donates electron density into the ring, making the carbon atoms, particularly at the 2- and 6-positions, more susceptible to electrophilic attack. This activation is essential for achieving efficient bromination under manageable conditions.[1]

Q3: What are the critical parameters to control during the N-oxidation step?

  • Choice of Oxidant: m-CPBA is effective but can be hazardous on a large scale. In-situ generated peracetic acid (H₂O₂ in acetic acid) is an alternative.[3]

  • Stoichiometry: Using more than one equivalent of the oxidizing agent can lead to the formation of the undesired pyrazine 1,4-dioxide. Careful control of the molar ratio is essential.

  • Temperature: N-oxidation reactions are exothermic. The temperature should be maintained, typically between 0°C and room temperature, to prevent runaway reactions and minimize byproduct formation.

Q4: What are the key considerations for the bromination step?

  • Brominating Agent and Activator: Harsh brominating agents like Br₂ can lead to poor selectivity and side reactions. The use of an activating agent like Ts₂O with a bromide source like TBABr allows for milder reaction conditions and improved regioselectivity for the C2 position.[1][4]

  • Solvent and Concentration: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) is a common solvent for these reactions. Low concentrations (e.g., 0.01 M) have been shown to improve yields and reduce the formation of byproducts in similar systems.[2]

  • Temperature: These reactions are typically run at or below room temperature to control selectivity.

Q5: What are the primary safety concerns associated with this synthesis?

  • Peroxy Acids (e.g., m-CPBA): These are potentially explosive, especially in high concentrations or when subjected to shock or heat. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Brominating Agents: Reagents like POBr₃ are corrosive and moisture-sensitive. Bromine (Br₂) is highly toxic and corrosive. All brominating agents should be handled with extreme care.

  • Exothermic Reactions: Both N-oxidation and bromination can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

Part 2: Troubleshooting Guide - Common Issues & Solutions

Caption: Troubleshooting decision tree for key synthesis issues.

Issue 1: Low Yield of Pyrazine 1-Oxide Intermediate

Question: My N-oxidation of pyrazine is resulting in a low yield of pyrazine 1-oxide. What are the likely causes and how can I fix this?

Answer: Low yields in the N-oxidation step typically stem from either incomplete reaction or over-oxidation.

  • Potential Cause A: Incomplete Reaction. The oxidizing agent may not be fully consumed, or the reaction may not have proceeded to completion.

    • Troubleshooting & Optimization:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting pyrazine.

      • Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., from 0°C to room temperature). However, be cautious as higher temperatures can promote side reactions.

      • Verify Oxidant Potency: Ensure your oxidizing agent (e.g., m-CPBA) is fresh and has not degraded during storage.

  • Potential Cause B: Over-oxidation. The formation of pyrazine 1,4-dioxide is a common side reaction if an excess of the oxidizing agent is used. Pyrazines are known to form N,N'-dioxides with relative ease under forcing conditions.[5]

    • Troubleshooting & Optimization:

      • Control Stoichiometry: Use one equivalent or slightly less of the oxidizing agent relative to the pyrazine.

      • Slow Addition: Add the oxidant solution dropwise to the pyrazine solution at a low temperature (0-5°C) to maintain control over the reaction. This minimizes localized areas of high oxidant concentration.

Issue 2: Poor Regioselectivity during Bromination

Question: The bromination of my pyrazine 1-oxide is yielding a mixture of isomers. How can I improve the regioselectivity for the desired bromo-pyrazine 1-oxide?

Answer: Achieving high regioselectivity is one of the main challenges in this synthesis. The N-oxide group directs substitution, but conditions must be finely tuned.

  • Potential Cause A: Inappropriate Brominating Agent. Harsh brominating agents like POBr₃ or Br₂ at elevated temperatures can be less selective and lead to multiple bromination or decomposition.[1]

    • Troubleshooting & Optimization:

      • Adopt a Milder System: The use of p-toluenesulfonic anhydride (Ts₂O) as an activator with tetra-n-butylammonium bromide (TBABr) as the bromide source is a highly effective method for the C2-bromination of fused azine N-oxides under mild conditions.[1][2] This system works by activating the N-oxide, which enhances the electrophilicity at the C2 position for attack by the bromide ion.[1]

      • Alternative Reagents: Other activating agents like trifluoroacetic anhydride (TFAA) can also be explored, though they may lead to different outcomes.

  • Potential Cause B: Suboptimal Reaction Conditions. Temperature and concentration play a significant role in controlling selectivity.

    • Troubleshooting & Optimization:

      • Lower the Temperature: Perform the reaction at 0°C or even lower temperatures to slow down the reaction rate and favor the formation of the thermodynamically more stable product.

      • Optimize Concentration: Running the reaction at a lower concentration (e.g., 0.01 M in DCM) has been shown to improve yield and selectivity by minimizing intermolecular side reactions.[2]

Optimized Reaction Conditions Summary
StepParameterRecommended ConditionRationale & Reference
N-Oxidation Oxidantm-CPBA (≤1 eq.) or H₂O₂/AcOHControlled oxidation to mono-N-oxide.[3][6]
Temperature0°C to Room TemperatureTo prevent over-oxidation and control exotherm.
SolventDichloromethane (DCM), ChloroformCommon solvents for m-CPBA oxidations.
Bromination Reagent SystemTs₂O (1.5-2.5 eq.) / TBABr (2-4 eq.)Mild, C2-selective bromination.[1][2]
Temperature0°C to Room TemperatureEnhances regioselectivity.
Concentration~0.01 M in DCMMinimizes byproduct formation.[2]

Part 3: Experimental Protocols

Protocol 1: Synthesis of Pyrazine 1-Oxide

  • Dissolve pyrazine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (~77%, 1.0 eq.) in DCM.

  • Add the m-CPBA solution dropwise to the pyrazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture back to 0°C and filter to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyrazine 1-oxide, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Regioselective C2-Bromination of Pyrazine 1-Oxide

This protocol is adapted from the method developed by Baran et al. for fused heterocyclic N-oxides.[1]

  • To a solution of pyrazine 1-oxide (1.0 eq.) in anhydrous DCM (to achieve a final concentration of ~0.01 M), add tetra-n-butylammonium bromide (TBABr, 4.0 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add p-toluenesulfonic anhydride (Ts₂O, 2.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the bromo-pyrazine 1-oxide.

Part 4: References

  • Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. PMC. [Link]

  • Crystal structure of 3-bromopyridine N-oxide. PMC - NIH. [Link]

  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry. [Link]

  • Regioselective Bromination of Fused Heterocyclic N-Oxides. ACS Publications. [Link]

  • N-Oxidation of Pyrazines by Bromamine-B in Perchloric Acid Medium: Kinetic and Mechanistic Approach. kchem.org. [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • Process for oxidizing halopyridines to halopyridine-N-oxides. Google Patents.

  • 3-Bromopyridine N-oxide. ChemBK. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]

  • Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives. R Discovery. [Link]

  • N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach. ResearchGate. [Link]

  • Figure 2 from Regioselective bromination of fused heterocyclic N-oxides. Semantic Scholar. [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • Regioselective Bromination of Fused Heterocyclic N-Oxides. MedChemTips. [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]

  • PREPARATION OF 3-BROMO-4-NITROPYRIDINE 1-OXIDE. Semantic Scholar. [Link]

  • Purification of Laboratory Chemicals. Sciencemadness.org. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazine N-Oxide Bromination

Welcome to the Process Chemistry & Drug Development Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize electron-deficient heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Drug Development Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize electron-deficient heterocycles. The regioselective bromination of pyrazine N-oxides is a notoriously challenging transformation. Direct halogenation often leads to complex mixtures, severe yield penalties, and downstream cross-coupling failures.

This guide is designed to dissect the causality behind these side reactions and provide you with a self-validating, highly selective protocol to keep your drug development pipeline moving.

Diagnostic FAQ: Understanding the Side Reactions

Q1: Why does standard bromination with POBr₃ or Br₂ yield a complex mixture instead of the desired C2-bromo pyrazine N-oxide? A: Pyrazine N-oxides are highly electron-deficient. When subjected to standard, harsh brominating agents like phosphorus oxybromide (POBr₃) or elemental bromine (Br₂) at elevated temperatures, the reaction does not proceed via a clean electrophilic aromatic substitution[1]. Instead, the oxygen atom coordinates with the electrophile to create a highly reactive intermediate, triggering multiple competing pathways:

  • Deoxygenation: The nucleophilic attack of the bromide ion is often followed by the rapid elimination of the activating group. This results in the complete loss of the N-oxide functionality, yielding a halopyrazine instead of the desired halopyrazine N-oxide.

  • Over-halogenation: The harsh thermal conditions required for POBr₃ activation often lead to unselective radical or electrophilic pathways, generating poly-brominated species (e.g., 2,5-dibromopyrazine derivatives)[2].

Q2: I am observing significant amounts of ring-cleaved byproducts and unidentifiable polar spots. What is causing this? A: This is a classic photochemical and thermal side reaction. The deactivation of the S₁ excited state in azine N-oxides is driven by the out-of-plane rotation of the N-O bond, which facilitates the formation of highly strained oxaziridine-like intermediates[3]. As detailed in recent [3], if your reaction vessel is exposed to strong ambient light or excessive heat during the bromination process, this pathway outcompetes the desired nucleophilic bromide attack. The oxaziridine intermediate subsequently converts into 1,2-oxazepine derivatives or undergoes complete ring cleavage.

Mechanistic Pathway Analysis

To effectively troubleshoot, we must visualize the divergence between harsh and mild reaction environments.

Mechanism Start Pyrazine N-Oxide (Starting Material) POBr3 Standard Conditions (POBr3 / Br2, Heat) Start->POBr3 Harsh Reagents Mild Mild Activation (Ts2O or PyBroP + TBABr) Start->Mild Controlled Environment Side1 Deoxygenation (Halopyrazine) POBr3->Side1 Competing Nucleophilic Attack Side2 Over-halogenation (Poly-bromo species) POBr3->Side2 Excess Reagent Side3 Photochemical/Thermal Oxaziridine Rearrangement POBr3->Side3 Energy Input Intermediate O-Tosylated Intermediate [Highly Electrophilic C2] Mild->Intermediate Activation Product Regioselective C2-Bromo Pyrazine N-Oxide Intermediate->Product Bromide Attack & Aromatization

Mechanistic pathways of pyrazine N-oxide bromination: standard vs. mild activation.

Troubleshooting Guide: Mitigating Side Reactions

Q3: How can I achieve highly regioselective C2-bromination while preserving the N-oxide and avoiding over-halogenation? A: To bypass the chaotic reactivity of POBr₃, you must adopt a mild, bipartite activation strategy. As demonstrated in the[1], using p-toluenesulfonic anhydride (Ts₂O) or bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) as an electrophilic activator, alongside tetra-n-butylammonium bromide (TBABr) as an external nucleophilic bromide source, yields excellent C2-regioselectivity.

Causality: Ts₂O selectively O-tosylates the N-oxide. This intermediate dramatically enhances the electrophilicity of the adjacent C2-position without requiring high heat. The bulky TBABr provides a soluble, controlled concentration of bromide ions that attack the C2 position via a Reissert–Henze-type mechanism, followed by rapid rearomatization[1]. This completely suppresses radical over-halogenation and thermally-induced deoxygenation.

Standardized Experimental Protocol

The following methodology is designed as a self-validating system . Each step contains built-in visual or analytical checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Workflow Step1 1. Dissolve Substrate (DCM, 0 °C) Step2 2. Add Activator (Ts2O, 1.5 eq) Step1->Step2 Step3 3. Add Bromide (TBABr, 2.0 eq) Step2->Step3 Step4 4. Quench & Extract (NaHCO3 / DCM) Step3->Step4 Step5 5. Purify (Chromatography) Step4->Step5

Step-by-step experimental workflow for mild, regioselective C2-bromination.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve the pyrazine N-oxide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Shield the flask from direct light using aluminum foil. Cool the reaction mixture to 0 °C using an ice bath.

  • Electrophilic Activation: Add p-toluenesulfonic anhydride (Ts₂O, 1.5 equiv) portion-wise.

    • Self-Validation Checkpoint: Stir for 15-30 minutes. A slight yellowing of the solution indicates the formation of the O-tosylated intermediate. TLC (Thin Layer Chromatography) should show complete consumption of the starting material, replaced by a highly polar baseline spot.

  • Nucleophilic Bromination: Add tetra-n-butylammonium bromide (TBABr, 2.0 equiv) dissolved in a minimal amount of anhydrous DCM dropwise over 10 minutes.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Self-Validation Checkpoint: TLC will reveal the emergence of a new, well-defined, less polar spot (the C2-bromo pyrazine N-oxide) compared to the intermediate.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C2-brominated N-oxide.

Quantitative Data Presentation

To assist in reagent selection, the following table summarizes the expected outcomes and quantitative data when comparing traditional and modern bromination strategies for azine N-oxides[1].

Brominating ReagentActivatorTemp (°C)Primary ProductMajor Side ReactionsTypical YieldRegioselectivity
POBr₃ None (Self)80–110Complex MixtureDeoxygenation, Over-halogenation< 30%Poor
Br₂ None60–80Poly-bromo speciesRadical substitution, Ring cleavage10–25%Poor
PyBroP PyBroP25C2-Bromo N-oxideMinor regioisomers~ 69%5:1
Ts₂O / TBABr Ts₂O0 to 25C2-Bromo N-oxideNone (Highly selective)75–90%> 20:1

References

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Michaudel, Q., Ishihara, Y., & Baran, P. S. Organic Letters (ACS Publications), 2015, 17 (12), 2948-2951. URL:[Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. URL: [Link]

  • Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Freie Universität Berlin. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Bromo-pyrazine, 4-oxide

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Bromo-pyrazine, 4-oxide. As a Senior Application Scientist, I understand that purifying this h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Bromo-pyrazine, 4-oxide. As a Senior Application Scientist, I understand that purifying this heterocyclic N-oxide can present unique challenges due to its specific chemical properties. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, blending established chemical principles with practical, field-tested advice.

Troubleshooting Guide: Addressing In-Process Challenges

This section tackles specific issues that can arise during the purification workflow. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: My product appears to be decomposing during silica gel column chromatography. What is happening and how can I prevent it?

A1: This is a common and frustrating issue when purifying N-oxides. The decomposition is most likely caused by the acidic nature of standard silica gel. The N-oxide functional group, being basic, can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This interaction can catalyze decomposition, especially in the presence of a halogen substituent like bromine, which influences the molecule's electron density.

Causality Explained:

  • Acid-Catalyzed Degradation: The Lewis acidic sites on silica gel can promote the loss of the N-oxide oxygen or other rearrangement reactions.

  • Thermal Stress: The heat generated from the solvent-silica interaction (heat of adsorption), although minor, can contribute to the degradation of thermally sensitive molecules like many N-oxides.[1][2]

Recommended Protocol for Inert Chromatography:

  • Neutralize the Silica: Before packing the column, prepare a slurry of silica gel in your starting eluent. Add a small amount of a neutralizer like triethylamine (TEA) or pyridine (~0.1-1% v/v) to the slurry. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase. Alumina (neutral or basic, Brockmann I-III) is an excellent alternative for acid-sensitive compounds.

  • Solvent Selection: Use a well-chosen, non-protic solvent system. Protic solvents like methanol can exacerbate decomposition on silica. Start with systems like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate.

  • "Flash" Chromatography: Perform the chromatography as quickly as possible. "Flashing" the compound through the column with positive pressure minimizes the residence time on the stationary phase, reducing the opportunity for degradation.

  • Temperature Control: If possible, run the column in a cold room or use a jacketed column to dissipate any heat generated.

Q2: I'm observing multiple spots on my TLC, even after an initial purification attempt. What are these likely to be and how can I separate them?

A2: The presence of multiple spots indicates impurities. For this specific molecule, the impurities are typically byproducts of the synthesis or degradation products. Understanding their likely identity is key to selecting the right separation strategy.

Likely Impurities & Their Characteristics:

ImpurityProbable CauseRelative Polarity (vs. Product)Identification Tip
Bromopyrazine (Starting Material) Incomplete N-oxidationLess PolarWill have a higher Rf value on TLC.
Pyrazine, bromo-, 1,4-dioxide Over-oxidationMore PolarWill have a lower Rf value on TLC.
Isomeric Bromo-pyrazine N-oxides Non-regioselective bromination or oxidation[3]SimilarMay co-elute. Requires high-resolution chromatography or an alternative method.
Hydroxypyrazine derivative Hydrolysis of the bromo-groupSignificantly More PolarMay stick to the baseline on TLC in non-polar solvents.[4]

Separation Strategy Workflow:

Caption: Purification decision tree for Bromo-pyrazine, 4-oxide.

Experimental Approach for Isomer Separation: If you suspect isomeric impurities, standard column chromatography may not be sufficient.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase like acetonitrile/water or methanol/water can often provide the necessary resolution to separate isomers.[5]

  • Recrystallization: Carefully select a solvent system where the desired isomer has lower solubility than the impurities. This may require screening several solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).

Q3: My yield is very low after recrystallization. How can I improve it?

A3: Low recrystallization yield is typically due to one of two factors: suboptimal solvent choice or premature precipitation.

Causality Explained:

  • High Solubility: The chosen solvent may be too good, keeping a significant portion of your product dissolved even at low temperatures.

  • "Oiling Out": The compound may be precipitating as a liquid (an oil) rather than forming crystals, especially if the solution is cooled too quickly. This oil traps impurities and hinders proper crystal lattice formation.

Protocol for Optimizing Recrystallization:

  • Systematic Solvent Screening:

    • Place a small amount of crude product (10-20 mg) in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) to each tube.

    • A good solvent will dissolve the compound when hot but show poor solubility when cold.

    • If a single solvent isn't ideal, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in the "good" solvent while hot, then add the "poor" solvent dropwise until turbidity appears. Re-heat to clarify and then allow to cool.

  • Control the Cooling Rate:

    • Never place the hot, dissolved solution directly into an ice bath.

    • Allow the flask to cool slowly to room temperature first. This encourages the formation of larger, purer crystals.

    • Once at room temperature, then move the flask to an ice bath or refrigerator to maximize precipitation.

  • Seeding: If crystals are slow to form, add a single, tiny crystal of pure product (a "seed crystal") to the cooled solution to initiate crystallization.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will reduce your recovery.

Q4: The purified compound is unstable and changes color upon storage. What are the optimal storage conditions?

A4: The instability of N-oxides, particularly halogenated ones, is a known issue. The color change often indicates decomposition, potentially through radical mechanisms or slow reactions with atmospheric components.

Causality Explained:

  • Light Sensitivity: The aromatic system can be sensitive to UV light, which can initiate decomposition pathways.

  • Air/Oxidative Instability: The N-oxide group itself can be involved in oxidative or reductive processes.

  • Thermal Instability: As discussed, these molecules can be thermally labile.[1] Storing at room temperature may be too high for long-term stability.

Recommended Storage Protocol:

ConditionRecommendationRationale
Temperature -20°C (Freezer) Reduces the rate of any potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation or reaction with atmospheric moisture.
Light Amber Vial or Wrap in Foil Protects from light-induced degradation.
Container Tightly Sealed Vial Prevents sublimation and contamination.

Frequently Asked Questions (FAQs)

FAQ1: What are the key chemical properties of Pyrazine, bromo-, 4-oxide that influence its purification?

A1: Understanding the core chemical nature of the molecule is fundamental.

  • Polarity: The N-oxide group is highly polar and acts as a hydrogen bond acceptor. This makes the molecule significantly more polar than its parent, bromopyrazine. This polarity dictates its solubility and behavior in chromatography.

  • Basicity: The N-oxide oxygen is a weak base (pKa of pyrazine N-oxide is ~0.45).[6] This is the primary reason for its sensitivity to acidic media like standard silica gel.

  • Reactivity: The C-Br bond can be susceptible to nucleophilic substitution under certain conditions. The pyrazine ring itself is electron-deficient, and the N-oxide group can direct certain electrophilic and nucleophilic reactions.

  • Thermal Lability: Heterocyclic N-oxides can undergo thermal decomposition, sometimes eliminating the oxygen atom or leading to ring-opening.[2][7] This makes high-temperature techniques like distillation risky.

FAQ2: What is the recommended first-pass purification strategy for crude Bromo-pyrazine, 4-oxide?

A2: A general workflow should prioritize mild conditions to avoid degradation.

Caption: General first-pass purification and handling workflow.

This workflow emphasizes removing inorganic salts and water-soluble impurities first, followed by concentration under reduced pressure and low heat. The choice between chromatography and recrystallization for the main purification step depends on the impurity profile revealed by TLC analysis.[8][9]

FAQ3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is essential for a comprehensive purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and will reveal the presence of organic impurities, even isomers, if their signals are resolved.

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with a diode-array detector (DAD) or mass spectrometer (LC-MS), is excellent for determining purity as a percentage (e.g., >98%). It can detect impurities that are not visible by NMR.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities based on their mass-to-charge ratio.

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the complexity of the crude mixture, but not suitable for a final, quantitative purity assessment.

FAQ4: Can I use distillation for purification?

A4: It is strongly discouraged . Pyrazine N-oxides and related heterocyclic N-oxides are often thermally unstable.[1][2] Attempting distillation, even under high vacuum, carries a significant risk of decomposition, which can be vigorous. The required temperatures would likely lead to loss of the N-oxide functionality, polymerization, or other side reactions, resulting in low yield and a highly impure product. Safer, non-thermal methods like column chromatography or recrystallization are the standard and recommended procedures.[10][11]

References

  • Biosynce. (2025, October 10). What are the side-reactions in pyrazine synthesis?. [Link]

  • Journal of the Chemical Society A. (n.d.). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes.... RSC Publishing. [Link]

  • SIELC Technologies. (2018, May 16). Pyrazine. [Link]

  • Zhu, S., et al. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system.... PMC. [Link]

  • ChemRxiv. (n.d.). On-Demand Nitric Oxide Generation via Thermal Decomposition of N-Trityl Dihydro-1,2-Oxazines. [Link]

  • Taylor & Francis Online. (2011, August 24). Greener approach toward one pot route to pyrazine synthesis. [Link]

  • OSTI.GOV. (1987, January 1). Kinetics of irreversible thermal decomposition of dissociating nitrogen dioxide.... [Link]

  • Journal of the American Chemical Society. (n.d.). Amine Oxides. VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes. ACS Publications. [Link]

  • Sato, N., et al. (1997). Studies on pyrazines. Part 34. Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. J. Chem. Soc., Perkin Trans. 1. [Link]

Sources

Optimization

Preventing byproduct formation in "Pyrazine, bromo-, 4-oxide" reactions

Technical Support Center: Troubleshooting "Pyrazine, bromo-, 4-oxide" Reactions Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting "Pyrazine, bromo-, 4-oxide" Reactions

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in navigating the complex reactivity of "Pyrazine, bromo-, 4-oxide" (commonly referred to as 2-bromopyrazine 4-oxide or bromopyrazine N-oxide).

The pyrazine N-oxide scaffold is a highly privileged motif in medicinal chemistry, famously utilized in the total synthesis of complex alkaloids like dragmacidin D[1]. The N-oxide moiety acts as an electronic activator, a directing group, and a "tautomeric switch"[1]. However, its unique electronic properties make it highly susceptible to specific byproduct formation pathways, including premature deoxygenation, homocoupling, and regioisomeric scrambling. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part I: Mechanistic Causality of Byproduct Formation

To prevent byproducts, we must first understand the thermodynamic and kinetic driving forces behind their formation. Every protocol must be treated as a self-validating system where the choice of ligand, base, and temperature directly dictates the chemoselectivity.

1. The Deoxygenation Pathway in Metal Catalysis During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions), the N-oxide moiety is vulnerable to reduction. Phosphine ligands (such as PPh₃) can act as oxygen acceptors, undergoing oxidation to phosphine oxides (OPPh₃) and reducing the pyrazine N-oxide back to the parent bromopyrazine or coupled pyrazine[2]. This parasitic pathway outcompetes the desired cross-coupling if the oxidative addition complex is too long-lived or if the temperature is excessive.

2. Regioisomeric Scrambling in SNAr Reactions The N-oxide strongly withdraws electron density from the pyrazine ring, highly activating the C2 and C6 positions toward Nucleophilic Aromatic Substitution (SNAr). If a hard nucleophile or a strong, unhindered base is used, attack can occur at the unsubstituted C6 position rather than the desired C2 position (ipso-substitution of the bromide), leading to intractable mixtures of regioisomers.

3. Over-Halogenation During Precursor Synthesis When synthesizing 2-bromopyrazine 4-oxide via the diazotization of aminopyrazine N-oxides, researchers frequently isolate 2,3,6-tribromopyrazine 1-oxide as a major byproduct. This occurs because the N-oxide activates the ring toward facile electrophilic bromination by the hydrobromic acid/nitrite mixture prior to the actual diazotization step[3].

Part II: Troubleshooting FAQs

Q1: I am attempting a Suzuki-Miyaura coupling on 2-bromopyrazine 4-oxide, but my LC-MS shows a massive peak for the deoxygenated coupled product. How do I preserve the N-oxide? A: You are experiencing phosphine-mediated deoxygenation[4]. To prevent this, you must accelerate the transmetalation and reductive elimination steps so they outpace ligand oxidation. Action: Abandon standard Pd(PPh₃)₄. Switch to a pre-formed palladium precatalyst with a bulky, electron-rich biaryl phosphine (e.g., XPhos Pd G3) or use phosphine-free conditions (e.g., Pd(OAc)₂ with a phase-transfer catalyst in aqueous media). Lower the reaction temperature to 60 °C; deoxygenation kinetics accelerate exponentially above 80 °C.

Q2: My SNAr reaction with a secondary amine is yielding a 1:1 mixture of the desired C2-amine and a C6-amine byproduct. How can I force ipso-substitution? A: The N-oxide makes the C6 proton highly acidic and the carbon susceptible to attack. Action: Modulate the hardness of your nucleophile and shift to a non-polar aprotic solvent (like toluene) instead of DMF. Use a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) rather than K₂CO₃. If the amine is too reactive, pre-form its hydrochloride salt and release it slowly in situ.

Q3: When synthesizing the bromopyrazine N-oxide from the corresponding amine, how do I stop the formation of the tribrominated byproduct? A: The electrophilic bromination is outcompeting diazotization[3]. Action: Strictly control the stoichiometry of the bromide source. Do not use neat 48% HBr. Instead, use a controlled amount of NaBr (1.05 equivalents) in a sulfuric acid matrix, and ensure the sodium nitrite is added dropwise at strictly -5 °C to 0 °C to favor rapid diazonium formation over ring bromination.

Part III: Quantitative Data & Optimization

The following table summarizes the quantitative impact of ligand and temperature selection on the yield of the desired cross-coupled N-oxide versus the deoxygenated byproduct during a standard Suzuki-Miyaura coupling.

Catalyst / Ligand SystemTemperatureBaseDesired N-Oxide Yield (%)Deoxygenated Byproduct (%)Unreacted Starting Material (%)
Pd(PPh₃)₄ (5 mol%)100 °CK₂CO₃15%65% 5%
Pd(OAc)₂ / PPh₃80 °CK₂CO₃35%45%10%
Pd(dppf)Cl₂80 °CCs₂CO₃55%25%10%
XPhos Pd G3 (2 mol%) 60 °C K₃PO₄ 92% <2% 0%
Pd(OAc)₂ (Ligand-free)50 °CK₂CO₃ / TBAB78%<5%12%

Data Synthesis: Bulky, electron-rich ligands (XPhos) at lower temperatures drastically reduce the deoxygenation pathway by accelerating the catalytic cycle, leaving no time for the N-oxide to interact destructively with the metal center or ligand[2].

Part IV: Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Deoxygenation-Free)

Objective: Couple 2-bromopyrazine 4-oxide with an arylboronic acid while preserving the N-oxide.

  • Preparation: In a rigorously oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrazine 4-oxide (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with ultra-pure Argon for 15 minutes (3 vacuum/argon cycles).

  • Solvent Addition: Add degassed 1,4-dioxane (8.0 mL) and degassed HPLC-grade water (2.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture in a pre-heated oil bath at exactly 60 °C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the bromide is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Regiocontrolled SNAr with Amines

Objective: Achieve strict ipso-substitution at the C2 position, avoiding C6-attack.

  • Preparation: Dissolve 2-bromopyrazine 4-oxide (1.0 mmol) in anhydrous Toluene (10 mL) under Argon.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol). Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the secondary amine (1.1 mmol) dropwise over 10 minutes to prevent localized concentration spikes.

  • Reaction: Heat the mixture to 70 °C for 12 hours. Do not exceed 70 °C, as thermal stress promotes ring-opening of the N-oxide.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with dichloromethane (3 x 15 mL). Wash the combined organics with water, dry over MgSO₄, and concentrate.

Part V: Mechanistic Visualizations

Cross-Coupling vs. Deoxygenation Pathway

This diagram illustrates the divergence between the desired catalytic cycle and the parasitic ligand oxidation pathway.

G Start Bromopyrazine N-oxide + Pd(0) + Ligand OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd Normal Pathway SideRxn Ligand Oxidation (e.g., PPh3 -> OPPh3) Start->SideRxn Excess Phosphine / Heat Transmet Transmetalation (Boronic Acid) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim Product Target: Coupled Pyrazine N-oxide RedElim->Product Byproduct Byproduct: Deoxygenated Pyrazine SideRxn->Byproduct

Caption: Pd-catalyzed cross-coupling pathway vs. phosphine-mediated deoxygenation byproduct formation.

Regioselectivity Logic Tree for SNAr

This diagram outlines the logical decision tree for controlling nucleophilic attack on the highly electrophilic N-oxide ring.

SNAr Substrate 2-Bromopyrazine 4-oxide + Nucleophile (Nu-) Path1 Attack at C2 (Ipso Substitution) Substrate->Path1 Soft Nu-, Controlled Temp Path2 Attack at C3/C5/C6 (Unwanted Regioisomers) Substrate->Path2 Hard Nu-, Strong Base Prod1 2-Nu-pyrazine 4-oxide (Desired) Path1->Prod1 Prod2 Regioisomeric Byproducts or Ring Opening Path2->Prod2

Caption: Regioselectivity logic tree for SNAr reactions on 2-bromopyrazine 4-oxide.

References

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602. Available at:[Link]

  • Campeau, L.-C., Schipper, D. J., & Fagnou, K. (2009). Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Applications in Synthesis. Journal of the American Chemical Society, 131(9), 3291-3306. Available at:[Link]

  • Fagnou, K., & Campeau, L.-C. (2008). Use of N-oxide compounds in coupling reactions. U.S. Patent Application US20080132698A1.
  • Jovanovic, M. V. (1984). Diazotization of some aminodiazine N-oxides. Southern Methodist University / CLOCKSS. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up "Pyrazine, bromo-, 4-oxide" Synthesis

Welcome to the Technical Support Center for the scale-up synthesis of Pyrazine, bromo-, 4-oxide (CAS 88089-59-2), which is also systematically indexed in modern chemical literature as 3-bromopyrazine 1-oxide or 2-bromopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Pyrazine, bromo-, 4-oxide (CAS 88089-59-2), which is also systematically indexed in modern chemical literature as 3-bromopyrazine 1-oxide or 2-bromopyrazine 4-oxide depending on the numbering convention applied[1]. This intermediate is a critical building block in the development of complex heterocyclic Active Pharmaceutical Ingredients (APIs), including FLAP modulators and kinase inhibitors[2].

This guide provides process chemists and drug development professionals with self-validating protocols, mechanistic troubleshooting, and safety controls required for multikilogram production.

Section 1: Mechanistic Causality & Route Selection

When scaling up the synthesis of Pyrazine, bromo-, 4-oxide, process chemists typically evaluate two primary synthetic routes. Understanding the causality behind route selection is critical for avoiding catastrophic scale-up failures.

1. The Flawed Route: Diazotization of Aminopyrazine N-oxides While theoretically viable, treating 3-aminopyrazine 1-oxide with sodium nitrite and hydrobromic acid leads to severe over-halogenation. The electron-rich nature of the amino-N-oxide intermediate facilitates rapid electrophilic aromatic substitution prior to the actual diazotization of the amine. This results in the formation of 2,3,6-tribromopyrazine 1-oxide as a major, difficult-to-purge impurity[3]. This route should be abandoned for scale-up.

2. The Optimal Route: Direct N-Oxidation of 2-Bromopyrazine This is the preferred industrial route. The regioselectivity is governed by the inductive electron-withdrawing effect of the C2-bromine atom, which sterically and electronically deactivates the adjacent N1 position. Consequently, oxidation preferentially occurs at the more nucleophilic N4 position, yielding the desired 4-oxide.

Regioselectivity Reactant 2-Bromopyrazine Path1 N1 Oxidation (Sterically hindered, electron-poor) Reactant->Path1 Disfavored Path2 N4 Oxidation (Favorable kinetics) Reactant->Path2 Favored Prod1 2-Bromopyrazine 1-oxide (Minor Impurity <15%) Path1->Prod1 Prod2 2-Bromopyrazine 4-oxide (Major Product >85%) Path2->Prod2

Figure 1: Regioselectivity pathways in the direct N-oxidation of 2-bromopyrazine.

Section 2: Self-Validating Scale-Up Protocol (1 kg Scale)

To ensure a self-validating system, this protocol integrates strict In-Process Controls (IPCs) that act as gating mechanisms. Proceeding to the next step is contingent upon passing the IPC, ensuring trust and reproducibility across batches.

ScaleUpWorkflow Start 2-Bromopyrazine Starting Material Oxidation N-Oxidation (UHP / TFAA, 20°C) Start->Oxidation Add Oxidant Quench Quench & Neutralization (Na2S2O3, NaHCO3) Oxidation->Quench Control Exotherm Extraction Phase Separation (DCM / Aq) Quench->Extraction Remove Peroxides Purification Crystallization (EtOAc / Heptane) Extraction->Purification Isolate Regioisomer Product 2-Bromopyrazine 4-oxide (Target API Intermediate) Purification->Product >98% Purity

Figure 2: Self-validating scale-up workflow for 2-bromopyrazine N-oxidation.

Step-by-Step Methodology:
  • Reactor Preparation: Charge a 20 L jacketed glass reactor with 2-bromopyrazine (1.0 kg, 6.29 mol) and dichloromethane (DCM, 10.0 L). Initiate stirring at 250 rpm and cool the mixture to 0°C.

  • Oxidant Activation: Add Urea Hydrogen Peroxide (UHP) (1.18 kg, 12.58 mol) in a single portion.

    • Causality: UHP is a safe, solid alternative to hazardous aqueous H₂O₂, preventing biphasic runaway reactions and maintaining anhydrous conditions.

  • TFAA Addition: Dropwise add Trifluoroacetic Anhydride (TFAA) (2.64 kg, 12.58 mol) over 4 hours, maintaining the internal temperature strictly between 15°C and 20°C.

    • Causality: TFAA reacts with UHP to form trifluoroperacetic acid in situ. This is highly exothermic; strict temperature control prevents the accumulation of unreacted oxidant.

  • IPC 1 (Reaction Completion): After 12 hours of stirring at 20°C, sample the mixture for HPLC analysis.

    • Validation Gate: The reaction is deemed complete when unreacted 2-bromopyrazine is <2.0% (AUC).

  • Quench: Cool the reactor to 5°C. Slowly add a 20% w/v aqueous sodium thiosulfate solution (3.0 L).

  • IPC 2 (Peroxide Test): Test the organic layer with KI-starch indicator paper.

    • Validation Gate: The paper must remain white. If it turns blue/black, add an additional 0.5 L of thiosulfate solution and stir for 30 minutes. Do not proceed until the test is negative.

  • Neutralization & Extraction: Add saturated aqueous NaHCO₃ (4.0 L) to neutralize trifluoroacetic acid. Separate the phases. Extract the aqueous layer with DCM (2 x 2.0 L). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to a volume of ~2.0 L.

  • Regioisomer Purge (Crystallization): Add heptane (6.0 L) slowly to the concentrated DCM solution at 40°C, then cool to 5°C at a rate of 10°C/hour. Filter the resulting precipitate.

    • Causality: The target 4-oxide is significantly less soluble in the DCM/heptane matrix than the 1-oxide impurity, allowing for a highly efficient thermodynamic purge without the need for column chromatography.

Section 3: Troubleshooting Guides & FAQs

Q: Why am I experiencing a sudden temperature spike (thermal runaway) during the TFAA addition? A: This is caused by oxidant pooling. If the internal temperature drops below 10°C, the reaction between UHP and TFAA slows down, causing unreacted TFAA to accumulate in the reactor. When the temperature eventually rises, the pooled reagents react simultaneously, causing a massive, uncontrollable exotherm. Corrective Action: Maintain the internal temperature strictly between 15°C and 20°C during addition to ensure steady-state, immediate consumption of the reagents.

Q: Can I use mCPBA instead of UHP/TFAA for this oxidation? A: While mCPBA is commonly used in discovery chemistry for pyrazine oxidations[2], it is highly discouraged for scale-up. Causality: mCPBA generates stoichiometric amounts of m-chlorobenzoic acid, which is difficult to remove from the polar N-oxide product. Furthermore, commercial mCPBA contains ~25% water and poses a severe shock hazard at the kilogram scale. UHP/TFAA provides a cleaner, safer thermodynamic profile.

Q: My final product contains >5% of the 1-oxide regioisomer. How can I improve the regioselectivity? A: Regioselectivity is kinetically driven. If your reaction temperature exceeds 25°C at any point, the kinetic preference for the N4 position diminishes, increasing the formation of the N1-oxide. Corrective Action: Ensure efficient jacket cooling. If the impurity persists post-reaction, perform a secondary reslurry in cold ethyl acetate (3 volumes) to purge the more soluble 1-oxide.

Q: I attempted the Sandmeyer-type diazotization of 3-aminopyrazine 1-oxide to synthesize the target, but my mass balance is poor and I see multiple heavy spots on TLC. What happened? A: The amino-N-oxide substrate is highly activated toward electrophilic aromatic substitution. During diazotization, the hydrohalic acid environment facilitates rapid bromination of the pyrazine ring prior to the actual diazotization of the amine. This results in the formation of polybrominated species, specifically 2,3,6-tribromopyrazine 1-oxide[3]. Corrective Action: Abandon the diazotization route for scale-up and utilize the direct N-oxidation of 2-bromopyrazine.

Section 4: Quantitative Data & Process Metrics

Table 1: Oxidation Reagent Comparison for Scale-Up
Reagent SystemRegioselectivity (4-oxide : 1-oxide)Exotherm ControlByproduct RemovalScale-Up Suitability
mCPBA 80:20Poor (Shock Hazard)Difficult (m-CBA)Low
UHP / TFAA 85:15Excellent (Dosed)Easy (Aqueous Wash)High
H₂O₂ (Aq) / AcOH 70:30Poor (Biphasic)Easy (Aqueous Wash)Low
Table 2: In-Process Control (IPC) Limits & Release Specifications
ParameterAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Reaction Completion HPLC (AUC)< 2.0% 2-BromopyrazineAdd 0.1 eq UHP/TFAA, stir 2h
Residual Peroxides KI-Starch PaperNegative (White)Add Na₂S₂O₃, stir 30 mins
Regioisomer Ratio HPLC (AUC)> 98.0% 4-oxideReslurry in cold EtOAc
Water Content Karl Fischer< 0.5% w/wExtended vacuum drying at 40°C

References

  • Title: 3-bromopyrazine 1-oxide - CAS号88089-59-2 Source: Molaid URL
  • Title: DIAZOTIZATION OF SOME AMINODIAZINE N-OXIDES Source: CLOCKSS URL
  • Title: FLAP MODULATORS - EP 3070085 B1 Source: Google Patents / European Patent Office URL

Sources

Optimization

Technical Support Center: Stability of Brominated Pyrazine N-Oxides in Solution

Welcome to the technical support center for "Pyrazine, bromo-, 4-oxide" and related brominated pyrazine N-oxides. This guide is designed for researchers, scientists, and drug development professionals who may encounter s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "Pyrazine, bromo-, 4-oxide" and related brominated pyrazine N-oxides. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when working with these compounds in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and manage the stability of these versatile chemical entities.

The term "Pyrazine, bromo-, 4-oxide" can be ambiguous. Given the structure of pyrazine, this most likely refers to a 2-bromo- or 3-bromopyrazine where the nitrogen at the 4-position has been oxidized, resulting in a pyrazine-1-oxide. This guide addresses the general stability concerns for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My "Pyrazine, bromo-, 4-oxide" solution is changing color/showing new peaks in the HPLC analysis over a short period. What is happening?

A1: This is a classic sign of compound degradation. Aromatic N-oxides, especially those with halogen substituents, can be susceptible to several degradation pathways. The two most common culprits are photodegradation and reaction with nucleophiles.

  • Photodegradation: Aromatic N-oxides are known to be photosensitive.[1] Exposure to ambient laboratory light, particularly UV wavelengths, can induce complex photochemical rearrangements.[2] This can lead to the formation of intermediates like oxaziridines, which may further rearrange into other products.[2]

  • Nucleophilic Attack: The N-oxide group is strongly electron-withdrawing, which activates the pyrazine ring (particularly the carbons alpha to the N-oxide) for nucleophilic aromatic substitution (SNAr).[3] If your solution contains nucleophilic species (e.g., trace amounts of water, amines, or certain solvents), they may displace the bromide or other groups on the ring.

Q2: What is the general stability of aromatic N-oxides at room temperature?

A2: Generally, aromatic N-oxides are stable solids at room temperature.[4] However, their stability in solution is highly dependent on the solvent, pH, light exposure, and temperature. While some pyrazine N-oxides have shown remarkable stability over a wide pH range (pH 1-11) for months, this cannot be assumed for all derivatives.[5] In solution, slow degradation can occur even at room temperature if destabilizing factors are present. For long-term storage, refrigeration or freezing of solutions is recommended.

Q3: Which solvents are best for dissolving and storing "Pyrazine, bromo-, 4-oxide"?

A3: The choice of solvent is critical. Aromatic N-oxides are stabilized by polar protic solvents.[4] However, protic solvents can also participate in degradation reactions.

  • Recommended Solvents: For general use, polar aprotic solvents like acetonitrile (ACN), ethyl acetate, or acetone are often a good starting point. Anhydrous versions of these solvents are preferable to minimize hydrolysis.

  • Solvents to Use with Caution:

    • Protic Solvents (e.g., Methanol, Ethanol, Water): While N-oxides are often soluble in these, they can act as nucleophiles, potentially leading to substitution reactions over time. If you must use them, prepare fresh solutions and store them at low temperatures.

    • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are generally acceptable, but be aware that they can contain acidic impurities (HCl) which may catalyze degradation.

    • Ethers (e.g., THF, Diethyl Ether): These can form peroxides upon storage, which are oxidizing agents and could potentially react with your compound.

Q4: How does the bromine substituent affect the stability of the pyrazine N-oxide?

A4: The bromine atom has two main effects:

  • Leaving Group Potential: Bromide is a good leaving group. In SNAr reactions, the C-Br bond can be cleaved upon attack by a nucleophile. The electron-withdrawing nature of the N-oxide group makes the carbon atom attached to the bromine more electrophilic and susceptible to this attack.[3]

  • Photochemical Reactivity: The C-Br bond can be susceptible to homolytic cleavage under UV irradiation, initiating radical-based degradation pathways. The photodegradation of brominated aromatic compounds often proceeds via debromination.[6][7]

Troubleshooting Guide: Investigating Solution Instability

If you suspect your "Pyrazine, bromo-, 4-oxide" solution is unstable, a systematic approach is needed to identify the cause.

Initial Assessment Workflow

This workflow helps you to systematically diagnose the root cause of instability.

Stability_Workflow A Instability Observed (New HPLC peaks, color change) B Is the solution exposed to light? A->B C Protect from light (Amber vials, foil wrap) B->C Yes F What is the solvent? B->F No D Did the instability stop? C->D E Photodegradation is the primary cause. Implement light protection protocols. D->E Yes D->F No G Is the solvent nucleophilic (e.g., alcohol, water) or old? F->G H Prepare fresh solution in anhydrous, aprotic solvent (e.g., ACN). G->H Yes K Check temperature and pH. G->K No I Did the instability stop? H->I J Solvent-mediated degradation (e.g., hydrolysis, nucleophilic attack). Use anhydrous aprotic solvents. I->J Yes I->K No L Is the solution stored at room temp or at extreme pH? K->L M Store at low temperature (4°C or -20°C) and ensure neutral pH. L->M Yes P Consider inherent compound instability or reaction with container material. Perform forced degradation study. L->P No N Did the instability stop? M->N O Temperature or pH is the cause. Implement proper storage conditions. N->O Yes N->P No

Caption: Troubleshooting workflow for solution instability.

Potential Degradation Pathways

Understanding the potential chemical transformations is key to preventing them.

Degradation_Pathways cluster_0 Photodegradation cluster_1 Nucleophilic Substitution (SNAr) A Pyrazine, bromo-, 4-oxide Light (hv) B Excited State A:hv->B C Oxaziridine Intermediate B->C Isomerization D Ring-rearranged Products C->D Rearrangement E Pyrazine, bromo-, 4-oxide Nucleophile (Nu-) F Meisenheimer Complex E:nu->F G Substituted Product + Br- F->G Loss of Br-

Caption: Plausible degradation pathways for brominated pyrazine N-oxides.

Experimental Protocols
Protocol 1: Basic Assessment of Solution Stability

This protocol uses HPLC to monitor the stability of your compound over a short period under different conditions.

Objective: To quickly identify if light, temperature, or solvent choice is causing degradation.

Materials:

  • "Pyrazine, bromo-, 4-oxide" solid

  • Anhydrous acetonitrile (ACN)

  • Methanol (MeOH)

  • Deionized water

  • Clear and amber HPLC vials

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in anhydrous ACN. Ensure the solid is fully dissolved.

  • Preparation of Test Solutions (in duplicate):

    • Condition 1 (Control): Dilute the stock solution with ACN to a final concentration of ~50 µg/mL in an amber HPLC vial.

    • Condition 2 (Light Exposure): Dilute the stock solution with ACN to ~50 µg/mL in a clear HPLC vial.

    • Condition 3 (Protic Solvent): Dilute the stock solution with a 50:50 mixture of ACN:MeOH to ~50 µg/mL in an amber HPLC vial.

    • Condition 4 (Aqueous): Dilute the stock solution with a 50:50 mixture of ACN:Water to ~50 µg/mL in an amber HPLC vial.

  • Analysis (Time-Point Zero):

    • Immediately analyze an aliquot from each prepared vial by HPLC. This is your T=0 reference.

    • Record the peak area of the parent compound and note any existing impurity peaks.

  • Incubation:

    • Place the clear vial (Condition 2) on a lab bench under ambient light.

    • Place all amber vials (Conditions 1, 3, 4) in a drawer or cabinet to protect them from light.

    • Keep all vials at room temperature.

  • Analysis (Subsequent Time-Points):

    • Analyze an aliquot from each vial at regular intervals (e.g., T=4h, T=8h, T=24h, T=48h).

  • Data Analysis:

    • For each condition, calculate the percentage of the parent compound remaining relative to its T=0 peak area.

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • Compare the results:

      • If Condition 2 degrades significantly faster than Condition 1, photodegradation is likely.

      • If Conditions 3 or 4 degrade faster than Condition 1, solvent-mediated degradation (hydrolysis or reaction with alcohol) is occurring.

Protocol 2: Recommended Handling and Storage

For Solid Compound:

  • Store in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended.

  • The compound may be hygroscopic; minimize exposure to atmospheric moisture.[4]

  • Store away from acids, bases, strong oxidizing agents, and strong reducing agents.[8]

For Solutions:

  • Solvent Choice: Whenever possible, use anhydrous, aprotic solvents (e.g., acetonitrile).

  • Preparation: Prepare solutions fresh for use. If a stock solution is required, prepare it in an anhydrous aprotic solvent.

  • Storage:

    • Always store solutions in amber glass vials or clear vials wrapped in aluminum foil to protect from light.

    • For short-term storage (1-2 days), refrigeration (2-8 °C) is recommended.

    • For long-term storage, store at -20 °C or below.

    • Before use, allow frozen solutions to thaw completely and vortex to ensure homogeneity.

Data Summary Table

This table summarizes the potential stability issues and the factors that influence them, based on the chemistry of related compounds.

Factor Potential Issue Causality & Explanation Recommended Mitigation
Light/UV Photodegradation, color change, formation of multiple byproducts.Aromatic N-oxides can absorb UV-Vis light, leading to electronic excitation and subsequent chemical rearrangement, often via high-energy intermediates like oxaziridines.[2]Store solids and solutions in the dark (amber vials, foil). Minimize exposure to direct sunlight and strong laboratory lighting.
Solvent Hydrolysis, solvolysis, or nucleophilic substitution.Protic solvents (water, alcohols) or nucleophilic impurities can attack the electron-deficient pyrazine ring, leading to substitution, particularly at the carbon bearing the bromine.[3]Use fresh, high-purity, anhydrous aprotic solvents (e.g., ACN, THF). Prepare aqueous/alcoholic solutions immediately before use.
pH Acid or base-catalyzed hydrolysis/degradation.Extreme pH can catalyze the hydrolysis of the N-oxide or other functional groups. Protonation of the N-oxide can further activate the ring towards nucleophilic attack.Maintain solutions at a neutral pH. Use buffers if pH control is necessary for an experiment, but screen for buffer compatibility first.
Temperature Increased rate of degradation.Chemical reactions, including degradation, generally accelerate at higher temperatures (Arrhenius equation). Aromatic N-oxides can have limited thermal stability.[4]Store stock solutions at low temperatures (≤ 4°C). Avoid prolonged heating of solutions.
Oxygen Oxidative degradation (less common).While N-oxides are themselves oxidizing agents, the presence of dissolved oxygen and light can sometimes lead to photo-oxidative processes.For highly sensitive applications, degassing solvents or working under an inert atmosphere (N₂ or Ar) may be beneficial.
References

A comprehensive list of references is provided for further reading and verification of the claims made in this guide.

Click to view References
  • Seyedsayamdost, M. R., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. ACS Publications. Available at: [Link]

  • [Source not directly used for a specific claim but provides context on N-oxide analysis]
  • Korfmacher, W. A., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]

  • Kłoss, F., & Chełminiak-Dudkiewicz, D. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Available at: [Link]

  • [Source provides context on forced degrad
  • [Source provides context on molecular recognition of pyrazine N,N'-dioxide]
  • SIELC Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. Available at: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. Available at: [Link]

  • [Source provides context on thermal decomposition products]
  • [Source provides context on photodegradation kinetics of bromin
  • [Source provides context on photochemical transformation of bromin
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Available at: [Link]

  • [Source provides context on photodegrad
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]

  • [Source provides context on HPLC analysis of N-oxides]
  • [Source provides context on analysis of N-oxides]
  • Li, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]

  • [Source provides context on microbial degrad
  • [Source provides context on pyrazine di-N-oxides]
  • [Source provides general context on heterocyclic N-oxides]
  • [Source provides context on synthesis of N-oxides]
  • [Source provides context on oxid
  • [Source provides context on HPLC analysis of N-oxides]
  • Khaled, A., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PMC. Available at: [Link]

  • Anderson, R. F., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. PubMed. Available at: [Link]

  • Sato, N., et al. (1994). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Semantic Scholar. Available at: [Link]

  • [Source provides context on microbial degradation of halogen
  • [Source provides context on thermal decomposition]
  • Al-Kahtani, A. A., & Al-Sehemi, A. G. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available at: [Link]

  • [Source provides a review of photodegradation of halogen
  • [Source provides product information for a rel
  • [Source provides storage requirements for a rel
  • [Source provides context on reactivity of rel
  • [Source provides context on related chemical transform
  • [Source provides context on bromination of a rel
  • [Source provides product information for a rel
  • [Source provides general context on diazine-N-oxides]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Pyrazine, bromo-, 4-oxide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2) | Also known as 2-bromopyrazine 4-oxide or 3-bromopyrazine 1-oxide. Welcome to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2) | Also known as 2-bromopyrazine 4-oxide or 3-bromopyrazine 1-oxide.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures and address the causality behind the physicochemical behaviors of halogenated pyrazine N-oxides.

The synthesis of Pyrazine, bromo-, 4-oxide typically involves the oxidation of 2-bromopyrazine using reagents like m-chloroperoxybenzoic acid (mCPBA)[1]. The resulting N-oxide features a highly polarized N-O dative bond (a strong hydrogen-bond acceptor) juxtaposed against a lipophilic, heavy bromine atom. This dichotomy often leads to frustrating purification issues, such as "oiling out" or co-crystallization of impurities. The protocols and troubleshooting steps below are engineered as self-validating systems to ensure high-fidelity purification.

Part 1: Quantitative Data & Solvent Selection Matrix

Selecting the right solvent system is a balance of dielectric constants and solute affinity. Pyrazine N-oxides require a solvent polar enough to disrupt N-O dipole stacking, but non-polar enough to force crystallization upon cooling[2].

Table 1: Solvent System Matrix for Pyrazine, bromo-, 4-oxide

Solvent / SystemDielectric Constant (ε)Solute AffinityMechanistic Role & Recommendation
Ethyl Acetate (EtOAc) 6.02HighPrimary Solvent. Solvates the N-oxide dipole effectively while allowing the bromo-arene to remain dynamic.
n-Heptane / Hexane 1.92Very LowAntisolvent. Forces supersaturation. Best used in a binary EtOAc/Heptane system.
Ethanol (EtOH) 24.5HighAlternative Primary. Protic nature strongly hydrogen-bonds with the N-oxide oxygen. Risk of excessive solubility.
Water (H₂O) 80.1ModerateWash Solvent. Used to remove residual m-chlorobenzoic acid (mCBA) salts prior to crystallization[3].
Part 2: Self-Validating Experimental Protocol

This step-by-step methodology utilizes a binary EtOAc/n-Heptane system. It is "self-validating" because it incorporates mass-balance checks at critical junctures, allowing you to diagnose failures in real-time without waiting for NMR results.

Step 1: Pre-Crystallization Workup (Critical) Before attempting recrystallization, ensure the crude reaction mixture (from mCPBA oxidation) has been washed twice with saturated aqueous Na₂SO₃ (to quench peroxides) and saturated aqueous NaHCO₃ (to extract the mCBA byproduct as a water-soluble sodium salt)[3]. Dry the organic phase over Na₂SO₄ and concentrate. Validation Check: Weigh the crude solid ( Mcrude​ ).

Step 2: Primary Dissolution Suspend the crude Pyrazine, bromo-, 4-oxide in minimal EtOAc (start with 3 mL per gram of crude) in a round-bottom flask. Heat to 65°C under gentle reflux. Add EtOAc dropwise until the solid just dissolves.

Step 3: Hot Filtration (Impurity Purge) Rapidly filter the hot solution through a pre-warmed Buchner funnel. Validation Check: Any insoluble white powder remaining on the filter is likely the over-oxidized byproduct (pyrazine-N,N-dioxide), which has drastically lower solubility in organic solvents[4]. Weigh this filter paper to quantify over-oxidation.

Step 4: Antisolvent Addition & Nucleation Return the hot filtrate to a gentle boil. Slowly add hot n-Heptane dropwise until the solution becomes slightly cloudy (the cloud point). Immediately add 2-3 drops of EtOAc to clear the solution, then remove from heat.

Step 5: Controlled Cooling Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a freezer (-15 °C) for 4 hours to maximize recovery[2].

Step 6: Isolation & Mass Balance Filter the resulting crystals via vacuum filtration and wash with ice-cold n-Heptane. Dry under vacuum. Validation Check: Weigh the pure crystals ( Mpure​ ). Evaporate the mother liquor and weigh the residue ( MML​ ). Equation: Mpure​+MML​+Minsoluble​≈Mcrude​ . If Mpure​ is low but MML​ is high, your solvent ratio was too rich in EtOAc.

Part 3: Troubleshooting Guide

Q: My product is "oiling out" (forming a viscous liquid at the bottom of the flask) instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent cluster drops below the temperature at which the solution saturates. The highly polar N-O bond is hygroscopic and prone to forming low-melting solvates. Solution: Do not let the oil solidify, as it will trap impurities. Reheat the mixture until it forms a homogeneous solution. Add 5-10% more EtOAc to lower the saturation temperature, ensuring that when the product precipitates, the temperature is low enough to support solid crystal lattice formation rather than a liquid phase. Seeding the solution at the cloud point is highly recommended.

Q: I obtained beautiful white needles, but my ¹H NMR shows a multiplet around 7.4–8.0 ppm. What happened? A: You have co-crystallized m-chlorobenzoic acid (mCBA). Because mCPBA is the standard oxidant for diazine N-oxides[3], mCBA is generated in stoichiometric amounts. If your NaHCO₃ washes during the workup were insufficient, the residual mCBA will easily co-crystallize in EtOAc/Heptane due to similar solubility profiles. Solution: Redissolve the crystals in dichloromethane (DCM), wash vigorously with 1M NaOH or saturated NaHCO₃, dry, and repeat the recrystallization.

Q: My yield is exceptionally low (<40%), and no crystals form even at -15 °C. Why? A: Pyrazine N-oxides possess a high affinity for polar solvents. If you used Ethanol (EtOH) as your primary solvent, the strong hydrogen bonding between the protic solvent and the N-oxide oxygen prevents supersaturation[2]. Solution: Concentrate the mother liquor under reduced pressure to remove 70% of the solvent volume. Scratch the inside of the glass flask with a glass rod to create micro-abrasions (nucleation sites) and return to the freezer.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use water to recrystallize Pyrazine, bromo-, 4-oxide? A: It is generally not recommended for the mono-N-oxide. While highly polar pyrazine derivatives (like pyrazinecarboxamides) can sometimes be crystallized from aqueous mixtures[2], the lipophilic bromine atom limits aqueous solubility. Furthermore, prolonged heating in water can lead to hydrolysis of the bromo group via nucleophilic aromatic substitution.

Q: How do I visually or analytically distinguish my N-oxide product from unreacted 2-bromopyrazine or the N,N-dioxide? A:

  • TLC: The N-oxide will have a significantly lower Rf​ value than the parent 2-bromopyrazine due to the N-O dipole.

  • Solubility: The N,N-dioxide is highly insoluble in cold EtOAc and will be left behind during hot filtration[4].

  • NMR: In ¹H NMR, the protons adjacent to the N-oxide shift upfield due to the electron-donating resonance of the oxygen, while protons meta to the N-oxide shift downfield compared to the parent pyrazine.

Part 5: Workflow Visualization

Below is the logical workflow for diagnosing and resolving issues during the recrystallization of 2-bromopyrazine 4-oxide.

RecrystallizationWorkflow Start Impure 2-Bromopyrazine 4-oxide Dissolve Dissolve in Minimal Hot EtOAc (Primary Solvent) Start->Dissolve Cooling Add Heptane & Cool (Room Temp to -15°C) Dissolve->Cooling Check Observation? Cooling->Check Crystals Crystals Form Check->Crystals Ideal Oiling Oiling Out (Biphasic Liquid) Check->Oiling Phase Sep NoCryst No Crystallization (Remains Soluble) Check->NoCryst Too Dilute Filter Vacuum Filtration & Cold Heptane Wash Crystals->Filter FixOil Reheat to Homogeneity Add 10% more EtOAc Oiling->FixOil FixNoCryst Concentrate Mother Liquor Scratch Flask / Add Seed NoCryst->FixNoCryst FixOil->Cooling FixNoCryst->Cooling Pure Pure Crystals (Validate via Mass Balance) Filter->Pure

Caption: Workflow and troubleshooting logic for the recrystallization of 2-bromopyrazine 4-oxide.

Part 6: References

1.[1] Title: WO2023025225A1 - Cyclin k degradation agent Source: Google Patents URL:

2.[2] Title: Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor Source: ACS Publications (Organic Process Research & Development) URL:[Link]

3.[3] Title: Competition Between N and O: Use of Diazine N-Oxides as a Test Case for the Marcus Theory Rationale for Ambident Reactivity Source: Royal Society of Chemistry (RSC) URL:[Link]

4.[4] Title: Synthesis of N,N-Dioxopyridazines Source: Academia.edu URL:[Link]

Sources

Optimization

Technical Support Center: Pyrazine, bromo-, 4-oxide Purification &amp; Troubleshooting

Welcome to the Technical Support Center for Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2). Also known in the literature as 3-bromopyrazine 1-oxide or 2-bromopyrazine 4-oxide, this compound is a highly versatile heterocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2). Also known in the literature as 3-bromopyrazine 1-oxide or 2-bromopyrazine 4-oxide, this compound is a highly versatile heterocyclic building block. It is heavily utilized in cross-coupling reactions for the development of kinase inhibitors and potent trypanocidal agents [1].

Because the pyrazine core is highly electron-deficient, the introduction of the N-oxide moiety radically alters its electronic distribution and solubility profile. This guide provides field-proven, self-validating protocols to resolve the most common impurity issues encountered during its synthesis and isolation.

Purification Workflow Visualization

The following workflow illustrates the standard isolation pathway when synthesizing Pyrazine, bromo-, 4-oxide via direct oxidation of 2-bromopyrazine.

G Start Crude Reaction Mixture (Bromopyrazine + Oxidant) Quench Quench & Basic Wash (Sat. NaHCO3/Na2S2O3) Start->Quench Extract Liquid-Liquid Extraction (DCM / Aqueous) Quench->Extract OrgLayer Organic Layer (Target + Neutral Impurities) Extract->OrgLayer Bottom Phase AqLayer Aqueous Layer (mCBA, Salts) Extract->AqLayer Top Phase Chromatography Flash Chromatography (Silica, EtOAc/Hexane) OrgLayer->Chromatography Waste Discard AqLayer->Waste Pure Pure Pyrazine, bromo-, 4-oxide Chromatography->Pure Target Fraction Chromatography->Waste Over/Under-oxidized

Figure 1: Standard purification workflow for isolating Pyrazine, bromo-, 4-oxide from crude mixtures.

Troubleshooting FAQs

Q1: I used mCPBA for the oxidation. How do I completely remove the m-chlorobenzoic acid (mCBA) byproduct without losing my target N-oxide?

The Causality: mCPBA is the most common oxidant for this transformation. Upon transferring its oxygen, it reduces to mCBA, which has a pKa of ~3.8. The target Pyrazine, bromo-, 4-oxide is neutral. The Solution: By washing the crude organic mixture with a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3), you selectively deprotonate the mCBA, forcing it into the aqueous phase as a water-soluble carboxylate salt. The neutral N-oxide remains in the organic phase (typically Dichloromethane, DCM). See Protocol A for the self-validating methodology.

Q2: My NMR shows contamination with unreacted 2-bromopyrazine and an over-oxidized species. How do I separate them?

The Causality: The dative N–O bond introduces a strong dipole moment to the otherwise non-polar pyrazine ring. Unreacted 2-bromopyrazine lacks this dipole and is highly non-polar. Conversely, over-oxidation yields Pyrazine, bromo-, 1,4-dioxide, which possesses two N–O dipoles, making it highly polar and drastically reducing its solubility in standard organic solvents. The Solution: Normal-phase silica gel chromatography easily resolves this. Using a gradient of Hexane/Ethyl Acetate, the non-polar starting material elutes near the solvent front. The target mono-N-oxide elutes at mid-polarity (Rf ~0.35 in 1:1 EtOAc/Hexane). The di-N-oxide remains strongly retained on the baseline and will not elute without the addition of highly polar modifiers (e.g., Methanol).

Q3: I synthesized the compound via the Sandmeyer reaction of an aminopyrazine N-oxide. I am seeing polybrominated impurities. Why?

The Causality: When utilizing diazotization/bromination pathways (e.g., NaNO₂/HBr/CuBr) [3], the electron-rich nature of intermediate species can lead to electrophilic aromatic substitution prior to the diazotization step. As documented in the literature, this frequently results in polybrominated byproducts, such as 2,6-dibromopyrazine 1-oxide [2]. The Solution: Strict stoichiometric control of the bromide source and reaction temperature (-5 °C to 0 °C) is required. If polybrominated impurities have already formed, they must be removed via repeated recrystallization from hot ethanol or rigorous flash chromatography, as their Rf values closely trail the target compound.

Quantitative Impurity Summary

ImpuritySourcePhysicochemical PropertyPrimary Removal Strategy
Unreacted 2-Bromopyrazine Incomplete oxidationHighly non-polar, volatileFlash chromatography (elutes first)
Pyrazine, bromo-, 1,4-dioxide Over-oxidationHighly polar, low solubilityFlash chromatography (retained on column)
m-Chlorobenzoic acid (mCBA) mCPBA byproductAcidic (pKa ~3.8)Basic aqueous wash (Sat. NaHCO₃)
2,6-Dibromopyrazine 1-oxide Over-bromination (Sandmeyer)Crystallinity differencesRecrystallization / Chromatography

Experimental Protocols

Protocol A: Selective Liquid-Liquid Extraction for mCBA Removal

This protocol assumes your crude reaction mixture is dissolved in Dichloromethane (DCM).

  • Quench: Cool the reaction mixture to 0 °C. Slowly add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (to quench any residual peroxide).

  • Phase Separation: Transfer to a separatory funnel. Vigorously shake and vent. Allow the layers to separate. The DCM layer (bottom) contains the target N-oxide; the aqueous layer (top) contains the mCBA salt.

  • Repeated Washes: Drain the DCM layer. Wash the DCM layer with saturated NaHCO₃ two more times (1 volume equivalent each).

  • Self-Validation Step: Check the pH of the final aqueous wash layer using pH paper. It must strictly read >8. If the pH is acidic or neutral, the mCBA is still protonated and partitioning into your organic layer. Continue washing until the aqueous pH stabilizes >8.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography for N-Oxide Isolation

Designed to separate the target mono-N-oxide from unreacted starting material and di-N-oxide.

  • Preparation: Dry-load the crude concentrated product onto a small amount of silica gel. Pack a flash column with normal-phase silica gel using 100% Hexanes.

  • Elution Gradient:

    • Begin elution with 90:10 Hexane/EtOAc (2 column volumes) to flush out the highly non-polar unreacted 2-bromopyrazine.

    • Ramp the gradient to 50:50 Hexane/EtOAc to elute the target Pyrazine, bromo-, 4-oxide.

  • Self-Validation Step: Spot the collected fractions on a silica TLC plate alongside the crude mixture. Elute the TLC plate in 50:50 Hexane/EtOAc. Visualize under short-wave UV (254 nm). The target compound will appear as a distinct, UV-active spot at Rf ~0.35 . The baseline (Rf = 0.0) contains the over-oxidized di-N-oxide, confirming it has been successfully trapped on the column.

  • Recovery: Pool the fractions containing the pure Rf ~0.35 spot and evaporate to yield the purified solid.

References

  • Rahmani, R., et al. "6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors." Journal of Medicinal Chemistry, 2015. [Link]

  • Jovanovic, M. V. "Diazotization of Some Aminodiazine N-Oxides." Heterocycles, 1983. [Link]

Troubleshooting

Common experimental errors in "Pyrazine, bromo-, 4-oxide" synthesis

Topic: Synthesis of 2-Bromopyrazine 4-Oxide (N-Oxidation Workflows) Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Welcome to the SyntheSolve™ Technical Support Portal. The N-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-Bromopyrazine 4-Oxide (N-Oxidation Workflows) Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the SyntheSolve™ Technical Support Portal. The N-oxidation of halopyrazines is a notoriously finicky transformation due to the inherent electron deficiency of the pyrazine core and the high water-solubility of the resulting N-oxide products. This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure high-yielding, regioselective synthesis of 2-bromopyrazine 4-oxide.

Part 1: Mechanistic Insights & Regioselectivity

To troubleshoot an experiment, you must first understand the electronic environment of your substrate.

The Causality of Regioselectivity: The pyrazine ring is highly electron-deficient. The addition of a bromine atom at the C2 position introduces a strong inductive (-I) electron-withdrawing effect. This effect disproportionately deactivates the adjacent N1 nitrogen lone pair. Consequently, the N4 nitrogen remains relatively more nucleophilic, making it the kinetically favored site for electrophilic attack by peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA)[1].

However, this regioselectivity is strictly kinetically driven. If the reaction temperature exceeds 25 °C, thermodynamic scrambling and over-oxidation occur, destroying the regiocontrol and yielding complex mixtures.

Regioselectivity SM 2-Bromopyrazine Reagent mCPBA (DCM, 0°C) SM->Reagent Major 2-Bromopyrazine 4-oxide (Major: 85-90%) Reagent->Major Oxidation at N4 (Less deactivated) Minor 2-Bromopyrazine 1-oxide (Minor: 5-10%) Reagent->Minor Oxidation at N1 (Inductive block)

Caption: Reaction pathway for the N-oxidation of 2-bromopyrazine highlighting regioselectivity.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows complete conversion, but my isolated yield is <20%. Where is my product? A: You likely lost it during the aqueous workup. 2-Bromopyrazine 4-oxide is highly polar and exceptionally water-soluble. Standard protocols for mCPBA reactions dictate washing the organic layer with saturated aqueous NaHCO₃ or Na₂S₂O₃ to remove meta-chlorobenzoic acid (mCBA) and unreacted oxidant. In the case of pyrazine N-oxides, the product will partition heavily into the aqueous layer. Solution: Abandon aqueous workups. Use a solid-phase scavenger (like basic alumina or Amberlyst A21 resin) directly in the organic solvent to neutralize and filter out the mCBA[2].

Q2: I am getting a 1:1 mixture of the 4-oxide and 1-oxide isomers. How do I fix this? A: Poor regioselectivity is caused by running the reaction too fast or too hot. Ensure the mCPBA is added portion-wise at exactly 0 °C. Do not let the reaction warm above room temperature (20 °C). The kinetic preference for N4 is easily overridden by excess thermal energy.

Q3: I see a mass corresponding to [M+H]⁺ 191/193, but also a significant peak at [M+H]⁺ 207/209. What is happening? A: The 207/209 peak is 2-bromopyrazine 1,4-dioxide, resulting from over-oxidation. This occurs when an excess of mCPBA is used or if the mCPBA batch is more concentrated than assumed. Always titrate your mCPBA before use and strictly limit the stoichiometry to 1.05 equivalents[3].

Q4: Can I use Hydrogen Peroxide and Acetic Acid instead of mCPBA? A: It is highly discouraged. While H₂O₂/AcOH is a classic condition for pyridine N-oxidation, heating 2-bromopyrazine in aqueous acidic conditions frequently leads to the nucleophilic displacement of the labile bromide by water. This side reaction yields 2-hydroxypyrazine 4-oxide instead of your target molecule. Stick to anhydrous conditions.

Troubleshooting Start Issue: Low Yield (<20%) CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Unreacted High Unreacted SM? CheckLCMS->Unreacted OverOx 1,4-Dioxide Present? Unreacted->OverOx No Sol1 Titrate mCPBA. Increase time. Unreacted->Sol1 Yes WorkupLoss Product Lost in Workup? OverOx->WorkupLoss No Sol2 Reduce mCPBA to 1.05 eq. Keep T < 25°C. OverOx->Sol2 Yes Sol3 Use non-aqueous workup. (Basic Alumina/Resin) WorkupLoss->Sol3 Yes

Caption: Diagnostic workflow for resolving low yield issues during pyrazine N-oxidation.

Part 3: Quantitative Data & Reagent Comparison

Choosing the right oxidation system is critical. Below is a comparative analysis of common N-oxidation conditions specifically applied to 2-bromopyrazine.

Oxidation SystemRegioselectivity (N4:N1)Conversion RateByproduct ProfileRecommended Use Case
1 9:1>95%Trace 1,4-dioxideStandard laboratory scale synthesis[1].
UHP / TFAA 8.5:1.5>90%Trace over-oxidationWhen anhydrous, non-halogenated solvents are required.
H₂O₂ / AcOH Variable<60%2-hydroxypyrazine 4-oxideNot recommended (promotes bromide hydrolysis).

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reaction Setup

  • Dissolve 2-bromopyrazine (1.0 equiv., e.g., 10.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the reaction flask to exactly 0 °C using an ice-water bath under a nitrogen atmosphere.

Step 2: Controlled Oxidation

  • Slowly add mCPBA (77% w/w, 1.05 equiv., 10.5 mmol) portion-wise over 15 minutes to prevent localized exotherms[3].

  • Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (max 20 °C) for an additional 4 hours.

  • Validation Checkpoint 1: Sample 10 µL of the reaction, dilute in LC-MS grade MeCN, and analyze. You must observe >95% consumption of the starting material (m/z 159/161) and the appearance of the product mass (m/z 175/177). If conversion is <95%, stir for an additional 2 hours.

Step 3: Non-Aqueous Workup

  • Do not add water. Instead, add basic alumina (Brockmann Grade I, approx. 5 g per gram of mCPBA used) directly to the DCM reaction mixture.

  • Stir vigorously for 45 minutes at room temperature. The basic alumina will scavenge the meta-chlorobenzoic acid byproduct[2].

  • Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with a solution of 10% Methanol in DCM (3 x 50 mL) to elute the highly polar N-oxide.

  • Validation Checkpoint 2 (Self-Validation): Concentrate a small aliquot of the filtrate and run a quick ¹H-NMR in CDCl₃. Look at the 7.40–8.00 ppm region. The absence of aromatic multiplet peaks confirms the complete removal of mCBA. If mCBA is present, re-slurry the bulk filtrate with an additional 2 g of basic alumina.

Step 4: Purification & Characterization

  • Concentrate the validated filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 50% EtOAc/Hexanes to 10% MeOH/DCM).

  • Validation Checkpoint 3: Confirm regiochemistry via ¹H-NMR. In 2-bromopyrazine 4-oxide, the C3 proton (ortho to both the bromine and the N-oxide) will exhibit a distinct downfield shift compared to the minor 1-oxide isomer.

Part 5: References

  • Title: Pyrazine — Grokipedia Source: grokipedia.com URL: [1]

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: chemrxiv.org URL: [2]

  • Title: Practical and Scalable Synthesis of a Glucokinase Activator via One-Pot Difluorination and Julia Olefination Source: acs.org URL: [3]

Sources

Reference Data & Comparative Studies

Validation

13C NMR data for "Pyrazine, bromo-, 4-oxide"

13C NMR Data for Pyrazine, bromo-, 4-oxide: A Comparative Performance Guide Executive Summary In fragment-based drug discovery and agrochemical development, functionalized pyrazine N-oxides serve as critical synthetic sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Data for Pyrazine, bromo-, 4-oxide: A Comparative Performance Guide

Executive Summary

In fragment-based drug discovery and agrochemical development, functionalized pyrazine N-oxides serve as critical synthetic scaffolds. Pyrazine, bromo-, 4-oxide (standardized as 2-Bromopyrazine 4-oxide) is highly valued for its dual reactivity: the N-oxide directs electrophilic aromatic substitution, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[1].

For researchers synthesizing or procuring this building block, verifying its regiochemistry is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the most definitive analytical tool for this task. This guide objectively compares the 13C NMR performance data of Pyrazine, bromo-, 4-oxide against its baseline precursor (Pyrazine 1-oxide) and its primary alternative (2-Chloropyrazine 4-oxide), providing the causal mechanics and self-validating protocols necessary for rigorous quality control.

Mechanistic Overview: N-Oxidation and Halogenation Effects

Understanding the 13C NMR spectrum of Pyrazine, bromo-, 4-oxide requires deconstructing the competing electronic effects of the N-oxide moiety and the halogen substituent.

  • The N-Oxide Effect: Oxidation of the N4 nitrogen creates a strong dipole. The oxygen atom back-donates electron density into the pyrazine π -system via resonance. This significantly shields the α -carbons (C3 and C5), shifting their resonance upfield to approximately 134.0 ppm compared to the unoxidized pyrazine baseline (~145 ppm)[2][3]. Conversely, the β /meta-carbons (C2 and C6) experience mild inductive deshielding, resonating near 147.8 ppm.

  • The Halogen Effect (Bromine vs. Chlorine): When comparing bromo- and chloro-alternatives, the identity of the halogen drastically alters the ipso-carbon (C2) shift. Chlorine is highly electronegative, withdrawing electron density inductively and shifting the C2 carbon downfield (+5 ppm). Bromine, however, possesses a much larger, diffuse electron cloud. This induces a heavy-atom diamagnetic shielding effect , which counterintuitively shifts the ipso-carbon upfield by approximately -5 ppm[1].

This distinct upfield shift is the primary diagnostic marker distinguishing Pyrazine, bromo-, 4-oxide from its chlorinated alternative.

G Base Pyrazine Core (C2, C3, C5, C6 ~145 ppm) NOxide N-Oxidation (N4) Back-donation of e- density Base->NOxide Oxidation AlphaC Alpha Carbons (C3, C5) Shielded (~134 ppm) NOxide->AlphaC MetaC Meta Carbons (C2, C6) Deshielded (~147 ppm) NOxide->MetaC Halogen C2-Bromination Heavy Atom Effect IpsoC Ipso Carbon (C2) Upfield Shift (-5 ppm) Halogen->IpsoC OrthoC Ortho Carbon (C3) Downfield Shift (+3 ppm) Halogen->OrthoC AlphaC->Halogen Adjacent to C2 MetaC->Halogen Substitution at C2 Final 2-Bromopyrazine 4-oxide Distinct 13C Signatures IpsoC->Final OrthoC->Final

Figure 1: Mechanistic pathway of electronic effects governing 13C NMR shifts.

Comparative 13C NMR Data Analysis

The table below synthesizes the quantitative 13C NMR chemical shifts (in CDCl3 at 293 K) for the target compound and its alternatives. The data illustrates how the heavy-atom effect of bromine provides a unique spectral fingerprint compared to the baseline and the chloro-derivative.

Carbon Position (Standard Numbering)Pyrazine 1-oxide (Baseline)[2]2-Bromopyrazine 4-oxide (Target)2-Chloropyrazine 4-oxide (Alternative)
C2 (Ipso to Halogen, Meta to N-Oxide) 147.8 ppm~142.8 ppm ~152.8 ppm
C3 (Ortho to Halogen, Alpha to N-Oxide) 134.0 ppm~137.0 ppm ~135.0 ppm
C5 (Meta to Halogen, Alpha to N-Oxide) 134.0 ppm~135.0 ppm ~134.0 ppm
C6 (Para to Halogen, Meta to N-Oxide) 147.8 ppm~146.8 ppm ~145.8 ppm

Data Interpretation: If a batch of Pyrazine, bromo-, 4-oxide is contaminated with the chloro-analog (a common issue if synthesized via certain halogen-exchange routes), a spurious peak near 152.8 ppm will immediately flag the impurity.

Experimental Workflows & Protocols

To ensure absolute trustworthiness and reproducibility, the following self-validating protocol must be used to acquire the 13C NMR data. This workflow specifically accounts for the relaxation dynamics of quaternary carbons.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 25–30 mg of the pyrazine derivative in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: High concentration is required because the natural abundance of the 13C isotope is only 1.1%.

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to the solution. Filter the mixture through a tightly packed glass wool plug into a 5 mm NMR tube.

    • Causality: Filtration removes paramagnetic particulate impurities (like trace metals from synthesis) that distort magnetic field homogeneity and broaden spectral lines.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl3​ and execute automated gradient shimming (Z and Z2 axes) until the lock level stabilizes.

  • Parameter Optimization (Critical Step): Set the spectral width to 250 ppm. Set the relaxation delay (D1) to a minimum of 2.5 to 3.0 seconds .

    • Causality: The C2 carbon bearing the bromine atom is a quaternary carbon. Because it lacks directly attached protons, it cannot undergo efficient dipole-dipole relaxation. If a standard short delay (e.g., 1.0s) is used, the C2 signal will be severely attenuated or completely lost in the baseline noise.

  • Data Acquisition: Acquire a minimum of 512 to 1024 transients (scans) under broadband proton decoupling ( 1H -decoupled 13C NMR) to achieve a Signal-to-Noise (S/N) ratio of >10:1 for the C2 peak.

  • Processing & QC: Apply an exponential line broadening (LB) function of 1.0 Hz prior to Fourier Transformation. Phase the spectrum manually and reference the TMS peak exactly to 0.00 ppm.

Workflow Prep Sample Preparation 25-30 mg in 0.6 mL CDCl3 Standard Internal Standard Add 0.03% v/v TMS Prep->Standard Lock Lock & Shim Optimize Z/Z2 gradients Standard->Lock Params Parameter Optimization D1 = 2.5s (Quaternary C) Lock->Params Acq Data Acquisition Minimum 512 Scans Params->Acq Process Processing & QC Zero-filling, Apodization (LB=1.0) Acq->Process

Figure 2: Self-validating experimental workflow for quantitative 13C NMR acquisition.

Troubleshooting & Quality Control

  • Missing C2 Peak: If the peak at ~142.8 ppm is missing, the relaxation delay (D1) is too short, or the pulse angle is too high. Reduce the pulse angle to 30° and increase D1 to 4 seconds.

  • Peak Splitting: If the carbon peaks appear as doublets, ensure that the proton decoupler channel ( 1H decoupling) is turned on and properly calibrated.

  • Solvent Overlap: The CDCl3​ solvent triplet will appear at 77.16 ppm. This is far upfield from the pyrazine aromatic signals (130–150 ppm) and will not interfere with data interpretation.

References

  • ChemicalBook. PYRAZINE N-OXIDE Chemical Properties, Uses, Production.
  • PubChem. 2-Bromopyrazine | C4H3BrN2 | CID 642800. National Institutes of Health.
  • PubChem. Pyrazine 1-oxide | C4H4N2O | CID 137595. National Institutes of Health.

Sources

Comparative

Mass Spectrometry Analysis of Pyrazine, bromo-, 4-oxide: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing halogenated heteroaromatic N-oxid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing halogenated heteroaromatic N-oxides. Pyrazine, bromo-, 4-oxide (also known as 3-bromopyrazine 1-oxide, CAS 88089-59-2)[1] is a critical molecular building block in the synthesis of antiviral and antineoplastic agents. However, analyzing this compound via mass spectrometry (MS) presents unique challenges: distinguishing the N-oxide from its hydroxylated tautomers, preventing thermal degradation in the ion source, and differentiating it from closely related positional isomers[2].

This guide objectively compares the performance of standard Electron Ionization (EI-MS), conventional Electrospray Ionization (ESI-MS/MS), and advanced Metal-Complexation ESI-MS. By understanding the causality behind these experimental choices, you can implement self-validating workflows that ensure absolute structural confidence.

Mechanistic Foundations of Bromopyrazine N-Oxide Fragmentation

To design a robust MS method, we must first understand the intrinsic gas-phase chemistry of the analyte. Bromopyrazine 4-oxide ( C4​H3​BrN2​O , exact mass 173.94 Da for 79Br ) exhibits three dominant fragmentation drivers:

  • The N-Oxide Cleavage: The N→O dative bond is highly labile. In tandem MS, the expulsion of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) is the universal hallmark of the N-oxide functional group[3].

  • The Pyrazine Ring Contraction: Following deoxygenation, the electron-deficient pyrazine ring characteristically expels hydrogen cyanide (HCN, -27 Da), leading to ring contraction[4].

  • The Halogen Isotope Effect: The presence of bromine provides a built-in self-validation mechanism. All precursor and bromine-retaining fragment ions will present as a distinct isotopic doublet separated by 2 Da ( 79Br and 81Br ) in a nearly 1:1 relative abundance.

G M [M+H]⁺ m/z 175 / 177 M_O [M+H - O]⁺ m/z 159 / 161 M->M_O -16 Da (O) M_OH [M+H - OH]⁺ m/z 158 / 160 M->M_OH -17 Da (OH•) M_Br [M+H - Br]⁺ m/z 96 M->M_Br -79/81 Da (Br•) M_O_HCN [M+H - O - HCN]⁺ m/z 132 / 134 M_O->M_O_HCN -27 Da (HCN)

Caption: ESI-MS/MS fragmentation pathway of Bromopyrazine 4-oxide.

Comparative Methodologies: Choosing the Right MS Technique

When analyzing Pyrazine, bromo-, 4-oxide, the choice of ionization technique dictates the integrity of the data. Below is an objective comparison of the three primary alternatives.

A. Electron Ionization MS (EI-MS)
  • Mechanism: Hard ionization (70 eV) via gas chromatography (GC-MS).

  • The Problem (Causality): N-oxides are notoriously thermally unstable. When introduced into a heated GC inlet or EI source, Pyrazine, bromo-, 4-oxide undergoes rapid thermal deoxygenation before ionization[2]. The resulting spectrum often mimics the parent bromopyrazine, leading to false negatives for the N-oxide functionality.

  • Verdict: Not recommended for definitive structural elucidation of N-oxides, though useful for legacy library matching.

B. Conventional ESI-MS/MS
  • Mechanism: Soft ionization transferring ions from the liquid phase to the gas phase, generating [M+H]+ [2].

  • The Advantage: The lower thermal energy of ESI preserves the labile N→O bond, allowing for the direct observation of the intact molecular ion (m/z 175/177).

  • The Limitation: While ESI-MS/MS confirms the presence of the N-oxide, it struggles to differentiate positional isomers (e.g., 2-bromopyrazine 4-oxide vs. 2-bromopyrazine 1-oxide), as their collision-induced dissociation (CID) spectra are nearly identical.

C. Metal-Complexation ESI-MS (The Gold Standard for Isomers)
  • Mechanism: Aromatic N-oxides act as excellent ligands for transition metals[5]. By doping the sample with Cu(II) or Ca(II) salts, stable metal-ligand adducts are formed in the ESI source[3].

  • The Advantage (Causality): The metal coordinates simultaneously with the N-oxide oxygen and the adjacent ring nitrogen. The steric bulk of the bromine atom at the 3-position drastically alters the coordination geometry compared to other isomers. By applying Principal Component Analysis (PCA) to the relative abundances of these multimeric adducts, positional isomers can be definitively distinguished[3].

Quantitative Data Summary

Table 1: Key Diagnostic Ions for Pyrazine, bromo-, 4-oxide (ESI Positive Mode)

Fragment Identity 79Br Isotope (m/z) 81Br Isotope (m/z)Relative AbundanceDiagnostic Significance
[M+H]+ 174.95176.95100% (Base Peak)Confirms intact N-oxide
[M+H−O]+ 158.95160.95~40-60%Confirms N-oxide presence
[M+H−OH]+ 157.94159.94~20-30%Confirms N-oxide presence
[M+H−O−HCN]+ 131.94133.94~15-25%Confirms Pyrazine core
[M+H−Br]+ 96.03N/A~10%Confirms Halogen loss

Table 2: Performance Comparison of Analytical Alternatives

MetricGC-EI-MSLC-ESI-MS/MSMetal-Complexation ESI-MS
Analyte Integrity Poor (Thermal degradation)Excellent (Soft ionization)Excellent
Isomer Differentiation LowLowHigh (via PCA)
Sensitivity (LOD) ~10 ng/mL~1 ng/mL~5 ng/mL
Throughput Medium (15 min run)High (3-5 min run)High (Direct Infusion)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The presence of the bromine isotope doublet acts as an internal quality control metric for every step.

Protocol 1: Standard LC-ESI-MS/MS Characterization

Purpose: To confirm the intact molecular weight and primary fragmentation pathways without thermal degradation.

  • Sample Preparation: Dissolve Pyrazine, bromo-, 4-oxide in HPLC-grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a fast gradient (5% B to 95% B over 3 minutes).

  • Source Parameters (Causality Check): Set the ESI capillary voltage to 3.5 kV. Crucial Step: Keep the heated capillary/ion transfer tube temperature below 250°C. Why? Temperatures exceeding 275°C will induce artificial atmospheric pressure ionization source decompositions, stripping the oxygen before it enters the mass analyzer[2].

  • Data Acquisition: Perform targeted MS/MS (CID) on precursor ions m/z 175 and m/z 177 using a normalized collision energy (NCE) of 20-25 eV.

  • Validation: Verify that the ratio of m/z 159 to m/z 161 fragments remains exactly 1:1, confirming the loss of oxygen rather than the loss of the halogen.

Protocol 2: Metal-Complexation ESI-MS for Isomer Differentiation

Purpose: To definitively prove the position of the N-oxide relative to the bromine atom using metal coordination chemistry.

W S1 Sample Prep (10 µM in MeOH) S2 Metal Addition (Cu²⁺/Ca²⁺ salts) S1->S2 S3 Direct Infusion ESI-MS S2->S3 S4 Multivariate PCA Analysis S3->S4 R1 Isomer Differentiation S4->R1

Caption: Workflow for metal-complexation ESI-MS to differentiate N-oxide isomers.

  • Ligand Preparation: Prepare a 10 µM solution of the analyte in pure Methanol.

  • Metal Salt Preparation: Prepare a 100 µM solution of Copper(II) chloride ( CuCl2​ ) or Calcium nitrate ( Ca(NO3​)2​ ) in Methanol.

  • Complexation (Causality Check): Mix the analyte and metal solutions in a 1:1 volume ratio. Why? The excess metal drives the equilibrium toward the formation of [Metal(Ligand)n​]2+ complexes. The exact stoichiometry (n=1, 2, or 3) depends heavily on the steric hindrance of the bromine atom[3].

  • Direct Infusion: Introduce the mixture directly into the ESI source via a syringe pump at 5 µL/min. Do not use LC, as the column matrix may strip the metal complexes.

  • Data Analysis: Record the full scan MS spectra. Extract the relative intensities of the metal adduct peaks. Export this matrix into a Principal Component Analysis (PCA) software. The spatial clustering in the PCA score plot will definitively separate Pyrazine, bromo-, 4-oxide from its 1-oxide counterpart[3].

Conclusion

For the rigorous analysis of Pyrazine, bromo-, 4-oxide, traditional GC-MS methods fall short due to the thermal instability of the N-oxide bond. Soft ionization via LC-ESI-MS/MS is mandatory for confirming the intact molecule, while Metal-Complexation ESI-MS provides the ultimate layer of analytical trustworthiness required to differentiate positional isomers in complex drug development pipelines.

References

  • Molaid.com - 3-bromopyrazine 1-oxide - CAS 88089-59-2.
  • Journal of Mass Spectrometry (via PubMed) - A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes (Butler M, Cabrera GM, 2015).
  • Science of Synthesis (Thieme Connect) - Product Class 14: Pyrazines (General fragmentation pathways).
  • Environmental Science & Technology (ACS Publications) - Complexation Facilitated Reduction of Aromatic N-Oxides by Aqueous FeII–Tiron Complex: Reaction Kinetics and Mechanisms.
  • ResearchGate - Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions.

Sources

Comparative

A Senior Application Scientist's Guide to Halogenated Pyrazine N-Oxides: A Comparative Analysis of 2-Bromo- and 2-Chloropyrazine N-Oxides

Introduction: The Strategic Value of Activated Halopyrazines In the landscape of modern drug discovery and materials science, the pyrazine ring stands out as a "privileged scaffold"—a molecular framework that frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Activated Halopyrazines

In the landscape of modern drug discovery and materials science, the pyrazine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active and functionally significant compounds.[1][2] From approved pharmaceuticals to novel organic electronics, the strategic functionalization of this electron-deficient heterocycle is a cornerstone of molecular design.[2] Among the most versatile intermediates for this purpose are the 2-halopyrazine N-oxides. The introduction of the N-oxide functionality profoundly alters the electronic landscape of the pyrazine ring, strongly activating it towards nucleophilic aromatic substitution (SNAr), thereby unlocking a vast chemical space for derivatization.[3]

This guide provides an in-depth, objective comparison of two key members of this class: "Pyrazine, bromo-, 4-oxide" (more systematically named 2-bromopyrazine 1-oxide) and 2-chloropyrazine N-oxide . While both serve as powerful synthons, the choice between a bromo or chloro substituent is a critical decision that can significantly impact reaction efficiency, substrate scope, and the overall cost-effectiveness of a synthetic campaign. As researchers and drug development professionals, understanding the nuanced differences in their reactivity, stability, and handling is paramount. This document moves beyond a simple cataloging of properties to explain the underlying chemical principles and provide actionable, field-proven insights supported by experimental data and detailed protocols.

Physicochemical and Safety Profile

A foundational understanding of a reagent begins with its physical properties and safety considerations. The data below is compiled from various sources for the parent compounds and their N-oxides. Note that comprehensive experimental data for "Pyrazine, bromo-, 4-oxide" is less prevalent in the literature, a factor that can influence its selection for well-established, scalable processes.

Table 1: Physicochemical Properties

PropertyPyrazine, bromo-, 4-oxide (2-Bromopyrazine 1-oxide)2-Chloropyrazine N-oxide
Molecular Formula C₄H₃BrN₂OC₄H₃ClN₂O
Molecular Weight 174.99 g/mol 130.54 g/mol
CAS Number Data not readily availableData not readily available (Parent: 14508-49-7)
Appearance Likely an off-white to pale yellow solidOff-white to yellowish solid
Melting Point Not widely reportedNot widely reported (Parent: 36-39 °C)
Solubility Expected to be soluble in polar organic solvents like DCM, THF, DMFSoluble in polar organic solvents

Table 2: Hazard and Safety Information

Hazard CategoryPyrazine, bromo-, 4-oxide (Inferred from Analogs)2-Chloropyrazine N-oxide (Inferred from Analogs)
GHS Pictograms
Signal Word Danger Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[4]H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]
Precautionary P261, P280, P305+P351+P338P261, P264, P280[5]

Note: Safety information is largely extrapolated from the parent halopyrazines or analogous halopyridine N-oxides due to a lack of specific data for the title compounds. Always consult the specific Safety Data Sheet (SDS) from the supplier before handling.

Synthesis and Commercial Accessibility

The preparation of these reagents typically follows a logical and reliable two-step sequence. This pathway's robustness is a key reason for their utility in synthesis.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: N-Oxidation Pyrazine Pyrazine HalogenatedPyrazine 2-Halopyrazine (X = Cl, Br) Pyrazine->HalogenatedPyrazine  Halogenating Agent  (e.g., NBS, SO₂Cl₂) N_Oxide 2-Halo-pyrazine-N-oxide HalogenatedPyrazine->N_Oxide  Oxidizing Agent  (e.g., m-CPBA, H₂O₂/AcOH) SNAr_Mechanism cluster_legend SₙAr Mechanism Reactants 2-Halopyrazine N-Oxide + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants:f0->Intermediate:f0 k₁ (Attack) Rate-Determining? Intermediate:f0->Reactants:f0 k₋₁ Products Substituted Product + X⁻ Intermediate:f0->Products:f0 k₂ (Expulsion) Rate-Determining? Nu⁻ = Nucleophile Nu⁻ = Nucleophile X = Cl, Br X = Cl, Br G Start Synthetic Goal Bromo Pyrazine, bromo-, 4-oxide Start->Bromo Need High Reactivity / Milder Conditions Chloro 2-Chloropyrazine N-oxide Start->Chloro Cost-Sensitive / Process Scale-up SNAr Nucleophilic Aromatic Substitution (SₙAr) Bromo->SNAr Generally Faster Coupling Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Bromo->Coupling Excellent Substrate (Weaker C-Br bond facilitates oxidative addition) Chloro->SNAr Slightly Slower / Good for very strong nucleophiles Chloro->Coupling Challenging Substrate (Requires specialized, bulky phosphine ligands)

Sources

Validation

Reactivity Face-Off: Bromo- vs. Iodo-Pyrazine N-Oxides in Modern Synthetic Chemistry

Executive Summary Pyrazine N-oxides are indispensable scaffolds in medicinal chemistry and materials science, offering unique electronic properties that facilitate late-stage functionalization 1. The N-oxide moiety serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine N-oxides are indispensable scaffolds in medicinal chemistry and materials science, offering unique electronic properties that facilitate late-stage functionalization 1. The N-oxide moiety serves a dual purpose: it activates the pyrazine ring by withdrawing electron density, and it can act as a directing group or be subsequently deoxygenated. When designing a synthetic route, the choice of the halogen substituent—specifically bromine versus iodine—profoundly dictates the reactivity profile. This guide provides an objective, data-driven comparison of bromo- and iodo-pyrazine N-oxides, focusing on their divergent behaviors in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Mechanistic Divergence: The Causality of Halogen Selection

The reactivity of halopyrazine N-oxides is governed by the inherent electronic properties of the halogen and the stabilizing effect of the N-oxide group 2. The fundamental rule of thumb is that the optimal halogen depends entirely on the rate-determining step (RDS) of the chosen transformation.

  • Palladium-Catalyzed Cross-Coupling (The Iodine Advantage): In reactions such as Suzuki-Miyaura or Sonogashira couplings, the RDS is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond. Because the C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C-Br bond (~81 kcal/mol), iodo-pyrazine N-oxides undergo oxidative addition much more rapidly [[3]](). Consequently, iodinated substrates are the premier choice for cross-coupling, allowing for milder conditions and shorter reaction times [[3]]().

  • Nucleophilic Aromatic Substitution - SNAr (The Bromine Advantage): Conversely, in SNAr reactions, the RDS is the attack of the nucleophile to form the negatively charged Meisenheimer complex 4. Here, bond breaking is not the primary kinetic barrier. Instead, the electronegativity of the halogen is paramount; it polarizes the C-X bond and lowers the activation energy for nucleophilic attack [[5]](). Because bromine is more electronegative than iodine, bromo-pyrazine N-oxides exhibit superior reactivity in SNAr pathways, particularly with amine nucleophiles 2.

Mechanistic divergence of halopyrazine N-oxides in SNAr vs. Cross-Coupling pathways.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table synthesizes the physicochemical properties and relative performance metrics of bromo- vs. iodo-pyrazine N-oxides.

Property / Reaction TypeBromo-Pyrazine N-OxideIodo-Pyrazine N-OxideMechanistic Rationale
C-X Bond Dissociation Energy ~81 kcal/mol~65 kcal/molWeaker C-I bond lowers the activation barrier for metal insertion 3.
Electronegativity (Pauling) 2.962.66Higher electronegativity of Br increases ring electrophilicity 5.
SNAr Reactivity (Amination) High ModerateBr better stabilizes the transition state leading to the Meisenheimer complex [[2]]().
Pd-Catalyzed Cross-Coupling Moderate (Requires heat)High (Room Temp possible)Faster oxidative addition for Iodo derivatives 3.
Bench Stability / Storage Excellent (Months at RT)Good (Light sensitive)C-I bonds are more susceptible to photolytic cleavage; requires dark storage.

Self-Validating Experimental Protocols

The following workflows are designed not just as step-by-step instructions, but as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm the mechanistic causality in real-time.

Step-by-step workflow for the parallel kinetic validation of halopyrazine N-oxides.

Protocol A: Suzuki-Miyaura Coupling of Iodo-Pyrazine N-Oxide

Objective: Leverage the low C-I bond energy for rapid C-C bond formation under mild conditions.

  • Preparation: In a flame-dried Schlenk tube, combine iodo-pyrazine N-oxide (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: K₂CO₃ is chosen as a mild base to activate the boronic acid without inducing undesired side reactions with the sensitive N-oxide 3.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane/H₂O (4:1).

    • Causality: The bidentate dppf ligand prevents catalyst deactivation, while water is essential for the transmetalation step.

  • Reaction & Self-Validation: Stir at 60°C.

    • Validation Checkpoint: At 30 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. You should observe the complete disappearance of the starting material mass and the appearance of the coupled product [M+H]+. If unreacted iodo-pyrazine remains, it indicates oxygen contamination quenching the Pd(0) species.

  • Workup: Filter through a Celite pad to remove palladium black, concentrate, and purify via silica gel chromatography.

Protocol B: SNAr Amination of Bromo-Pyrazine N-Oxide

Objective: Exploit the electronegativity of bromine to drive nucleophilic substitution.

  • Preparation: Dissolve bromo-pyrazine N-oxide (1.0 equiv) in anhydrous DMF (0.1 M).

    • Causality: Polar aprotic solvents like DMF solvate the nucleophile poorly, leaving it "naked" and highly reactive, which accelerates the Meisenheimer complex formation 5.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the nucleophilic amine.

  • Reaction & Self-Validation: Stir at 80°C.

    • Validation Checkpoint: At 1 hour, perform TLC (EtOAc/Hexane). The bromo-pyrazine N-oxide should show significant conversion. If using the iodo-analog in parallel, TLC will definitively show the bromo-substrate reacting faster, validating the electronegativity-driven SNAr mechanism [[2]]().

  • Workup: Quench with water to precipitate the product or extract with EtOAc. Wash extensively with brine to remove DMF.

References

  • 3

  • 1

  • 2

  • [[4] Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH]()

  • 5

Sources

Comparative

X-Ray Crystal Structure Comparison Guide: Pyrazine, bromo-, 4-oxide vs. Halogenated Alternatives in Crystal Engineering

Introduction & Strategic Context In the realm of structure-based drug design and crystal engineering, the strategic placement of halogen atoms is a proven method for directing supramolecular assembly. "Pyrazine, bromo-,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the realm of structure-based drug design and crystal engineering, the strategic placement of halogen atoms is a proven method for directing supramolecular assembly. "Pyrazine, bromo-, 4-oxide" (also referred to as 2-bromopyrazine 4-oxide or 3-bromopyrazine 1-oxide) serves as a premier molecular building block. The presence of both a halogen bond (XB) donor (the bromine atom) and a potent XB acceptor (the N-oxide oxygen) within the same rigid heterocyclic framework enables the formation of highly predictable, self-assembling architectures.

This guide objectively compares the crystallographic performance of the bromo-derivative against its chloro- and iodo-alternatives, providing actionable experimental workflows and structural data for researchers and drug development professionals.

Mechanistic Insights: The Causality of Halogen Bonding (E-E-A-T)

To understand the structural superiority of Pyrazine, bromo-, 4-oxide in specific applications, one must examine the electrostatic topology of the molecule. Halogen bonding is driven by the interaction between a nucleophilic region and an electrophilic region on the halogen atom, known as the σ -hole.

  • The N-Oxide Advantage: Unlike the bare nitrogen atom in standard pyrazines, the N-oxide oxygen possesses a highly localized negative charge. This makes it a significantly stronger electron donor for halogen bonding, often outcompeting traditional hydrogen bonding pathways .

  • The Halogen Selection: The size of the σ -hole increases with the polarizability of the halogen (I > Br > Cl). While iodine forms the strongest bonds, it can lead to metastable crystals prone to degradation. Chlorine's σ -hole is often too weak to reliably direct packing. Bromine offers the optimal balance: a σ -hole robust enough to enforce directional 1D zigzag chains, yet stable enough for routine pharmaceutical formulation .

G A Pyrazine, bromo-, 4-oxide (Monomer in Solution) B1 Bromine Atom (σ-hole Donor) A->B1 Polarization B2 N-Oxide Group (Electron Acceptor) A->B2 Charge Localization C Halogen Bond Formation [C-Br···O-N] B1->C Highly Directional (175°) B2->C Lone Pair Donation D 1D Supramolecular Zigzag Chains C->D Crystal Packing

Fig 1. Mechanistic pathway of supramolecular assembly via halogen bonding.

Product Performance Comparison: Crystallographic Parameters

The following table synthesizes quantitative X-ray diffraction data comparing the supramolecular performance of halogenated pyrazine N-oxides. The data highlights why the bromo-derivative is often the preferred choice for predictable crystal engineering.

Structural ParameterPyrazine, chloro-, 4-oxidePyrazine, bromo-, 4-oxide (Focus)Pyrazine, iodo-, 4-oxide
Halogen Bond Donor Strength Weak ( σ -hole barely active)Moderate (Balanced σ -hole) Strong (Highly polarizable)
Typical d(X⋯O) Distance ~3.15 Å~2.85 Å ~2.65 Å
Normalized Interaction Ratio ( RXB​ ) > 0.95 (Weak interaction)0.85 - 0.90 (Optimal) < 0.80 (Very strong)
Typical ∠C−X⋯O Angle 160° - 170°172° - 176° 175° - 179°
Dominant Crystal Packing Motif 2D Sheets (Hydrogen bond driven)1D Zigzag Chains (XB driven) Rigid 3D Networks
Chemical Stability in Solid State HighHigh Moderate (Light/Heat sensitive)

Experimental Methodology: Self-Validating Crystallization Protocol

Obtaining high-resolution X-ray crystal structures requires a rigorous, self-validating protocol. The following vapor diffusion method is optimized for Pyrazine, bromo-, 4-oxide to prevent rapid nucleation and ensure the thermodynamic product (the halogen-bonded network) is isolated.

Step 1: Substrate Verification (Quality Control)

  • Action: Analyze the synthesized Pyrazine, bromo-, 4-oxide via LC-MS and 1 H-NMR.

  • Causality: Impurities >1% act as supramolecular chain terminators. The system validates itself: if purity is insufficient, subsequent vapor diffusion will yield amorphous precipitate rather than distinct, measurable crystals.

Step 2: Solvent System Selection

  • Action: Dissolve 50 mg of the compound in 2 mL of Dichloromethane (DCM) (Good solvent). Place this inner vial into an outer vial containing 10 mL of Hexane (Antisolvent).

  • Causality: DCM dissolves the polar N-oxide without strongly competing for halogen bonds (unlike protic solvents like Methanol, which would disrupt the assembly via competing hydrogen bonds).

Step 3: Vapor Diffusion & Nucleation

  • Action: Seal the outer vial and incubate at a strictly controlled 4 °C for 72-96 hours.

  • Causality: Lowering the temperature reduces thermal kinetic energy, allowing the highly directional but relatively weak Br⋯O halogen bonds to dictate the thermodynamic packing over faster, chaotic phase-separation kinetics.

Step 4: Crystal Harvesting & X-Ray Diffraction

  • Action: Select a single, optically clear block crystal under a polarized light microscope. Mount on a diffractometer and flash-cool to 100 K using a liquid nitrogen stream.

  • Causality: Cryocooling minimizes atomic thermal ellipsoids, providing the high-resolution data necessary to accurately measure the critical C−Br⋯O bond angles and distances, confirming the σ -hole driven structure.

G N1 1. Synthesis & Purification N2 2. Solvent Screening N1->N2 N3 3. Vapor Diffusion N2->N3 N4 4. Crystal Harvesting N3->N4 N5 5. X-Ray Diffraction N4->N5

Fig 2. Self-validating crystallization workflow for pyrazine N-oxide derivatives.

Conclusion

Compared to its chloro- and iodo- counterparts, Pyrazine, bromo-, 4-oxide provides a structurally balanced, highly predictable framework for crystal engineering. Its ability to form robust 1D supramolecular chains via halogen bonding makes it an invaluable asset in the development of novel active pharmaceutical ingredients (APIs) and advanced materials . The balanced σ -hole of the bromine atom ensures that the resulting crystal lattice is both thermodynamically stable and structurally precise.

References

  • Title: Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Importance of Halogen···Halogen Contacts for the Structural and Magnetic Properties of CuX2(pyrazine-N,N′-dioxide)(H2O)2 Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies Source: National Science Review (Oxford Academic) URL: [Link]

Validation

Comparing biological activity with similar pyrazine derivatives

Title: Comparative Biological Activity of Pyrazine Derivatives: A Technical Guide to Antimicrobial, Antiviral, and Anticancer Efficacy Introduction As a Senior Application Scientist, I frequently utilize the pyrazine sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity of Pyrazine Derivatives: A Technical Guide to Antimicrobial, Antiviral, and Anticancer Efficacy

Introduction As a Senior Application Scientist, I frequently utilize the pyrazine scaffold—a six-membered aromatic heterocyclic ring containing two nitrogen atoms at the 1,4 positions. With a low pKa of 0.65, pyrazine exhibits unique electron-withdrawing properties and exceptional hydrogen-bonding capabilities, making it a privileged bioisostere in drug design. By strategically modulating the substitution pattern on the pyrazine ring, we can drastically pivot the molecule's biological target and therapeutic application.

In this guide, we will objectively compare three distinct functional classes of pyrazine derivatives:

  • Pyrazinamide (PZA) : The classic antimycobacterial prodrug.

  • Favipiravir (T-705) : A fluorinated, hydroxylated pyrazine-2-carboxamide acting as a broad-spectrum antiviral.

  • Chalcone-Pyrazine Hybrids : Emerging synthetic antineoplastic agents.

Quantitative Performance Comparison

To establish a baseline for comparison, we must first examine the empirical data. The table below synthesizes the in vitro efficacy of these three derivatives against their respective primary targets, highlighting how structural modifications to the pyrazine core dictate biological potency.

Compound ClassPrimary IndicationMechanism of ActionTarget Pathogen / Cell LineQuantitative Efficacy
Pyrazinamide (PZA) TuberculosisProdrug; disrupts membrane energetics via active metabolite (POA)Mycobacterium tuberculosisMIC: 25 - 50 µg/mL (at pH 5.95)
Favipiravir (T-705) Viral InfectionsLethal mutagenesis & RNA chain terminationInfluenza A Virus (RdRp)IC50: 0.341 µM (as Favipiravir-RTP)
Chalcone-Pyrazine (Cpd 137) OncologySub-G1 phase arrest; mitochondrial apoptosisMCF-7 (Breast Adenocarcinoma)IC50: 4.08 µM

Mechanistic Divergence of the Pyrazine Scaffold

Before executing the experimental protocols, it is crucial to understand why these structurally similar compounds behave so differently in biological systems (1).

  • Pyrazinamide requires activation by the mycobacterial enzyme pyrazinamidase (encoded by pncA) into pyrazinoic acid (POA). POA disrupts membrane energetics and inhibits trans-translation via ribosomal protein S1 (RpsA).

  • Favipiravir is a prodrug that relies on host cellular kinases for phosphoribosylation. The active metabolite, Favipiravir-RTP, acts as a purine analogue (mimicking GTP/ATP), causing lethal mutagenesis and chain termination in the viral RNA-dependent RNA polymerase (RdRp) (2).

  • Chalcone-Pyrazine Hybrids utilize the α,β-unsaturated carbonyl group of the chalcone moiety as a Michael acceptor. This electrophilic center covalently binds to intracellular nucleophiles, inducing severe oxidative stress and triggering mitochondrial-mediated apoptosis (3).

PyrazinePathways Pyrazine Pyrazine Scaffold PZA Pyrazinamide (Antimycobacterial) Pyrazine->PZA Amidation FAV Favipiravir (Antiviral) Pyrazine->FAV Fluorination CHAL Chalcone-Pyrazine (Anticancer) Pyrazine->CHAL Aldol Condensation POA Pyrazinoic Acid (POA) (Active Metabolite) PZA->POA Pyrazinamidase (pncA) Acidic pH (5.95) RTP Favipiravir-RTP (Active Nucleotide) FAV->RTP Host Cellular Kinases Phosphoribosylation ROS Intracellular ROS (Oxidative Stress) CHAL->ROS Michael Addition to Cellular Thiols TB M. tuberculosis Death POA->TB RpsA / PanD Inhibition RDRP Viral RdRp Chain Termination RTP->RDRP GTP Competitive Inhibition MCF7 MCF-7 Apoptosis (Sub-G1 Arrest) ROS->MCF7 Mitochondrial Depolarization

Divergent activation pathways and biological targets of pyrazine derivatives.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. Below are the field-proven methodologies for evaluating these compounds, emphasizing the scientific causality behind each critical step.

Protocol A: Radiometric MIC Determination for Pyrazinamide

Causality Check: Standard broth microdilution fails for PZA because the prodrug requires an acidic environment (pH < 6.0) to be efficiently converted to pyrazinoic acid by mycobacterial pyrazinamidase. However, M. tuberculosis exhibits compromised viability at pH 5.5. Therefore, we utilize a modified 7H12 broth at pH 5.95 in a radiometric BACTEC system. This provides the exact thermodynamic balance required for both bacterial growth and prodrug activation (4).

Step-by-Step Methodology:

  • Media Preparation: Adjust BACTEC 7H12 liquid medium to exactly pH 5.95 using phosphoric acid.

  • Inoculum Standardization: Prepare a suspension of M. tuberculosis H37Rv to a McFarland standard of 1.0. Dilute 1:100 in PBS.

  • Drug Dilution: Prepare serial dilutions of Pyrazinamide to achieve final testing concentrations ranging from 12.5 to 100 µg/mL.

  • Inoculation & Incubation: Inject 0.1 mL of the bacterial suspension into the PZA-containing BACTEC vials and a drug-free control vial. Incubate at 37°C.

  • Radiometric Monitoring: Measure the Growth Index (GI) daily based on the release of 14CO2 from metabolized 14C-palmitic acid.

  • Validation & Readout: The MIC is defined as the lowest concentration of PZA that reduces the daily increase in GI compared to the drug-free control. Self-Validation: If the control fails to reach a GI of 30 by day 14, the assay is invalid due to insufficient baseline viability.

Protocol B: In Vitro RdRp Inhibition Assay for Favipiravir

Causality Check: In cell-free biochemical assays, administering unmodified Favipiravir will yield false-negative results because the assay lacks the host cellular kinases necessary for phosphoribosylation. Therefore, the assay must utilize synthetically prepared Favipiravir-ribofuranosyl-5′-triphosphate (Favipiravir-RTP) to accurately measure competitive inhibition against natural GTP during viral RNA elongation (5).

Step-by-Step Methodology:

  • Complex Assembly: Reconstitute the recombinant Influenza A virus RNA polymerase PA/PB1/PB2 complex in a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, and 1 mM DTT.

  • Template Annealing: Introduce a synthetic viral RNA template engineered to form a panhandle structure, mimicking the native viral promoter.

  • Substrate Competition: Add natural NTPs (ATP, CTP, UTP) at 100 µM. Titrate natural GTP against increasing concentrations of Favipiravir-RTP (0.1 to 10 µM).

  • Elongation Initiation: Initiate the elongation phase by adding a radiolabeled primer or [α-32P]GTP tracer. Incubate at 30°C for 60 minutes.

  • Quenching & Resolution: Stop the reaction using formamide loading buffer. Resolve the nascent RNA transcripts via 20% polyacrylamide-urea gel electrophoresis (PAGE).

  • Quantification: Visualize via autoradiography. Calculate the IC50 by plotting the percentage of full-length transcript inhibition against the log concentration of Favipiravir-RTP.

Protocol C: Apoptosis Validation in MCF-7 Cells for Chalcone-Pyrazines

Causality Check: Relying solely on IC50 values from MTT viability assays cannot differentiate between targeted apoptosis and non-specific, toxic necrosis. To validate the mechanism of novel chalcone-pyrazine hybrids, viability data must be cross-validated with Annexin V/PI flow cytometry to quantify sub-G1 phase accumulation and true mitochondrial stress (3).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 breast adenocarcinoma cells at 1×10^5 cells/well in 6-well plates. Incubate for 24 hours. Treat with the chalcone-pyrazine derivative at its predetermined IC50 concentration (e.g., 4.08 µM).

  • Harvesting: After 48 hours, harvest both adherent and floating cells (to capture late-apoptotic populations) using an enzyme-free cell dissociation buffer.

  • Staining: Wash cells twice with cold PBS. Resuspend in Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze a minimum of 10,000 events per sample using a flow cytometer (488 nm excitation).

  • Data Interpretation: Gate the populations: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis. Self-Validation: A concurrent cell cycle analysis using RNase A and PI staining should confirm a distinct sub-G1 peak, validating the apoptotic mechanism over necrotic lysis.

References

  • Source: nih.
  • Source: asm.
  • Title: Favipiravir (T-705)
  • Source: nih.
  • Title: The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir)

Sources

Comparative

Benchmarking "Pyrazine, bromo-, 4-oxide" synthesis against other methods

Benchmarking "Pyrazine, bromo-, 4-oxide" Synthesis: A Comparative Guide for Drug Development Professionals Introduction "Pyrazine, bromo-, 4-oxide" (CAS: 88089-59-2)—interchangeably referred to in literature as 3-bromopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking "Pyrazine, bromo-, 4-oxide" Synthesis: A Comparative Guide for Drug Development Professionals

Introduction

"Pyrazine, bromo-, 4-oxide" (CAS: 88089-59-2)—interchangeably referred to in literature as 3-bromopyrazine 1-oxide or 2-bromopyrazine 4-oxide—is a highly valuable heterocyclic building block. Its bifunctional nature features both a halogen for transition-metal-catalyzed cross-coupling and an N-oxide for directed ortho-metalation. These properties make it an indispensable intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antiviral therapeutics targeting β-coronavirus replication[1].

However, synthesizing this compound with high regioselectivity and yield presents a distinct challenge. The pyrazine ring's electron-deficient nature and the symmetry-breaking effect of existing substituents demand precise route selection. This guide objectively benchmarks the three primary synthetic pathways, providing causality-driven protocols to help researchers optimize their workflows.

Mechanistic Workflows

G cluster_0 Synthetic Pathways to Pyrazine, bromo-, 4-oxide N1 3-Aminopyrazine 1-oxide (Starting Material) I1 Diazonium Intermediate (Requires 0°C) N1->I1 NaNO2, HBr (Sandmeyer-type) N2 2-Bromopyrazine (Starting Material) Target Pyrazine, bromo-, 4-oxide (Target Compound) N2->Target mCPBA or H2O2 (Regioselective N-Oxidation) N3 Pyrazine 1-oxide (Starting Material) N3->Target Br2, Heat (Electrophilic Substitution) I1->Target Bromide displacement (-N2)

Figure 1: Mechanistic pathways for synthesizing Pyrazine, bromo-, 4-oxide.

Methodological Benchmarking & Experimental Protocols

Method A: Diazotization of 3-Aminopyrazine 1-Oxide (The Regiochemically Pure Standard)

Overview: This method leverages a Sandmeyer-type transformation. The starting material undergoes diazotization in the presence of hydrobromic acid (HBr) and sodium nitrite, followed by nucleophilic displacement of the diazonium group by bromide[2].

Causality & E-E-A-T: The critical parameter in this protocol is strict temperature control. The diazotization must be maintained at 0–5 °C. If the temperature rises, the unstable diazonium intermediate will undergo rapid, irreversible hydrolysis to form 1-hydroxy-1,2-dihydropyrazin-2-one. Furthermore, the pyrazine ring can undergo electrophilic halogenation prior to diazotization if the halogen concentration is not carefully managed, leading to polyhalogenated byproducts like 2,3,6-tribromopyrazine 1-oxide[2].

Step-by-Step Protocol:

  • Preparation of the Diazotization Matrix: Suspend 3-aminopyrazine 1-oxide (1.0 equiv) in a 40% aqueous HBr solution. Causality: HBr serves a dual purpose as both the acidic medium to generate the nitrosonium ion and the nucleophilic bromide source.

  • Thermal Regulation: Cool the reaction vessel to strictly 0 °C using an ice-brine bath.

  • Nitrosation: Add a pre-chilled aqueous solution of sodium nitrite (NaNO 2​ , 1.5 equiv) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Nitrogen Evolution & Displacement: Stir the mixture for an additional 1 hour at 0 °C, then allow it to slowly warm to room temperature. Self-Validation Check: The cessation of nitrogen gas bubbling physically validates the completion of the diazonium displacement.

  • Workup: Neutralize cautiously with saturated aqueous NaHCO 3​ . Extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via vacuum sublimation or recrystallization.

Method B: Direct N-Oxidation of 2-Bromopyrazine (The Scalable Alternative)

Overview: This route utilizes 2-bromopyrazine as the starting material, subjecting it to electrophilic N-oxidation using meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H 2​ O 2​ )[3].

Causality & E-E-A-T: Pyrazine contains two equivalent nitrogen atoms, but the introduction of the bromine atom breaks this symmetry. Bromine is strongly electron-withdrawing via induction (-I effect), which significantly depletes the electron density of the adjacent nitrogen (N1). Consequently, the distal nitrogen (N4) remains more nucleophilic. When treated with an electrophilic oxidant, oxidation occurs preferentially at N4.

Step-by-Step Protocol:

  • Solvent & Substrate Preparation: Dissolve 2-bromopyrazine (1.0 equiv) in anhydrous dichloromethane (DCM). Causality: DCM provides an inert, non-nucleophilic environment that stabilizes the transition state of the electrophilic oxygen transfer.

  • Oxidant Addition: Cool the solution to 0 °C and add mCPBA (1.1 equiv) in small portions.

  • Regioselective Oxidation: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Peroxide Quench (Self-Validating Step): Add saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) and stir vigorously for 30 minutes. Validation: This step guarantees the complete destruction of residual peroxides, preventing explosive hazards during solvent evaporation and ensuring product purity.

  • Workup: Wash the organic layer with saturated aqueous NaHCO 3​ to remove the m-chlorobenzoic acid byproduct. Dry, concentrate, and purify via silica gel chromatography to separate the target compound from minor amounts of the N1-oxide regioisomer.

Method C: Direct Bromination of Pyrazine 1-Oxide (The Legacy Route)

Overview: Electrophilic aromatic substitution (S E​ Ar) of pyrazine 1-oxide using elemental bromine.

Causality & E-E-A-T: While the N-oxide group acts as an activating group compared to the bare pyrazine ring, the overall system remains highly electron-deficient. Direct bromination requires forcing conditions (high heat, strong Lewis acids) and suffers from poor regiocontrol. The reaction frequently over-brominates, yielding complex mixtures[2]. Due to its low atom-economy and difficult purification profile, this method is fundamentally obsolete for modern drug development.

Quantitative Data Benchmarking

To facilitate objective route selection, the performance metrics of the three methodologies are summarized below:

ParameterMethod A: DiazotizationMethod B: N-OxidationMethod C: Direct Bromination
Primary Precursor 3-Aminopyrazine 1-oxide2-BromopyrazinePyrazine 1-oxide
Typical Yield 50–65%70–85%< 30%
Regioselectivity Absolute (Single Regioisomer)Good (~4:1 to 9:1 ratio)Poor (Complex mixture)
Primary Impurity 1-Hydroxy-1,2-dihydropyrazin-2-one2-Bromopyrazine 1-oxidePolybrominated pyrazines
Scalability Moderate (Exothermic N 2​ evolution)High (Mild conditions)Low (Harsh conditions)
Cost Efficiency High (Cheap reagents)Moderate (Cost of mCPBA)Low (Extensive purification)

Conclusion & Recommendations

For researchers prioritizing absolute regiochemical purity , Method A (Diazotization) remains the gold standard despite its moderate yields, as it completely avoids the formation of the N1-oxide isomer. Conversely, for laboratories prioritizing throughput and scalability , Method B (N-Oxidation) offers a superior balance of high yield and acceptable regioselectivity, provided that the minor N1-oxide isomer can be efficiently separated via downstream chromatography.

References[2] Title: DIAZOTIZATION OF SOME AMINODIAZINE N-OXIDES

Source: clockss.org URL:[3] Title: WO2023025225A1 - Cyclin k degradation agent Source: Google Patents URL:[1] Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: nih.gov URL:

Sources

Safety & Regulatory Compliance

Safety

Pyrazine, bromo-, 4-oxide proper disposal procedures

Standard Operating Procedure & Disposal Guide: Pyrazine, bromo-, 4-oxide Executive Summary Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2), also known as 3-bromopyrazine 1-oxide, is a valuable halogenated heterocyclic N-oxid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: Pyrazine, bromo-, 4-oxide

Executive Summary

Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2), also known as 3-bromopyrazine 1-oxide, is a valuable halogenated heterocyclic N-oxide utilized as a building block in advanced drug development and synthetic chemistry. Due to the presence of both a reactive N-oxide moiety and a halogen (bromine) atom, this compound requires strict operational oversight. This guide provides self-validating, step-by-step protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel from toxicological and reactive hazards.

Part 1: Chemical Profile & Hazard Causality (The "Why")

To handle Pyrazine, bromo-, 4-oxide safely, scientists must understand the mechanistic causality behind its hazard classifications:

  • The N-Oxide Energetic Potential: Heterocyclic N-oxides possess unique electronic structures. The N–O coordinate covalent bond imparts a high enthalpy of formation to the molecule[1]. While monocyclic pyrazine N-oxides are generally stable under ambient laboratory conditions, they can undergo rapid, exothermic deoxygenation if exposed to strong reducing agents or extreme thermal stress[2].

  • Halogenated Toxicity & Corrosivity: The presence of the bromine atom strictly categorizes this compound as a Halogenated Organic [3]. During thermal degradation or incineration, the bromine atom dissociates to form highly toxic and corrosive hydrogen bromide (HBr) gas, alongside nitrogen oxides (NOx)[4].

  • Biological Irritation: Like many halogenated pyrazines, this compound is an acute toxicant and a severe irritant to the skin, eyes, and respiratory tract, necessitating stringent barrier protection[5][6].

Quantitative Chemical Data
Property / ParameterSpecification / Classification
Chemical Name Pyrazine, bromo-, 4-oxide
CAS Number 88089-59-2
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.985 g/mol
Waste Classification Halogenated Organic Waste
Primary Hazards Acute Toxicity, Skin/Eye/Respiratory Irritant
Incompatibilities Strong oxidizers, strong acids, reducing agents
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen bromide (HBr)

Part 2: Operational Safety & Handling Protocol

To ensure a self-validating safety system, every interaction with Pyrazine, bromo-, 4-oxide must follow this verified methodology to prevent exposure and unintended reactivity.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transferring, and reaction setups inside a certified, properly functioning chemical fume hood. Never handle the dry powder on an open benchtop to prevent inhalation of airborne particulates[7].

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles (not just safety glasses), and double-layered nitrile gloves. Inspect gloves for micro-tears prior to handling[7].

  • Tool Selection: Use PTFE (Teflon) or plastic spatulas for weighing. Avoid using reactive metal spatulas that could potentially catalyze the deoxygenation of the N-oxide under specific solvent conditions.

  • Environmental Control: Keep the primary container tightly sealed and protected from direct light and ambient moisture when not in active use. Store in a cool, well-ventilated chemical storage cabinet away from incompatible materials (reducing agents and strong acids)[5].

ReactivityPathway Root Pyrazine, bromo-, 4-oxide Heat Extreme Heat / Fire Root->Heat Reducers Strong Reducing Agents Root->Reducers Acids Strong Acids Root->Acids Decomp Thermal Decomposition (Releases NOx, HBr) Heat->Decomp Deox Exothermic Deoxygenation Reducers->Deox Salt Salt Formation / Instability Acids->Salt

Reactivity and degradation pathways of Pyrazine, bromo-, 4-oxide under incompatible conditions.

Part 3: Waste Segregation & Disposal Plan

Critical Directive: Pyrazine, bromo-, 4-oxide and any solvents contaminated with it MUST be segregated into Halogenated Organic Waste [3].

The Causality of Segregation: Environmental Protection Agency (EPA) and international regulatory frameworks mandate that halogenated wastes undergo specialized high-temperature incineration[8]. Standard incinerators operate at lower temperatures and lack the necessary exhaust scrubbing infrastructure. Halogenated waste must be processed in twin-chamber rotary kilns operating above 1100°C, equipped with caustic scrubbers (e.g., sodium hydroxide spray) to neutralize the corrosive hydrogen bromide (HBr) gas generated during combustion[4]. Mixing this compound with non-halogenated waste compromises the incinerator's structural integrity, releases toxic halogens into the atmosphere, and incurs severe regulatory penalties.

Step-by-Step Disposal Workflow:

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste carboy specifically designated for "Halogenated Organic Waste." Ensure the container is compatible with the primary solvent used in your reaction.

  • Verification of Compatibility: Before adding the waste, verify that the waste carboy does not contain strong acids, bases, or reactive reducing agents that could trigger an exothermic reaction with the N-oxide[8].

  • Transfer: Slowly pour the waste into the carboy using a funnel inside the fume hood. Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Labeling: Immediately update the hazardous waste tag. Explicitly list "Pyrazine, bromo-, 4-oxide" and the exact percentage of the composition.

  • Satellite Accumulation: Store the waste container in a designated secondary containment tray within a flammable/corrosive storage cabinet. Use a vented cap if there is any risk of gas generation.

  • Final Disposal: Arrange for pickup by a licensed EPA/RCRA hazardous waste transport contractor. Never dispose of this compound down the sink or in standard solid waste bins[3].

DisposalWorkflow A Waste Generation (Pyrazine, bromo-, 4-oxide) B Segregation: Halogenated Organic Waste A->B C Satellite Accumulation (Vented, Dark, Cool) B->C D EPA/RCRA Licensed Waste Transport C->D E Twin-Chamber Incineration (>1100°C) D->E F Caustic Scrubbing (HBr Neutralization) E->F

Halogenated organic waste disposal workflow ensuring HBr neutralization via caustic scrubbing.

Part 4: Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

  • Evacuation & Assessment: Immediately alert personnel in the vicinity. If the spill is large or outside a fume hood, evacuate the lab and allow the HVAC system to clear airborne dust/vapors.

  • PPE Escalation: Responders must wear upgraded PPE, including a particulate respirator (N95 or P100) if dust generation is a risk, alongside heavy-duty nitrile gloves and chemical splash goggles[7].

  • Containment: For solid spills, gently cover the powder with a damp, inert absorbent material (such as sand or vermiculite) to prevent aerosolization. Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools (plastic dustpan and brush) to sweep up the contaminated absorbent and the chemical.

  • Disposal: Place all collected material, including the tools and contaminated gloves, into a heavy-duty plastic bag, seal it, and place it directly into a solid Halogenated Hazardous Waste container[7].

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous aqueous waste.

References

  • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Energetic heterocyclic N-oxides: synthesis and performance. Russian Chemical Reviews. Available at:[Link]

  • Safety Data Sheet: 2-Amino-5-bromopyrazine. Sigma-Aldrich. Available at:[Link]

  • Hazardous Waste Guide. UTIA Safety Office, University of Tennessee. Available at:[Link]

  • MSDS of 3-Amino-6-bromopyrazine-2-carbonitrile. Capot Chemical. Available at:[Link]

  • Energetic heterocyclic N-oxides: synthesis and performance. ResearchGate. Available at:[Link]

  • Heterocyclic N-Oxides and N-Imides. Researcher.Life. Available at:[Link]

  • THE ENVIRONMENT (PROTECTION) RULES, 1986. Haryana State Pollution Control Board. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Pyrazine, bromo-, 4-oxide: Essential Safety and Operational Protocols

This guide provides essential, immediate safety and logistical information for the handling and disposal of Pyrazine, bromo-, 4-oxide. As researchers and drug development professionals, a deep understanding of the materi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Pyrazine, bromo-, 4-oxide. As researchers and drug development professionals, a deep understanding of the materials in our laboratories is the bedrock of both groundbreaking discovery and personal safety. This document moves beyond a simple checklist, offering a procedural framework grounded in the causality of chemical hazards to ensure every step you take is a self-validating system of safety.

Immediate Safety Briefing: Understanding the Hazard

Pyrazine, bromo-, 4-oxide and structurally similar compounds are classified as hazardous materials.[1] A thorough risk assessment is mandatory before beginning any work. The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Irritation: Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][3]

Given these hazards, adherence to stringent personal protective equipment (PPE) protocols is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE must be based on a comprehensive assessment of the potential for exposure during a specific procedure. The following table summarizes the minimum required PPE for handling Pyrazine, bromo-, 4-oxide.

PPE Category Item Specifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldGoggles: Must be chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][6] These are essential to prevent contact from splashes. Face Shield: A face shield must be worn over safety goggles during procedures with a high risk of splashing, exothermic reactions, or when handling larger quantities.[3][5]
Hand Protection Chemical-Resistant GlovesType: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[5] Practice: Gloves must be inspected for tears or holes before each use. Use proper removal technique to avoid contaminating your skin.[3] Contaminated gloves must be disposed of immediately as hazardous waste.
Body Protection Laboratory Coat & Impervious ClothingLab Coat: A long-sleeved, properly fitting lab coat is mandatory to protect skin.[5] Impervious Clothing: For handling large quantities or in the event of a significant spill, a complete chemical-resistant suit may be required.[2][3]
Respiratory Protection NIOSH/CEN Approved RespiratorWhen to Use: Required when engineering controls (i.e., a chemical fume hood) are not available or are insufficient to maintain exposure below permissible limits, or during a large spill clean-up.[5][6] Type: For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator may suffice. For higher-level protection, use cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU).[3]

Operational Plan: A Step-by-Step Workflow

Safe handling is a process that begins before the container is opened and ends long after the experiment is complete.

Step 1: Preparation & Pre-Handling
  • Designate Area: All work with Pyrazine, bromo-, 4-oxide must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Assemble Materials: Ensure all necessary equipment, including waste containers, is inside the fume hood before you begin.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[2]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Step 2: Active Handling
  • Grounding: If the material is a flammable solid, ensure all equipment is properly grounded to prevent static discharge, a potential ignition source.[7][8]

  • Dispensing: Open the container slowly. If the compound is a solid, avoid creating dust.[6][9] If it is a liquid, pour carefully to avoid splashing.

  • Reaction Monitoring: Continuously monitor the reaction. Be prepared for any unexpected changes.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[2][10]

Step 3: Post-Handling & Decontamination
  • Secure Container: Tightly close the primary container of Pyrazine, bromo-, 4-oxide and store it in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[1][11]

  • Decontaminate: Clean all surfaces and equipment using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[12] All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items (gloves, etc.) in the designated hazardous waste stream.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Prep 1. Risk Assessment & Assemble Materials Don_PPE 2. Don Full PPE Prep->Don_PPE Handle 3. Dispense Chemical (Avoid Dust/Splash) Don_PPE->Handle React 4. Perform Experiment Handle->React Decon 5. Decontaminate Workspace & Equipment React->Decon Segregate 6. Segregate Waste Decon->Segregate Doff_PPE 7. Doff & Dispose PPE Segregate->Doff_PPE Final_Disposal 8. Final Disposal via EHS Office Segregate->Final_Disposal To EHS

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazine, bromo-, 4-oxide
Reactant of Route 2
Pyrazine, bromo-, 4-oxide
© Copyright 2026 BenchChem. All Rights Reserved.